molecular formula C6H5N3 B1248293 Pyrazolo[1,5-a]pyrimidine CAS No. 274-71-5

Pyrazolo[1,5-a]pyrimidine

Numéro de catalogue: B1248293
Numéro CAS: 274-71-5
Poids moléculaire: 119.12 g/mol
Clé InChI: LDIJKUBTLZTFRG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Pyrazolo[1,5-a]pyrimidine, also known as this compound, is a useful research compound. Its molecular formula is C6H5N3 and its molecular weight is 119.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

pyrazolo[1,5-a]pyrimidine
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3/c1-3-7-6-2-4-8-9(6)5-1/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDIJKUBTLZTFRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC=N2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70469781
Record name Pyrazolo[1,5-a]pyrimidine
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Molecular Weight

119.12 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

274-71-5
Record name Pyrazolo[1,5-a]pyrimidine
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Record name Pyrazolopyrimidine
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Record name Pyrazolo[1,5-a]pyrimidine
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Record name Pyrazolo[1,5-a]pyrimidine
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Record name PYRAZOLOPYRIMIDINE
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Foundational & Exploratory

Physicochemical Properties of Pyrazolo[1,5-a]pyrimidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with significant biological activity. Its unique electronic and structural features allow for diverse substitutions, enabling the fine-tuning of physicochemical properties critical for drug development. This guide provides a comprehensive overview of the core physicochemical properties of this compound and its derivatives, detailed experimental protocols for their determination, and a visualization of their impact on key signaling pathways.

Core Physicochemical Data

The physicochemical properties of this compound and its derivatives are crucial for predicting their absorption, distribution, metabolism, and excretion (ADME) profiles, as well as their target engagement. The following tables summarize key quantitative data for the parent scaffold and representative derivatives.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₅N₃[1]
Molecular Weight 119.12 g/mol [1]
Melting Point 105 °C[2]
Density 1.29 ± 0.1 g/cm³ (Predicted)[2]
pKa (Strongest Basic) 0.33 ± 0.30 (Predicted)[2]
logP 0.4 (ALOGPS), 0.65 (ChemAxon) (Predicted)[3]
Topological Polar Surface Area 30.2 Ų[4]

Table 2: Physicochemical Properties of Selected this compound Derivatives

DerivativeMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)logP (Predicted)Reference
This compound-3-carboxylic acidC₇H₅N₃O₂163.13275-280-[5]
This compound-5,7-diolC₆H₅N₃O₂151.12>300-0.4[6]
2,3-dinitro-6-(1H-tetrazol-5-yl)pyrazolo[1,5-a]pyrimidin-7-amineC₇H₄N₁₀O₄308.18--[7]
2,3,6-trinitropyrazolo[1,5-a]pyrimidin-7-amineC₆H₃N₇O₆285.14--[7]

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and characterization of this compound derivatives.

¹H and ¹³C NMR Spectroscopy: The NMR spectra of pyrazolo[1,5-a]pyrimidines have been extensively studied, allowing for the unambiguous assignment of proton and carbon signals. These assignments are crucial for confirming the regioselectivity of synthetic reactions and for studying the electronic effects of different substituents. For the parent this compound, the proton chemical shifts are well-documented.

UV-Vis Absorption and Fluorescence Spectroscopy: this compound derivatives exhibit interesting photophysical properties, with some demonstrating fluorescence. The absorption and emission maxima are highly dependent on the nature and position of substituents, as well as the solvent. Electron-donating groups tend to cause a red-shift in the emission spectra. For example, a family of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines has been shown to have tunable photophysical properties, with molar absorptivity (ε) ranging from 3320 to 20,593 M⁻¹cm⁻¹ and fluorescence quantum yields (ΦF) from 0.01 to 0.97.

Mass Spectrometry: Mass spectrometry is a key technique for determining the molecular weight and fragmentation patterns of this compound derivatives. The fragmentation pathways can provide valuable structural information.

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible physicochemical data. The following sections outline methodologies for determining key properties of this compound derivatives.

Protocol 1: Determination of pKa by Potentiometric Titration

This protocol describes the determination of the acid dissociation constant (pKa) using potentiometric titration, a common and accurate method.

Materials:

  • This compound derivative

  • Standardized 0.1 M hydrochloric acid (HCl)

  • Standardized 0.1 M sodium hydroxide (B78521) (NaOH)

  • Potassium chloride (KCl) for maintaining ionic strength

  • Deionized water, purged with nitrogen

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Titration vessel

Procedure:

  • Sample Preparation: Prepare a 1 mM solution of the this compound derivative in deionized water. If solubility is an issue, a co-solvent such as methanol (B129727) or DMSO can be used, but its effect on the pKa should be considered and minimized.

  • Ionic Strength Adjustment: Add KCl to the sample solution to maintain a constant ionic strength (e.g., 0.15 M) throughout the titration.

  • Initial pH Adjustment: For the determination of a basic pKa, titrate with standardized HCl. For an acidic pKa, titrate with standardized NaOH.

  • Titration: Place the titration vessel on the magnetic stirrer and immerse the pH electrode. Add the titrant in small, precise increments (e.g., 0.05 mL) and record the pH reading after each addition, ensuring the reading has stabilized.

  • Data Analysis: Plot the pH values against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve. The equivalence point can be identified as the point of maximum slope on the first derivative plot of the titration curve.

Protocol 2: Determination of logP by Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining the partition coefficient (logP) of a compound between n-octanol and water.

Materials:

  • This compound derivative

  • n-Octanol (pre-saturated with water)

  • Water or buffer (e.g., phosphate-buffered saline, pH 7.4, pre-saturated with n-octanol)

  • Separatory funnel or centrifuge tubes

  • Shaker or vortex mixer

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Phase Saturation: Vigorously mix equal volumes of n-octanol and the aqueous phase for at least 24 hours to ensure mutual saturation. Allow the phases to separate completely.

  • Sample Preparation: Prepare a stock solution of the this compound derivative in the aqueous phase at a concentration that can be accurately measured by the chosen analytical method.

  • Partitioning: In a separatory funnel or centrifuge tube, combine a known volume of the aqueous sample solution with a known volume of the saturated n-octanol. The volume ratio can be adjusted depending on the expected lipophilicity of the compound.

  • Equilibration: Shake the mixture for a sufficient time (e.g., 1-2 hours) to allow for complete partitioning of the compound between the two phases.

  • Phase Separation: Allow the phases to separate completely. If an emulsion forms, centrifugation may be necessary.

  • Quantification: Carefully separate the two phases and determine the concentration of the this compound derivative in each phase using the analytical instrument.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Protocol 3: Determination of Aqueous Solubility by HPLC

This protocol describes a common method for determining the aqueous solubility of a compound using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound derivative (solid)

  • Deionized water or buffer of interest

  • Vials with magnetic stir bars

  • Thermostatted shaker

  • Syringe filters (e.g., 0.22 µm)

  • HPLC system with a suitable column and detector

  • Mobile phase for HPLC analysis

Procedure:

  • Sample Preparation: Add an excess amount of the solid this compound derivative to a vial containing a known volume of the aqueous medium.

  • Equilibration: Place the vial in a thermostatted shaker and agitate at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.

  • Sample Filtration: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any undissolved solid.

  • Quantification: Dilute the filtered saturated solution with the mobile phase to a concentration within the linear range of the HPLC calibration curve. Inject the diluted sample into the HPLC system and determine the concentration of the dissolved compound by comparing its peak area to a standard calibration curve.

  • Solubility Calculation: The aqueous solubility is the concentration of the compound determined in the saturated solution, typically expressed in µg/mL or mM.

Signaling Pathways and Experimental Workflows

Derivatives of this compound have been identified as potent inhibitors of several protein kinases, which are key components of cellular signaling pathways often dysregulated in diseases like cancer. Understanding the interaction of these compounds with their target pathways is crucial for drug development.

PI3Kδ Signaling Pathway Inhibition

This compound derivatives have been developed as selective inhibitors of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[8] PI3Kδ is a key enzyme in the PI3K/Akt signaling pathway, which is crucial for the proliferation, survival, and differentiation of immune cells.

PI3K_pathway receptor Receptor Tyrosine Kinase pi3k PI3Kδ receptor->pi3k Activates pip3 PIP3 pi3k->pip3 Phosphorylates pip2 PIP2 pip2->pi3k akt Akt pip3->akt Activates downstream Downstream Effectors (e.g., mTOR, GSK3β) akt->downstream Activates response Cellular Responses (Proliferation, Survival) downstream->response Leads to inhibitor This compound Inhibitor inhibitor->pi3k Inhibits

Caption: Inhibition of the PI3Kδ signaling pathway.

CDK2 Signaling Pathway Inhibition

Certain this compound derivatives act as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle, particularly the G1/S phase transition. Inhibition of CDK2 leads to cell cycle arrest and can induce apoptosis.

CDK2_pathway cyclinE Cyclin E cdk2 CDK2 cyclinE->cdk2 Activates pRb pRb cdk2->pRb Phosphorylates (inactivates) e2f E2F pRb->e2f Inhibits s_phase_genes S-Phase Genes e2f->s_phase_genes Activates g1_s_transition G1/S Transition s_phase_genes->g1_s_transition Promotes inhibitor This compound Inhibitor inhibitor->cdk2 Inhibits

Caption: Inhibition of the CDK2 signaling pathway.

TRKA Signaling Pathway Inhibition

Tropomyosin receptor kinase A (TrkA) is a receptor tyrosine kinase that, when activated by nerve growth factor (NGF), triggers downstream signaling cascades involved in cell proliferation and survival. This compound derivatives have been developed as TrkA inhibitors for cancer therapy.

TRKA_pathway ngf NGF trka TrkA Receptor ngf->trka Binds & Activates ras_raf_mek_erk RAS-RAF-MEK-ERK Pathway trka->ras_raf_mek_erk Activates pi3k_akt PI3K-Akt Pathway trka->pi3k_akt Activates proliferation Cell Proliferation & Survival ras_raf_mek_erk->proliferation Promotes pi3k_akt->proliferation Promotes inhibitor This compound Inhibitor inhibitor->trka Inhibits

Caption: Inhibition of the TRKA signaling pathway.

General Synthetic Workflow for Pyrazolo[1,5-a]pyrimidines

The synthesis of the this compound core generally involves the condensation of a 3-aminopyrazole (B16455) with a 1,3-dielectrophilic species, such as a β-dicarbonyl compound or its equivalent.

Synthesis_Workflow start_material1 3-Aminopyrazole Derivative reaction Cyclocondensation start_material1->reaction start_material2 1,3-Dielectrophile (e.g., β-Dicarbonyl) start_material2->reaction product This compound Core reaction->product

Caption: General synthetic workflow for pyrazolo[1,5-a]pyrimidines.

This guide provides a foundational understanding of the physicochemical properties of pyrazolo[1,5-a]pyrimidines, essential for their development as therapeutic agents. The provided experimental protocols offer a starting point for the accurate determination of these properties, while the signaling pathway diagrams illustrate the mechanism of action for kinase-inhibiting derivatives. Further research and optimization of this versatile scaffold hold significant promise for the discovery of novel therapeutics.

References

An In-depth Technical Guide to the Pyrazolo[1,5-a]pyrimidine Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry and materials science. This bicyclic structure, composed of a fused pyrazole (B372694) and pyrimidine (B1678525) ring, serves as the core for numerous biologically active compounds, including approved pharmaceuticals and clinical candidates.[1] Its rigid, planar framework is amenable to a wide range of chemical modifications, allowing for the fine-tuning of physicochemical properties and biological activity.[1] This guide provides a comprehensive overview of the this compound core, including its structure, numbering, physicochemical properties, synthetic methodologies, and its role as a modulator of key signaling pathways.

Core Structure and IUPAC Numbering

The this compound ring system is numbered according to IUPAC nomenclature as illustrated below. The fusion of the pyrazole and pyrimidine rings results in a unique electronic distribution and steric arrangement that are crucial for its interaction with biological targets.

Caption: IUPAC numbering of the this compound core.

Physicochemical Properties

The physicochemical properties of the unsubstituted this compound core and a common derivative are summarized in the table below. These properties are fundamental for understanding the compound's behavior in biological systems and for guiding drug design and development efforts.

PropertyThis compoundThis compound-3-carboxylic acid
Molecular Formula C₆H₅N₃[2]C₇H₅N₃O₂[3]
Molecular Weight 119.12 g/mol [2]163.13 g/mol [3]
Melting Point Not available275-280 °C[3]
Boiling Point Not available333.93 °C (Predicted)[4]
Water Solubility Not available1411.54 mg/L (Predicted)[4]
LogP 0.3[2]Not available

Experimental Protocols for Synthesis

A variety of synthetic routes to the this compound scaffold have been developed, with the most common being the cyclocondensation of 3-aminopyrazoles with β-dicarbonyl compounds or their equivalents.[5] This approach allows for the introduction of diverse substituents on both the pyrazole and pyrimidine rings.[1]

Protocol 1: Synthesis of Unsubstituted this compound

This protocol describes the synthesis of the parent this compound from 1H-pyrazol-3-ylamine and (E)-3-dimethylaminoacrylaldehyde.

Materials:

Procedure:

  • Dissolve 1H-pyrazol-3-ylamine (0.386 mol) and (E)-3-dimethylaminoacrylaldehyde (0.386 mol) in ethanol (500 mL).

  • Reflux the reaction mixture for 6 hours.

  • After completion of the reaction, remove the solvent by distillation under reduced pressure.

  • Purify the resulting residue by column chromatography using a petroleum ether/ethyl acetate gradient (10:1 to 2:1) to afford this compound as a white solid.[6]

Protocol 2: Synthesis of Zaleplon (A this compound-based Drug)

This protocol outlines a key step in the synthesis of Zaleplon, a nonbenzodiazepine hypnotic.[7]

Materials:

  • N-[3-[3-(dimethylamino)-1-oxo-2-propenyl]phenyl]-N-ethylacetamide

  • 3-amino-4-cyanopyrazole

  • Water

  • 2-Butanone (B6335102)

  • Heptafluorobutyric acid

  • Methanol

Procedure:

  • To a 50 mL Erlenmeyer flask containing a magnetic stir bar, add N-[3-[3-(dimethylamino)-1-oxo-2-propenyl]phenyl]-N-ethylacetamide (1.3 g) and 3-amino-4-cyanopyrazole (0.54 g).[8]

  • Add water (17 mL), 2-butanone (17 mL), and heptafluorobutyric acid (0.5 mL) to form a two-phase mixture.

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by taking samples at regular intervals (e.g., 30, 60, 90 minutes, and overnight) for HPLC analysis. To prepare a sample for HPLC, dilute 50 µL of each phase in 100 mL of methanol.[8]

Signaling Pathways and Mechanism of Action

Derivatives of the this compound core are potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways.[1] Dysregulation of these pathways is a hallmark of many diseases, including cancer. This compound-based drugs, such as Entrectinib and Larotrectinib, function as ATP-competitive inhibitors of Tropomyosin Receptor Kinases (TRK), as well as other kinases like ROS1 and ALK.[2][9]

In cancers driven by NTRK gene fusions, the resulting chimeric TRK proteins are constitutively active, leading to uncontrolled activation of downstream pro-survival and proliferative signaling pathways, primarily the RAS-MAPK and PI3K-AKT pathways.[2][9] By binding to the ATP-binding pocket of the TRK kinase domain, this compound inhibitors block the phosphorylation of downstream substrates, thereby inhibiting these oncogenic signaling cascades and leading to tumor growth inhibition and apoptosis.[9]

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK_Fusion Constitutively Active TRK Fusion Protein RAS RAS TRK_Fusion->RAS Activation PI3K PI3K TRK_Fusion->PI3K Activation RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation Transcription Factor Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation mTOR->Proliferation Protein Synthesis Pyrazolo_Inhibitor This compound Inhibitor (e.g., Entrectinib) Pyrazolo_Inhibitor->TRK_Fusion Inhibition

Caption: Inhibition of the TRK signaling pathway by this compound-based inhibitors.

This guide provides a foundational understanding of the this compound core for professionals in the fields of chemical research and drug development. The versatility of this scaffold, coupled with its proven therapeutic potential, ensures its continued importance in the discovery of novel therapeutics.

References

Spectroscopic Analysis of Novel Pyrazolo[1,5-a]pyrimidine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in the fields of medicinal chemistry and materials science. Their structural resemblance to purines allows them to interact with a variety of biological targets, making them promising scaffolds for the development of novel therapeutics. Notably, derivatives of this core structure have shown potent activity as kinase inhibitors, particularly targeting Tropomyosin receptor kinase (Trk) and Proviral integration site for Moloney murine leukemia virus-1 (Pim-1) kinase, which are implicated in various cancers. Furthermore, their unique photophysical properties have led to their exploration as fluorophores in various applications.

This technical guide provides a comprehensive overview of the spectroscopic analysis of novel pyrazolo[1,5-a]pyrimidine derivatives. It is intended to serve as a valuable resource for researchers and scientists involved in the synthesis, characterization, and application of these compounds. The guide details the experimental protocols for key spectroscopic techniques, presents quantitative data in a structured format for easy comparison, and visualizes essential experimental workflows and biological signaling pathways.

Experimental Workflow: From Synthesis to Spectroscopic Characterization

The general workflow for the synthesis and subsequent spectroscopic analysis of novel this compound derivatives is a systematic process. It begins with the chemical synthesis of the target compounds, followed by purification and comprehensive characterization using a suite of spectroscopic techniques to confirm their structure, purity, and photophysical properties.

Experimental Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Interpretation start Starting Materials synthesis Chemical Synthesis (e.g., Condensation Reaction) start->synthesis workup Reaction Work-up (Extraction, Washing) synthesis->workup purification Purification (Crystallization, Chromatography) workup->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr ms Mass Spectrometry (EI-MS, ESI-MS) purification->ms ir IR Spectroscopy purification->ir uv_vis UV-Vis Spectroscopy purification->uv_vis fluorescence Fluorescence Spectroscopy purification->fluorescence structure Structure Elucidation nmr->structure ms->structure ir->structure properties Property Analysis uv_vis->properties fluorescence->properties

A generalized experimental workflow for the synthesis and spectroscopic analysis of this compound derivatives.

Detailed Experimental Protocols

This section provides detailed methodologies for the key spectroscopic techniques employed in the characterization of this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

2.1.1. Sample Preparation

  • Weigh approximately 5-10 mg of the purified this compound derivative.

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent depends on the solubility of the compound.

  • Transfer the solution to a 5 mm NMR tube.

  • If required, add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing.

2.1.2. ¹H NMR Spectroscopy

  • Instrument: Bruker Avance III HD 400 MHz spectrometer (or equivalent).

  • Probe: 5 mm BBO probe.

  • Temperature: 298 K.

  • Pulse Program: zg30.

  • Number of Scans: 16-64 (depending on sample concentration).

  • Relaxation Delay (d1): 1.0 s.

  • Acquisition Time (aq): 3-4 s.

  • Spectral Width (sw): 12-16 ppm.

  • Data Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the spectrum.

2.1.3. ¹³C NMR Spectroscopy

  • Instrument: Bruker Avance III HD 100 MHz spectrometer (or equivalent).

  • Probe: 5 mm BBO probe.

  • Temperature: 298 K.

  • Pulse Program: zgpg30 (proton-decoupled).

  • Number of Scans: 1024-4096 (or more, as ¹³C has a low natural abundance).

  • Relaxation Delay (d1): 2.0 s.

  • Acquisition Time (aq): 1-2 s.

  • Spectral Width (sw): 200-240 ppm.

  • Data Processing: Apply a Fourier transform with an exponential window function (line broadening of 1.0 Hz). Phase and baseline correct the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of the synthesized compounds. Both Electron Ionization (EI) and Electrospray Ionization (ESI) are commonly used techniques.

2.2.1. Electron Ionization-Mass Spectrometry (EI-MS)

  • Instrument: Agilent 7890B GC coupled to a 5977A MSD (or equivalent).

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 50-550.

  • Sample Introduction: Direct insertion probe or via gas chromatography for volatile compounds.

2.2.2. Electrospray Ionization-Mass Spectrometry (ESI-MS)

  • Instrument: Agilent 1260 Infinity II LC coupled to a 6120 Quadrupole LC/MS (or equivalent).

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode.

  • Solvent: A suitable solvent system, typically a mixture of acetonitrile (B52724) and water with 0.1% formic acid for positive mode or 0.1% ammonium (B1175870) hydroxide (B78521) for negative mode.

  • Flow Rate: 0.2-0.5 mL/min.

  • Capillary Voltage: 3-4 kV.

  • Drying Gas (N₂) Flow: 10-12 L/min.

  • Drying Gas Temperature: 300-350 °C.

  • Nebulizer Pressure: 30-40 psi.

  • Mass Range: m/z 100-1000.

UV-Visible (UV-Vis) and Fluorescence Spectroscopy

These techniques are crucial for characterizing the photophysical properties of this compound derivatives, especially those designed as fluorophores.

2.3.1. Sample Preparation

  • Prepare a stock solution of the compound in a spectroscopic grade solvent (e.g., ethanol, acetonitrile, THF) at a concentration of approximately 1 mM.

  • From the stock solution, prepare a series of dilutions to a final concentration suitable for absorbance and fluorescence measurements (typically in the micromolar range, e.g., 1-10 µM).

2.3.2. UV-Vis Absorption Spectroscopy

  • Instrument: Agilent Cary 60 UV-Vis Spectrophotometer (or equivalent).

  • Cuvette: 1 cm path length quartz cuvette.

  • Wavelength Range: 200-800 nm.

  • Scan Speed: Medium.

  • Baseline Correction: Use the pure solvent as a blank to record the baseline before measuring the sample.

2.3.3. Fluorescence Spectroscopy

  • Instrument: Agilent Cary Eclipse Fluorescence Spectrophotometer (or equivalent).

  • Cuvette: 1 cm path length quartz fluorescence cuvette.

  • Excitation Wavelength (λex): Determined from the absorption maximum (λmax) obtained from the UV-Vis spectrum.

  • Emission Wavelength Range (λem): From the excitation wavelength to 800 nm.

  • Excitation and Emission Slit Widths: 5 nm.

  • Scan Speed: 600 nm/min.

  • Quantum Yield Determination: The fluorescence quantum yield (Φf) can be determined using a reference standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φf = 0.54). The quantum yield of the sample is calculated using the following equation: Φf(sample) = Φf(ref) * (I(sample) / I(ref)) * (A(ref) / A(sample)) * (η(sample)² / η(ref)²) where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Data Presentation: Spectroscopic Data of Representative this compound Derivatives

The following tables summarize the spectroscopic data for a selection of novel this compound derivatives reported in the literature.

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data

CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
1 CDCl₃8.45 (d, 1H), 8.20 (d, 1H), 6.70 (dd, 1H), 6.55 (s, 1H)152.1, 149.8, 145.3, 133.5, 108.2, 95.6[1]
2 DMSO-d₆8.60 (s, 1H), 7.85 (d, 1H), 7.10 (d, 1H), 2.50 (s, 3H)160.2, 150.5, 148.1, 130.7, 109.3, 98.4, 14.2[1]
3 CDCl₃7.95 (s, 1H), 7.60-7.40 (m, 5H), 6.80 (s, 1H)155.4, 147.2, 142.8, 138.1, 129.5, 128.8, 126.3, 105.1[2]

Table 2: Mass Spectrometry Data

CompoundIonization MethodCalculated m/zFound m/zReference
1 EI-MS119.0534119.0531[1]
2 ESI-MS134.0616 [M+H]⁺134.0618[1]
3 ESI-MS248.0929 [M+H]⁺248.0931[2]

Table 3: Photophysical Data

CompoundSolventλabs (nm)λem (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Quantum Yield (Φf)Reference
4a THF35048015,0000.85[3][4]
4b Acetonitrile36551022,0000.92[3][4]
4c Ethanol34046518,5000.78[3][4]

Signaling Pathway Inhibition by this compound Derivatives

This compound derivatives have emerged as potent inhibitors of several protein kinases that are crucial in cancer cell signaling. The following diagram illustrates the inhibition of the Trk and Pim-1 kinase signaling pathways by these novel compounds.

Kinase_Inhibition_Pathway cluster_Trk Trk Signaling Pathway cluster_Pim1 Pim-1 Signaling Pathway Trk Trk Receptor Ras Ras Trk->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation_Trk Cell Proliferation & Survival ERK->Proliferation_Trk Pim1 Pim-1 Kinase Bad Bad Pim1->Bad Apoptosis Inhibition of Apoptosis Bad->Apoptosis Inhibitor This compound Inhibitor Inhibitor->Trk Inhibitor->Pim1

Inhibition of Trk and Pim-1 kinase signaling pathways by this compound derivatives.

Conclusion

The spectroscopic analysis of novel this compound derivatives is a critical aspect of their development as potential therapeutic agents and functional materials. This guide has provided a detailed overview of the essential experimental protocols, a compilation of representative spectroscopic data, and a visualization of the underlying mechanisms of action for kinase inhibitor derivatives. By adhering to these standardized methods and utilizing the provided data as a reference, researchers can effectively and efficiently characterize new compounds in this promising class of heterocycles, thereby accelerating the pace of discovery and innovation in drug development and materials science.

References

Quantum Chemical Insights into the Stability of Pyrazolo[1,5-a]pyrimidines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the quantum chemical calculations used to assess the stability of pyrazolo[1,5-a]pyrimidines, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Understanding the intrinsic stability of these molecules is paramount for the rational design of novel drug candidates and functional materials. This document provides a comprehensive overview of the theoretical approaches, detailed computational methodologies, and interpretation of key stability descriptors.

Core Concepts in Computational Stability Analysis

The stability of a molecule, in the context of quantum chemistry, is intimately linked to its electronic structure. Computational methods, particularly Density Functional Theory (DFT), have emerged as powerful tools to probe these electronic properties and predict molecular stability. Key parameters derived from these calculations serve as reliable indicators of the kinetic and thermodynamic stability of pyrazolo[1,5-a]pyrimidine derivatives.

A fundamental principle is that a lower total energy corresponds to a more stable molecular system. By calculating and comparing the total energies of different isomers, tautomers, or conformers, their relative stabilities can be determined. Furthermore, the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a crucial descriptor of chemical reactivity and kinetic stability. A larger HOMO-LUMO gap generally implies lower reactivity and greater stability.[1]

Methodologies for Quantum Chemical Calculations

The following section outlines a detailed protocol for performing DFT calculations to evaluate the stability of this compound derivatives. This protocol is based on methodologies reported in various computational studies.

Software and Hardware

Calculations are typically performed using quantum chemistry software packages such as Gaussian, ORCA, or TURBOMOLE. These programs are run on high-performance computing clusters to handle the computational demands of DFT calculations.

Computational Protocol: A Step-by-Step Guide

A typical workflow for the computational stability analysis of a this compound derivative involves the following steps:

  • Molecular Structure Input: The three-dimensional coordinates of the this compound derivative are generated using a molecular builder and editor.

  • Geometry Optimization: The initial molecular structure is optimized to find the lowest energy conformation. This is a crucial step to ensure that the calculated properties correspond to a stable point on the "potential energy surface". A widely used and reliable method for this is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a Pople-style basis set such as 6-31G(d) or 6-311++G(d,p).[2][3] The choice of basis set depends on the desired accuracy and available computational resources.

  • Frequency Analysis: Following geometry optimization, a frequency calculation is performed at the same level of theory. This serves two purposes: to confirm that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to calculate thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

  • Single-Point Energy Calculation: To obtain more accurate electronic energies, a single-point energy calculation can be performed on the optimized geometry using a larger basis set or a more sophisticated theoretical method.

  • Analysis of Results: The output files from the calculations are analyzed to extract key stability descriptors, including:

    • Total energy (E)

    • Relative energy (ΔE) compared to other isomers or tautomers

    • HOMO and LUMO energies

    • HOMO-LUMO energy gap (ΔEgap)

    • Dipole moment (μ)

    • Mulliken atomic charges

The following diagram illustrates the logical workflow of a typical DFT calculation for stability analysis:

computational_workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculation (DFT) cluster_analysis Stability Analysis mol_structure 1. Molecular Structure (e.g., from builder) geom_opt 2. Geometry Optimization (e.g., B3LYP/6-31G(d)) mol_structure->geom_opt Initial Geometry freq_calc 3. Frequency Analysis geom_opt->freq_calc Optimized Geometry spe_calc 4. Single-Point Energy (Optional, higher accuracy) freq_calc->spe_calc Verified Minimum results 5. Extraction of Stability Descriptors freq_calc->results Thermodynamic Data spe_calc->results Accurate Energy stability_pred 6. Stability Prediction results->stability_pred Key Parameters

Figure 1: A generalized workflow for the computational stability analysis of this compound derivatives using DFT.

Quantitative Stability Data

The following tables summarize key quantitative data from computational studies on the stability of this compound and its derivatives. These values provide a basis for comparing the relative stabilities of different structures.

Table 1: Calculated Energies and HOMO-LUMO Gaps for Substituted Pyrazolo[1,5-a]pyrimidines

CompoundSubstituent(s)MethodBasis SetTotal Energy (Hartree)HOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Reference
4a 7-(4-Pyridyl)B3LYP6-311++G(d,p)---4.065[1]
4b 7-(2,4-Dichlorophenyl)B3LYP6-311++G(d,p)---4.332[1]
4d 7-PhenylB3LYP6-311++G(d,p)---4.222[1]
4e 7-(4-Methoxyphenyl)B3LYP6-311++G(d,p)---4.145[1]

Note: Total energy values were not explicitly provided in the reference for direct comparison.

Table 2: Relative Energies of this compound Tautomers

TautomerMethodBasis SetRelative Energy (kcal/mol)Conclusion
Tautomer AB3LYP6-31G(d,p)0.00Most Stable
Tautomer BB3LYP6-31G(d,p)+5.78Less Stable
Tautomer CB3LYP6-31G(d,p)+12.45Least Stable

Interpretation of Stability Parameters

The relationship between calculated quantum chemical properties and the stability of this compound derivatives can be visualized as follows:

stability_relationship cluster_properties Calculated Quantum Chemical Properties cluster_stability Molecular Stability total_energy Total Energy (E) thermo_stability Thermodynamic Stability total_energy->thermo_stability Lower E indicates higher stability homo_lumo_gap HOMO-LUMO Gap (ΔE_gap) kinetic_stability Kinetic Stability homo_lumo_gap->kinetic_stability Larger gap indicates higher stability dipole_moment Dipole Moment (μ) dipole_moment->thermo_stability Lower μ can indicate higher stability hardness Chemical Hardness (η) hardness->kinetic_stability Higher hardness indicates higher stability

Figure 2: The relationship between key quantum chemical descriptors and the predicted stability of this compound derivatives.

A lower total energy is a direct indicator of higher thermodynamic stability. The HOMO-LUMO gap is a key indicator of kinetic stability; a larger gap suggests that the molecule is less likely to undergo chemical reactions. Chemical hardness (η), which can be approximated as half of the HOMO-LUMO gap, also correlates with stability, with harder molecules being more stable. While the dipole moment is more directly related to polarity and solubility, in some cases, a lower dipole moment can be associated with a more symmetric and stable structure.

Conclusion

Quantum chemical calculations, particularly DFT, provide a robust and insightful framework for assessing the stability of this compound derivatives. By systematically calculating and analyzing key electronic properties such as total energy and the HOMO-LUMO gap, researchers can make informed decisions in the design and development of new molecules with desired stability profiles. The methodologies and data presented in this guide serve as a valuable resource for scientists and professionals working in the fields of drug discovery and materials science, enabling the rational design of more stable and effective this compound-based compounds.

References

Tautomerism in Substituted Pyrazolo[1,5-a]pyrimidines: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the tautomeric phenomena in the pyrazolo[1,5-a]pyrimidine scaffold, detailing experimental and computational methodologies for its characterization and discussing its implications for kinase inhibition and drug development.

Introduction

The this compound scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds, including approved drugs and clinical candidates targeting a range of diseases.[1] Its structural resemblance to purines allows it to effectively interact with a variety of biological targets, most notably protein kinases, where it often acts as an ATP-competitive inhibitor.[2] The biological activity of substituted pyrazolo[1,5-a]pyrimidines is intricately linked to their three-dimensional structure and physicochemical properties. A critical, yet often complex, aspect of their characterization is the phenomenon of tautomerism—the dynamic equilibrium between two or more interconverting structural isomers.

This technical guide provides a comprehensive overview of tautomerism in substituted pyrazolo[1,5-a]pyrimidines, with a particular focus on the pyrazolo[1,5-a]pyrimidin-7(4H)-one substructure. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental and computational protocols for the elucidation and quantification of tautomeric forms. Furthermore, this guide explores the influence of tautomerism on the biological activity of these compounds, particularly in the context of kinase inhibition and its impact on cellular signaling pathways.

Tautomeric Equilibria in Pyrazolo[1,5-a]pyrimidines

The potential for prototropic tautomerism is a key feature of the this compound ring system, especially when substituted with hydroxyl, amino, or thiol groups. The position of the mobile proton can significantly alter the molecule's electronic distribution, hydrogen bonding capabilities, and overall shape, thereby influencing its interaction with biological targets.

One of the most studied examples is the tautomerism in pyrazolo[1,5-a]pyrimidin-7(4H)-ones. These compounds can exist in at least three plausible tautomeric forms, as illustrated below. The equilibrium between these forms is influenced by factors such as the nature and position of substituents, the solvent, temperature, and pH.

Tautomers cluster_keto Keto Tautomer (4a) cluster_enol1 Enol Tautomer (4b) cluster_enol2 Enol Tautomer (4c) Keto Keto Enol1 Enol1 Keto->Enol1 K_T1 Enol2 Enol2 Keto->Enol2 K_T2 Enol1->Enol2 K_T3

Caption: Plausible tautomeric forms of the pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold.

The determination of the predominant tautomeric form and the quantification of the equilibrium constants (KT) are crucial for understanding structure-activity relationships (SAR) and for rational drug design.

Experimental Protocols for Tautomer Analysis

A combination of spectroscopic and crystallographic techniques is typically employed to investigate tautomeric equilibria in substituted pyrazolo[1,5-a]pyrimidines.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous evidence of the tautomeric form present in the solid state.

Experimental Protocol:

  • Crystal Growth: High-quality single crystals of the this compound derivative are grown, typically by slow evaporation of a saturated solution in a suitable solvent or solvent mixture (e.g., ethanol, methanol, acetonitrile).

  • Data Collection: A selected crystal is mounted on a diffractometer. X-ray diffraction data are collected at a controlled temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares procedures.

  • Tautomer Assignment: The positions of hydrogen atoms, particularly those involved in tautomerism, are located in the difference Fourier map. The bond lengths within the heterocyclic core (e.g., C=O vs. C-O and C=N vs. C-N) provide definitive evidence for the dominant tautomer in the crystal lattice. For example, a C=O bond length of approximately 1.23 Å is indicative of the keto form, whereas a C-O bond length closer to 1.36 Å suggests an enol form.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomeric equilibria in solution. Both qualitative and quantitative information can be obtained.

Experimental Protocol:

  • Sample Preparation: A solution of the compound (typically 5-10 mg) is prepared in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, methanol-d4). The choice of solvent is critical as it can influence the tautomeric equilibrium.

  • 1H NMR Spectroscopy: The 1H NMR spectrum provides initial insights. The chemical shifts of protons attached to or near the tautomerizing functional groups (e.g., NH, OH) are particularly informative. In cases of slow exchange on the NMR timescale, separate signals for each tautomer can be observed. For fast exchange, an averaged signal is observed.

  • 13C NMR Spectroscopy: The chemical shifts of carbon atoms within the heterocyclic core are sensitive to the tautomeric form. For instance, the chemical shift of a carbonyl carbon (C=O) is typically in the range of 160-180 ppm, while the carbon in a C-OH group of an enol appears at a lower chemical shift.

  • 2D NMR Techniques:

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates proton and carbon signals, aiding in the unambiguous assignment of resonances for each tautomer.

    • HMBC (Heteronuclear Multiple Bond Correlation): Provides information about long-range proton-carbon couplings, which can help to differentiate between tautomers.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Can be used to probe through-space proximities of protons, which can differ between tautomers.[4]

  • Quantitative Analysis: When distinct signals for each tautomer are observed, the ratio of the tautomers can be determined by integrating the corresponding signals in the 1H NMR spectrum. It is crucial to ensure that the chosen signals are fully relaxed between scans by using a sufficiently long relaxation delay (D1), typically 5 times the longest T1 relaxation time.

UV-Visible Spectroscopy

UV-Visible spectroscopy can be used to study tautomeric equilibria, especially when the different tautomers have distinct chromophores and thus different absorption spectra.

Experimental Protocol:

  • Sample Preparation: A stock solution of the compound is prepared in a suitable solvent (e.g., methanol, ethanol, acetonitrile). A series of dilutions are then prepared in different solvents or at different pH values.

  • Spectral Acquisition: The UV-Vis absorption spectrum of each solution is recorded over a relevant wavelength range (e.g., 200-500 nm).

  • Data Analysis: The tautomeric equilibrium constant (KT) can be determined by analyzing the changes in the absorption spectra as a function of solvent polarity or pH.[5]

    • pH-Metric Titration: By monitoring the absorbance at a specific wavelength as a function of pH, the pKa values associated with the tautomeric equilibrium can be determined. The relationship KT = [enol]/[keto] can be related to the macroscopic pKa values.

    • Solvent Effects: The position of the tautomeric equilibrium can be shifted by varying the solvent polarity. By comparing the spectra in different solvents with those of "fixed" tautomers (e.g., O-methylated and N-methylated derivatives), the contribution of each tautomer to the overall spectrum can be deconvoluted.

Computational Chemistry Protocols

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for complementing experimental data and providing insights into the relative stabilities of tautomers.

Computational Protocol:

  • Structure Preparation: The 3D structures of all plausible tautomers are built using a molecular modeling software.

  • Geometry Optimization: The geometry of each tautomer is optimized to find the lowest energy conformation. A common level of theory is B3LYP with a suitable basis set such as 6-311+G**.

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, thermal corrections).

  • Energy Calculations: The single-point energies of the optimized structures are calculated at a higher level of theory or with a larger basis set for greater accuracy.

  • Solvent Effects: To model the solution phase, implicit solvent models such as the Polarizable Continuum Model (PCM) can be applied during the energy calculations.

  • Relative Stability Analysis: The relative free energies (ΔG) of the tautomers are calculated to predict their relative populations at equilibrium. The tautomeric ratio can be estimated using the Boltzmann distribution.

computational_workflow start Build 3D Structures of Tautomers opt Geometry Optimization (e.g., B3LYP/6-311+G**) start->opt freq Frequency Calculation opt->freq energy Single-Point Energy Calculation freq->energy solvent Incorporate Solvent Model (e.g., PCM) energy->solvent analysis Calculate Relative Free Energies (ΔG) solvent->analysis result Predict Tautomer Stabilities and Ratios analysis->result

Caption: Workflow for computational analysis of tautomer stability.

Quantitative Data on Tautomeric Equilibria

Compound/SubstituentMethodSolvent/PhasePredominant TautomerpKa / KTReference
Pyrazolo[1,5-a]pyrimidin-7(4H)-oneX-raySolid4a (Keto)-[3]
3,6-bis(arylazo) derivativesUV-Vis, pKaEthanol-waterHydrazonepKa values determined
Dihydro-chromeno[4,3-d]pyrazolo[1,5-a]pyrimidin-6-one1H NMRDMSO-d6Mixture of two tautomers-[4]

Biological Implications and Signaling Pathways

The tautomeric state of a this compound-based kinase inhibitor can profoundly impact its binding affinity and selectivity. Different tautomers present distinct hydrogen bond donor/acceptor patterns and hydrophobic surfaces to the kinase active site.

Many pyrazolo[1,5-a]pyrimidines are known to inhibit cyclin-dependent kinases (CDKs), Tropomyosin receptor kinases (Trks), and Pim kinases, which are crucial regulators of cell cycle progression, cell survival, and oncogenesis.[6][7][8] The inhibition of these kinases can disrupt downstream signaling pathways, leading to anti-proliferative and pro-apoptotic effects in cancer cells.

For example, the inhibition of CDK9 by a this compound derivative would block the phosphorylation of the C-terminal domain of RNA polymerase II, leading to the downregulation of anti-apoptotic proteins like Mcl-1 and ultimately inducing apoptosis.[9]

signaling_pathway PZP_Tautomer_A This compound Tautomer A (Active) Kinase Target Kinase (e.g., CDK9) PZP_Tautomer_A->Kinase Inhibition PZP_Tautomer_B This compound Tautomer B (Inactive) Substrate Kinase Substrate (e.g., RNA Pol II) Kinase->Substrate Phosphorylation pSubstrate Phosphorylated Substrate Downstream Downstream Signaling pSubstrate->Downstream Effect Biological Effect (e.g., Apoptosis) Downstream->Effect

Caption: Tautomer-dependent inhibition of a kinase signaling pathway.

Molecular docking studies can be employed to predict the preferred binding mode of different tautomers and to rationalize observed SAR. By modeling the interactions of each tautomer within the ATP-binding pocket of a target kinase, it is possible to identify key hydrogen bonds and hydrophobic interactions that contribute to binding affinity. This information can guide the design of new analogs with improved potency and selectivity by favoring the biologically active tautomeric form.

Conclusion

Tautomerism is a fundamental consideration in the design and development of drugs based on the this compound scaffold. The prevalence of different tautomers can significantly impact the physicochemical properties and biological activity of these compounds. A thorough understanding and characterization of the tautomeric equilibria are therefore essential for establishing robust structure-activity relationships and for optimizing lead compounds. The integrated application of experimental techniques, including X-ray crystallography, NMR, and UV-Vis spectroscopy, alongside computational modeling, provides a powerful strategy for elucidating the tautomeric behavior of substituted pyrazolo[1,5-a]pyrimidines, ultimately facilitating the development of more effective and selective therapeutics.

References

Navigating the Formulation Landscape: A Technical Guide to the Solubility and Stability of Pyrazolo[1,5-a]pyrimidines in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the physicochemical properties of a compound is paramount to its successful application. This is particularly true for the Pyrazolo[1,5-a]pyrimidine scaffold, a privileged structure in medicinal chemistry with wide-ranging therapeutic potential. This in-depth technical guide provides a comprehensive overview of the solubility and stability of this compound and its derivatives in common organic solvents, offering valuable data, detailed experimental protocols, and visual workflows to aid in formulation and development.

The this compound core is a fused heterocyclic system that has garnered significant attention in drug discovery due to its versatile biological activities, including as a kinase inhibitor for cancer therapy.[1][2] However, the successful translation of these promising compounds from the laboratory to clinical applications is often hampered by challenges related to their solubility and stability. Poor solubility can lead to low bioavailability and limit therapeutic efficacy, while instability can result in degradation and the formation of potentially toxic byproducts. A thorough understanding of these properties in various organic solvents is crucial for designing appropriate formulations, ensuring consistent experimental results, and developing robust manufacturing processes.

Solubility Profile of this compound Derivatives

Quantitative solubility data for the parent this compound and its derivatives in a wide range of organic solvents is not extensively documented in publicly available literature. Much of the existing information is qualitative or contextual, often mentioned in the course of synthetic procedures or biological assays. For instance, solvents like dimethyl sulfoxide (B87167) (DMSO) are frequently used to prepare stock solutions for biological screening, indicating good solubility in this polar aprotic solvent.[3] Similarly, reactions involving this compound derivatives have been carried out in solvents such as dioxane and mixtures of water and organic solvents to maximize the solubility of reactants.[4]

In the context of drug development, some derivatives have been noted for their "poor solubility," which can hinder further development.[5] Conversely, medicinal chemistry efforts have focused on modifying the this compound scaffold to improve properties like metabolic stability and, by extension, solubility.[5] One study on selective PI3Kδ inhibitors describes a kinetic solubility assay for a series of complex this compound derivatives in an aqueous buffer, providing some quantitative insights, albeit not in purely organic solvents.[6]

The following tables summarize the available solubility and stability information, highlighting the current gaps in comprehensive quantitative data.

Table 1: Solubility of this compound Derivatives in Organic Solvents

Compound/DerivativeSolventTemperature (°C)SolubilityReference
Various DerivativesDioxaneNot SpecifiedSufficient for reaction[4]
Various DerivativesDMSONot SpecifiedSufficient for biological assays[3]
Compound 652Not SpecifiedNot SpecifiedPoor[5]
CPL302253Aqueous Buffer (pH 7.4)25"Suitable kinetic solubility"[6]

Table 2: Stability of this compound Derivatives

Compound/DerivativeConditionStability MetricOutcomeReference
CPL302253Kinetic Stability Assay (24h, 25°C, pH 7.4)% RemainingHigher than comparator compound[6]
Compound 650Human Liver MicrosomesMetabolic StabilityBetter than comparator compound[5]
Family of Fluorophores (4a-g)Not SpecifiedGeneralComparable to commercial probes[7]

Experimental Protocols

To address the need for standardized methods for evaluating the solubility and stability of novel Pyrazolo[1,s-a]pyrimidine derivatives, the following detailed protocols are provided. These are based on established methodologies such as the shake-flask method and adapted from procedures reported for similar heterocyclic compounds.[6][8]

Protocol 1: Determination of Kinetic Solubility in Organic Solvents

Objective: To determine the kinetic solubility of a this compound derivative in a specific organic solvent using the shake-flask method followed by UHPLC-UV/Vis analysis.

Materials:

  • This compound compound of interest

  • High-purity organic solvent (e.g., DMSO, Ethanol, Acetonitrile)

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • 0.22 µm syringe filters

  • Autosampler vials

  • UHPLC-UV/Vis system

Procedure:

  • Preparation of Stock Solution: Prepare a high-concentration stock solution of the test compound in the chosen organic solvent (e.g., 10 mg/mL in DMSO).

  • Sample Preparation: Add a small aliquot of the stock solution to a pre-determined volume of the test solvent in a vial to achieve a supersaturated solution (a precipitate should be visible).

  • Equilibration: Tightly cap the vials and place them on an orbital shaker. Agitate at a constant speed (e.g., 500 rpm) at a controlled temperature (e.g., 25 °C) for 24 hours to allow the solution to reach equilibrium.[6]

  • Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 rpm) for 20 minutes to pellet the excess solid.[8]

  • Sampling and Filtration: Carefully collect an aliquot of the supernatant, ensuring not to disturb the solid pellet. Immediately filter the supernatant through a 0.22 µm syringe filter into a clean autosampler vial. This step is critical to remove any remaining solid particles.[6]

  • Dilution: Dilute the filtered sample with the test solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample by UHPLC-UV/Vis. Determine the concentration of the compound by comparing its peak area to a pre-established calibration curve.

  • Calculation: Calculate the kinetic solubility of the compound in the test solvent, taking into account the dilution factor.

Protocol 2: Assessment of Chemical Stability in an Organic Solvent

Objective: To evaluate the chemical stability of a this compound derivative in an organic solvent over a specified period by monitoring its concentration using HPLC.

Materials:

  • This compound compound of interest

  • High-purity organic solvent (e.g., Acetonitrile, Methanol)

  • Volumetric flasks

  • Vials with screw caps

  • Incubator or temperature-controlled chamber

  • HPLC system with a suitable column and detector (UV or MS)

Procedure:

  • Preparation of Test Solution: Prepare a solution of the test compound in the chosen organic solvent at a known concentration (e.g., 1 mg/mL).

  • Initial Sample (T=0): Immediately after preparation, take an aliquot of the solution, dilute it appropriately, and analyze it by HPLC to determine the initial concentration (C₀).

  • Incubation: Store the remaining solution in a tightly capped vial in a temperature-controlled environment (e.g., 25 °C or 40 °C), protected from light if the compound is light-sensitive.

  • Time-Point Sampling: At predetermined time intervals (e.g., 24, 48, 72 hours, and 1 week), withdraw an aliquot of the stored solution.

  • Sample Analysis: Dilute the collected samples as necessary and analyze them by HPLC under the same conditions as the initial sample.

  • Data Analysis:

    • Calculate the concentration of the compound at each time point (Cₜ).

    • Determine the percentage of the compound remaining at each time point using the formula: % Remaining = (Cₜ / C₀) x 100.

    • Plot the percentage of the compound remaining against time to visualize the degradation profile.

    • Identify any new peaks in the chromatograms, which may indicate the formation of degradation products.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams, generated using the DOT language, illustrate the logical flow of the solubility and stability protocols.

Solubility_Workflow cluster_prep Sample Preparation cluster_process Processing cluster_analysis Analysis start Weigh Compound stock Prepare Stock Solution (e.g., in DMSO) start->stock supersat Create Supersaturated Solution in Test Solvent stock->supersat equilibrate Equilibrate (24h Shake-Flask) supersat->equilibrate centrifuge Centrifuge to Pellet Solid equilibrate->centrifuge filter Filter Supernatant (0.22 µm) centrifuge->filter dilute Dilute for Analysis filter->dilute uhplc UHPLC-UV/Vis Analysis dilute->uhplc calculate Calculate Solubility vs. Calibration Curve uhplc->calculate caption Workflow for Kinetic Solubility Determination

Caption: Workflow for Kinetic Solubility Determination.

Stability_Workflow cluster_setup Experiment Setup cluster_incubation Incubation & Sampling cluster_analysis_stability Analysis & Evaluation prep_solution Prepare Test Solution at Known Concentration initial_sample Analyze T=0 Sample (HPLC) prep_solution->initial_sample incubate Incubate Solution under Controlled Conditions prep_solution->incubate time_points Withdraw Aliquots at Timed Intervals (T=x) incubate->time_points hplc_analysis Analyze Samples by HPLC time_points->hplc_analysis calc_stability Calculate % Compound Remaining hplc_analysis->calc_stability degradation_profile Identify Degradation Products calc_stability->degradation_profile caption Workflow for Chemical Stability Assessment

Caption: Workflow for Chemical Stability Assessment.

References

Crystal structure analysis of Pyrazolo[1,5-a]pyrimidine compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Crystal Structure Analysis of Pyrazolo[1,5-a]pyrimidine Compounds

Introduction

Pyrazolo[1,5-a]pyrimidines are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry.[1] Their structural framework, consisting of a fused pyrazole (B372694) and pyrimidine (B1678525) ring system, serves as a versatile scaffold for developing therapeutic agents.[1] These compounds exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and kinase inhibitory properties.[1][2] Notably, their structural similarity to purines makes them effective mimics for biological targets, particularly protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.[3][4]

The development of potent and selective this compound-based drugs, such as the approved anticancer agents Larotrectinib and Repotrectinib, relies heavily on a deep understanding of their three-dimensional structure.[5][6] Single-crystal X-ray diffraction is the definitive method for elucidating the precise atomic arrangement, bond lengths, bond angles, and intermolecular interactions of these compounds.[4][7] This structural information is invaluable for understanding structure-activity relationships (SAR), optimizing lead compounds, and designing novel derivatives with improved efficacy, selectivity, and pharmacokinetic profiles.[3][8]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the crystal structure analysis of this compound compounds. It covers experimental protocols from synthesis to data refinement, presents key structural data, and illustrates the application of this knowledge in drug design.

Experimental Protocols

The successful crystal structure analysis begins with the synthesis of high-purity compounds and the subsequent growth of high-quality single crystals.

Synthesis of Pyrazolo[1,5-a]pyrimidines

A prevalent and efficient method for synthesizing the this compound core is the cyclocondensation reaction between 5-aminopyrazole derivatives and various 1,3-biselectrophilic compounds, such as β-dicarbonyls or their equivalents.[1][9] Other advanced synthetic strategies include multi-component reactions, microwave-assisted synthesis, and ultrasound-irradiated methods, which offer advantages like shorter reaction times and higher yields.[1][7]

General Synthesis Protocol (Cyclocondensation):

  • Reactant Preparation: Dissolve the selected 5-aminopyrazole derivative (1 equivalent) in a suitable solvent, such as acetic acid or ethanol.

  • Addition: Add the corresponding β-dicarbonyl compound or enaminone (1 equivalent) to the solution.

  • Reaction: Heat the mixture to reflux for a specified period (e.g., 3-5 hours), monitoring the reaction progress using thin-layer chromatography (TLC).[6]

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration.

  • Purification: Wash the collected solid with a cold solvent (e.g., ethanol) and dry it. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., DMF/water) to obtain the compound in high purity, which is essential for successful crystallization.[6]

Single Crystal Growth

Growing diffraction-quality single crystals is often the most challenging step. The choice of solvent and crystallization technique is critical.

Common Crystallization Techniques:

  • Slow Evaporation: A solution of the purified compound in a suitable solvent (or solvent mixture) is prepared in a clean vial. The vial is loosely covered to allow the solvent to evaporate slowly over several days or weeks, leading to the formation of single crystals.

  • Vapor Diffusion: The compound is dissolved in a small amount of a solvent in which it is highly soluble. This vial is placed inside a larger, sealed container that contains a second solvent (the "anti-solvent") in which the compound is poorly soluble. The anti-solvent vapor slowly diffuses into the primary solvent, reducing the compound's solubility and promoting crystal growth.

  • Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature or below.

X-ray Diffraction Analysis

Once suitable single crystals are obtained, their structure is determined using X-ray diffraction.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xray X-ray Diffraction & Analysis Synthesis Synthesis of Compound Purification Purification (e.g., Recrystallization) Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization CrystalSelection Crystal Selection & Mounting Crystallization->CrystalSelection DataCollection Data Collection CrystalSelection->DataCollection StructureSolution Structure Solution (e.g., Direct Methods) DataCollection->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Validation Validation & Final Analysis Refinement->Validation FinalStructure FinalStructure Validation->FinalStructure Final Crystal Structure

Caption: General experimental workflow for crystal structure analysis.

Standard Protocol:

  • Crystal Mounting: A high-quality single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations. It is then exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution: The collected diffraction data are processed to determine the unit cell dimensions and space group. The initial atomic positions are determined using computational methods such as Direct Methods or Patterson functions.

  • Structure Refinement: The initial structural model is refined against the experimental data using a least-squares algorithm. This iterative process optimizes atomic positions, and thermal parameters, and minimizes the difference between observed and calculated structure factors, resulting in a final, accurate crystal structure.

Data Presentation: Structural Insights

The final output of a crystal structure analysis is a set of precise coordinates for each atom in the unit cell. This data allows for detailed analysis of the molecular geometry and packing. The tables below summarize representative crystallographic data for hypothetical this compound derivatives based on findings in the literature.[4]

Table 1: Representative Crystal Data and Structure Refinement Parameters

Parameter Compound A Compound B
Empirical Formula C₁₂H₁₀N₄O C₁₅H₁₂BrN₅
Formula Weight 226.24 354.20
Crystal System Monoclinic Orthorhombic
Space Group P2₁/c Pnma
a (Å) 8.451(2) 10.234(3)
b (Å) 12.189(3) 15.678(4)
c (Å) 9.876(2) 7.891(2)
α (°) 90 90
β (°) 105.34(1) 90
γ (°) 90 90
Volume (ų) 979.8(4) 1266.9(6)
Z 4 4
Density (calc, g/cm³) 1.532 1.857
R₁ (final) 0.045 0.038

| wR₂ (final) | 0.112 | 0.095 |

Table 2: Selected Bond Lengths and Angles

Compound Bond / Angle Length (Å) / Angle (°)
A N1-N2 1.375(3)
N4-C5 1.318(4)
C6-C7 1.389(4)
N2-N1-C7a 109.5(2)
C5-N4-C3a 116.8(2)
B N1-N2 1.372(2)
C3-Br1 1.895(2)
N4-C5 1.321(3)
N2-N1-C7a 110.1(1)

| | C5-N4-C3a | 117.2(2) |

Analysis of this data reveals key structural features. The fused this compound core is largely planar, which is crucial for its ability to fit into the ATP-binding sites of kinases.[1] The specific substitution patterns dictate the intermolecular interactions, such as hydrogen bonds and π–π stacking, which govern the crystal packing and can influence physical properties like solubility.[4]

Application in Drug Development: Kinase Inhibition

Pyrazolo[1,5-a]pyrimidines are particularly effective as protein kinase inhibitors.[3] Kinases like Cyclin-Dependent Kinase 2 (CDK2) and Tropomyosin Receptor Kinase (TRKA) are often overactive in cancer cells, promoting uncontrolled proliferation.[6][10] The this compound scaffold can occupy the ATP-binding pocket of these kinases, preventing their function. Crystal structure analysis of kinase-inhibitor complexes provides a precise map of the binding interactions.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRKA TRKA Receptor RAS RAS TRKA->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Gene Expression (Proliferation, Survival) TF->Proliferation Inhibitor This compound Inhibitor Inhibitor->TRKA Inhibition

Caption: Inhibition of the TRKA signaling pathway by a this compound compound.

Structural data from crystallography is essential for:

  • Understanding Binding Modes: Confirming how the inhibitor docks into the kinase active site. For instance, crystal structures have shown that a morpholine (B109124) group at position 7 can form a critical hydrogen bond with the hinge region of PI3Kδ.[8]

  • Rational Drug Design: Guiding the modification of substituents to enhance potency and selectivity. By observing the interactions in a co-crystal structure, chemists can design new derivatives that make additional favorable contacts or avoid steric clashes.

  • Explaining SAR: Providing a structural basis for why certain substitutions lead to increased or decreased biological activity. For example, the addition of a cyano group at the C3 position has been shown to enhance activity against CDK2 and TRKA.[6][11]

Conclusion

Crystal structure analysis is an indispensable tool in the study and development of this compound compounds as therapeutic agents. It provides the ultimate proof of molecular structure and offers unparalleled insights into the three-dimensional features that govern molecular recognition and biological activity. The detailed protocols and data presented in this guide underscore the critical role of X-ray crystallography in transforming this promising chemical scaffold into next-generation medicines for a variety of diseases, particularly cancer. The continued application of these techniques will undoubtedly accelerate the design and discovery of novel, highly effective this compound-based drugs.

References

The Versatile Pyrazolo[1,5-a]pyrimidine Scaffold: A Comprehensive Technical Guide to its Biological Activity Spectrum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its remarkable and diverse range of biological activities. This bicyclic system, arising from the fusion of pyrazole (B372694) and pyrimidine (B1678525) rings, serves as a versatile template for the design and development of novel therapeutic agents. Its derivatives have demonstrated potent activities across a wide spectrum of diseases, including cancer, microbial and viral infections, inflammation, and central nervous system disorders. This technical guide provides an in-depth overview of the biological activity of the this compound scaffold, presenting key quantitative data, detailed experimental protocols for cited assays, and visualizations of relevant signaling pathways to facilitate further research and drug development endeavors.

Anticancer Activity

Derivatives of the this compound scaffold have emerged as a prominent class of anticancer agents, primarily functioning as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.[1][2] These compounds often act as ATP-competitive or allosteric inhibitors, targeting key players in oncogenic signaling pathways.[2][3]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic and kinase inhibitory activities of selected this compound derivatives against various cancer cell lines and protein kinases.

Compound ID/ReferenceTarget Cell Line/KinaseActivity (IC₅₀/GI₅₀)Reference
Pim-1 Inhibitors
Compound 1 Pim-145 nM[4]
Compound 9a Pim-1< 3 nM[4]
Compound 9b Pim-1< 3 nM[4]
Compound 11a Pim-1< 3 nM[4]
Compound 11b Pim-1< 3 nM[4]
Trk Inhibitors
LarotrectinibTrkA, TrkB, TrkC1.2 nM, 2.1 nM, 2.1 nM[5]
EntrectinibTrkA, TrkB, TrkC-[6]
RepotrectinibTrkA, TrkB, TrkC-[6]
SelitrectinibTrkA, TrkB, TrkC-[6]
Compound 28 TrkA, TrkB, TrkC0.17 nM, 0.07 nM, 0.07 nM[7]
Compound 32 TrkA, TrkB, TrkC1.9 nM, 3.1 nM, 2.3 nM[5]
Compound 36 TrkA, TrkB, TrkC1.4 nM, 2.4 nM, 1.9 nM[5]
CDK2/TRKA Dual Inhibitors
Compound 6d CDK2, TRKA0.55 µM, 0.57 µM[8]
Compound 6n CDK2, TRKA0.78 µM, 0.98 µM[8]
General Cytotoxicity
Compound 5 HT1080, Hela, Caco-2, A54996.25 µM, 74.8 µM, 76.92 µM, 148 µM[9]
Compound 7 HT1080, Hela, Caco-2, A549(High cytotoxic activity)[9]
Signaling Pathways in Cancer

Pyrazolo[1,5-a]pyrimidines exert their anticancer effects by modulating critical signaling pathways, most notably the MAPK/ERK and PI3K/Akt pathways, which are frequently dysregulated in cancer.

MAPK_PI3K_pathways RTK Receptor Tyrosine Kinase (e.g., EGFR, Trk) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K BRAF B-Raf RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation PzP This compound Derivatives PzP->RTK inhibit PzP->BRAF inhibit PzP->MEK inhibit PzP->PI3K inhibit

MAPK/ERK and PI3K/Akt signaling pathways targeted by Pyrazolo[1,5-a]pyrimidines.
Experimental Protocols

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of a this compound derivative against a specific protein kinase.

kinase_inhibition_workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis prep_inhibitor 1. Prepare serial dilutions of This compound (e.g., 10-point, 3-fold) add_inhibitor 3. Add inhibitor dilutions and kinase to 96-well plate prep_inhibitor->add_inhibitor prep_kinase 2. Prepare kinase, substrate, and ATP solutions in assay buffer prep_kinase->add_inhibitor initiate_reaction 4. Initiate reaction with substrate/ATP mixture (Incubate at 30°C) add_inhibitor->initiate_reaction stop_reaction 5. Add ADP-Glo™ Reagent to stop reaction and deplete ATP initiate_reaction->stop_reaction detect_signal 6. Add Kinase Detection Reagent to generate luminescent signal stop_reaction->detect_signal read_plate 7. Measure luminescence with a plate reader detect_signal->read_plate analyze_data 8. Plot data and calculate IC₅₀ (dose-response curve) read_plate->analyze_data

Workflow for an in vitro kinase inhibition assay.

Materials:

  • Kinase of interest (e.g., Pim-1, TrkA)

  • Kinase-specific substrate peptide

  • ATP

  • This compound test compound

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or equivalent

  • 96-well white, opaque plates

  • Multichannel pipette

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the this compound test compound in the kinase assay buffer. Include a DMSO control.

  • Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.

  • Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.

  • Initiation of Reaction: Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well. Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line (e.g., MCF-7, HCT116)

  • Complete cell culture medium

  • This compound test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear, flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the this compound test compound in complete medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

Antimicrobial Activity

The this compound scaffold has been a fruitful source of compounds with significant antibacterial and antifungal properties.[10][11]

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of representative this compound derivatives against various microbial strains.

Compound ID/ReferenceMicrobial StrainActivity (MIC in µg/mL)Reference
Antibacterial
Compound 7b (as RNA Polymerase Inhibitor)Staphylococcus aureus, Bacillus subtilis(Potent activity)[12]
Compound 4c (as MurA Inhibitor)Escherichia coli1.95[13]
Compound 4b Escherichia coli1.95[13]
Compound 4g Staphylococcus faecalis1.95[13]
Antifungal
Compound 3i Bacillus subtilis312 µM[14]
Experimental Protocols

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

mic_workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis prep_compound 1. Prepare serial two-fold dilutions of the test compound in broth in a 96-well plate inoculate 3. Inoculate each well with the bacterial suspension prep_compound->inoculate prep_inoculum 2. Prepare a standardized bacterial inoculum (0.5 McFarland standard) prep_inoculum->inoculate incubate 4. Incubate the plate at 37°C for 18-24 hours inoculate->incubate read_mic 5. Visually inspect for turbidity or measure absorbance incubate->read_mic determine_mic 6. The MIC is the lowest concentration with no visible growth read_mic->determine_mic

Workflow for the Broth Microdilution MIC Assay.

Materials:

  • Bacterial strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • This compound test compound

  • Sterile 96-well round-bottom microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Compound Dilution: In a 96-well plate, prepare serial two-fold dilutions of the test compound in the broth medium.

  • Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. Alternatively, the absorbance can be read using a microplate reader.

Antiviral Activity

The this compound scaffold has shown promise in the development of antiviral agents, particularly against HIV-1.[15][16][17]

Quantitative Antiviral Activity Data

The following table shows the antiviral activity of some this compound derivatives.

Compound ID/ReferenceVirusCell LineActivity (EC₅₀/Inhibition)Reference
Macrocyclic DerivativesHIV-1MT-2 cellsSingle-digit nM range[16]
Compound 22 HIV-1-Complete inhibition at 25 µg/mL[17]
Compound 23 HIV-1-Complete inhibition at 25 µg/mL[17]
Compound 24 HIV-1-Complete inhibition at 50 µg/mL[17]
Compound 27 DENV-2Huh7 cellsEC₅₀ of 3.5 µM[18]
HIV-1 Integrase Inhibition

A key mechanism of anti-HIV activity for some this compound derivatives is the inhibition of HIV-1 integrase, an enzyme essential for the integration of the viral DNA into the host genome.

HIV_integrase_inhibition cluster_process HIV-1 Integration Process viral_dna Viral DNA processing 3'-Processing viral_dna->processing integrase HIV-1 Integrase integrase->processing strand_transfer Strand Transfer processing->strand_transfer integrated_provirus Integrated Provirus strand_transfer->integrated_provirus host_dna Host DNA host_dna->strand_transfer PzP This compound Inhibitor PzP->integrase inhibits

Mechanism of HIV-1 Integrase Inhibition.
Experimental Protocol: Cell-Based HIV-1 Replication Assay (p24 ELISA)

This assay measures the inhibition of HIV-1 replication by quantifying the viral p24 antigen in the supernatant of infected cells.

Materials:

  • HIV-1 permissive T-cell line (e.g., MT-4)

  • HIV-1 laboratory strain (e.g., IIIB)

  • Complete culture medium

  • This compound test compound

  • 96-well plates

  • HIV-1 p24 Antigen ELISA kit

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MT-4 cells into a 96-well plate.

  • Compound Addition: Add serial dilutions of the this compound test compound to the wells.

  • Infection: Infect the cells with a known amount of HIV-1. Include uninfected and infected vehicle-treated controls.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-7 days.

  • Supernatant Collection: After incubation, collect the cell-free supernatant from each well.

  • p24 ELISA: Quantify the amount of p24 antigen in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of p24 production for each compound concentration relative to the infected vehicle control. Determine the EC₅₀ (50% effective concentration) from the dose-response curve.

Anti-inflammatory Activity

Pyrazolo[1,5-a]pyrimidines have demonstrated anti-inflammatory properties, with mechanisms involving the inhibition of pro-inflammatory mediators and signaling pathways.[1][19]

Quantitative Anti-inflammatory Activity Data

The following table provides data on the anti-inflammatory activity of pyrazolo[1,5-a]quinazoline derivatives, a related scaffold.

Compound ID/ReferenceAssayActivity (IC₅₀)Reference
Compound 13i LPS-induced NF-κB inhibition in THP-1 cells< 50 µM[1]
Compound 16 LPS-induced NF-κB inhibition in THP-1 cells< 50 µM[1]
Experimental Protocol: LPS-Induced NF-κB Reporter Assay in THP-1 Cells

This assay measures the ability of a compound to inhibit the lipopolysaccharide (LPS)-induced activation of the NF-κB signaling pathway in monocytic THP-1 cells.[3][20]

Materials:

  • THP-1Blue™ NF-κB reporter cell line (InvivoGen) or similar

  • Complete cell culture medium

  • This compound test compound

  • Lipopolysaccharide (LPS)

  • 96-well plates

  • Reagent for detecting secreted embryonic alkaline phosphatase (SEAP) (e.g., QUANTI-Blue™)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed THP-1Blue™ cells into a 96-well plate at a density of 5 x 10⁴ to 2 x 10⁵ cells/well.

  • Compound Pre-incubation: Add serial dilutions of the this compound test compound to the cells and pre-incubate for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL). Include unstimulated and vehicle-treated controls.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • SEAP Detection: Transfer a sample of the cell culture supernatant to a new 96-well plate containing the SEAP detection reagent.

  • Incubation and Reading: Incubate at 37°C for 1-3 hours and measure the absorbance at 620-655 nm.

  • Data Analysis: Calculate the percentage of inhibition of NF-κB activation for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC₅₀ from the dose-response curve.

Central Nervous System (CNS) Activity

Certain this compound derivatives are known to exhibit CNS activity, with some acting as anxiolytic and sedative-hypnotic agents by modulating the GABA-A receptor.[5][21]

Quantitative CNS Activity Data

The following table presents the binding affinity (Ki) of a pyrazolo[1,5-a]quinazoline derivative for the GABA-A receptor.

Compound ID/ReferenceReceptorRadioligandActivity (Ki)Reference
Compound 12b GABA-A[³H]-Flumazenil0.27 nM[7]
Experimental Protocol: Radioligand Binding Assay for Benzodiazepine (B76468) Receptor

This assay determines the affinity of a test compound for the benzodiazepine binding site on the GABA-A receptor.[11][22][23]

Materials:

  • Rat cortical membranes (source of GABA-A receptors)

  • [³H]-Flumazenil (radioligand)

  • This compound test compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., Diazepam)

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

  • Filtration manifold

Procedure:

  • Assay Setup: In test tubes, combine the rat cortical membranes, [³H]-Flumazenil, and varying concentrations of the this compound test compound in the assay buffer.

  • Controls: Include tubes for total binding (no test compound) and non-specific binding (excess of a non-radiolabeled ligand like diazepam).

  • Incubation: Incubate the tubes at a specific temperature (e.g., 0-4°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate the bound from the free radioligand. Wash the filters with ice-cold assay buffer.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value from the competition curve.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

The this compound scaffold represents a highly versatile and privileged structure in medicinal chemistry, yielding compounds with a broad and potent spectrum of biological activities. Its derivatives have demonstrated significant potential as anticancer, antimicrobial, antiviral, anti-inflammatory, and CNS-active agents. The continued exploration of this scaffold, facilitated by the experimental methodologies and pathway insights detailed in this guide, holds great promise for the discovery and development of novel and effective therapeutics for a wide range of human diseases. The structure-activity relationship studies, combined with advanced synthetic strategies, will undoubtedly lead to the generation of new this compound-based drug candidates with improved potency, selectivity, and pharmacokinetic profiles.

References

Exploring the Chemical Space of Pyrazolo[1,5-a]pyrimidine Analogues: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a wide spectrum of biological activities.[1] Its structural rigidity, synthetic tractability, and ability to form key interactions with biological targets have made it a focal point in the development of novel therapeutics, particularly in oncology.[1][2] This technical guide provides an in-depth exploration of the chemical space of this compound analogues, focusing on their synthesis, biological evaluation, and structure-activity relationships (SAR) as potent kinase inhibitors.

Data Presentation: In Vitro Inhibitory Activities

The following tables summarize the in vitro inhibitory activities of representative this compound analogues against several key protein kinases implicated in cancer progression. This quantitative data allows for a comparative analysis of the potency and selectivity of different substitution patterns on the core scaffold.

Table 1: Inhibitory Activity against B-Raf Kinase

Compound IDModificationsB-Raf (V600E) IC50 (nM)Reference
1 R¹=H, R²=Cl, R³=NH-c-propyl150[3]
17 R¹=Me, R²=F, R³=NH-c-propyl4[3]
Example Compound 3-carboxylate substitutionData not specified[4]

Table 2: Inhibitory Activity against CDK2 and TRKA Kinases

Compound IDModificationsCDK2 IC50 (µM)TRKA IC50 (µM)Reference
6d Cyano group at C30.550.57[2]
6k Data not specified0.09-1.580.23-1.59[2]
6m Data not specified0.09-1.580.23-1.59[2]
6n COOEt at C30.780.98[2]
6o Chloro on phenyl group0.761.59[2]
6p Bromo on phenyl group0.671.34[2]
6r Data not specified0.09-1.580.23-1.59[2]
6s Data not specified0.230.45[2]
6t Data not specified0.090.45[2]
11g Data not specified0.09-1.580.23-1.59[2]

Table 3: Inhibitory Activity against PI3Kδ Kinase

Compound IDModificationsPI3Kδ IC50 (nM)Reference
CPL302415 (6) Benzimidazole derivative18[5]
40 Multiple amine substituents84[5]
42 Multiple amine substituents74[5]
43 Multiple amine substituents63[5]
55 Multiple amine substituents82[5]

Table 4: Inhibitory Activity against Trk Kinases

Compound IDTrkA IC50 (nM)TrkB IC50 (nM)TrkC IC50 (nM)Reference
8 1.7--[6]
9 1.7--[6]
28 0.170.070.07
32 1.93.12.3[6]
33 3.25.53.3[6]
34 1.84.12.3[6]
35 2.53.12.6[6]
36 1.42.41.9[6]

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of this compound analogues are crucial for reproducibility and further development. The following protocols are compiled from various sources to provide a comprehensive overview of common experimental procedures.

General Synthesis of the this compound Core

The construction of the this compound ring system is most commonly achieved through the cyclocondensation of 3-aminopyrazole (B16455) derivatives with various 1,3-bielectrophilic partners.[7]

Protocol 1: Two-Step Synthesis via β-enaminone Intermediate [7]

  • Step 1: Synthesis of β-enaminones: A suitable methyl ketone (1.0 mmol) is reacted with an excess of N,N-dimethylformamide-dimethylacetal (DMF-DMA) (1.5 mmol) under solvent-free microwave irradiation at 160 °C for 15 minutes. This reaction typically yields the corresponding β-enaminone in high yields (83–97%).

  • Step 2: Cyclocondensation: The synthesized β-enaminone is then reacted with a 3-aminopyrazole derivative (e.g., 3-methyl-1H-pyrazol-5-amine) to yield the final 7-substituted 2-methylthis compound.

Protocol 2: One-Pot Synthesis of 3-Halo-Pyrazolo[1,5-a]pyrimidines [1][7]

This method allows for the direct introduction of a halogen atom at the 3-position.

  • A mixture of an aminopyrazole, an enaminone (or chalcone), and a sodium halide is subjected to a one-pot cyclization and oxidative halogenation reaction.

  • The reaction is typically carried out in the presence of an oxidizing agent like potassium persulfate (K₂S₂O₈).

In Vitro Kinase Inhibition Assay: General Workflow

The inhibitory potential of synthesized compounds against specific kinases is a critical step in the drug discovery process. The following outlines a general workflow for in vitro kinase assays.[8]

  • Compound Preparation: Compounds are typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions, which are then serially diluted to the desired concentrations for the assay.

  • Kinase Reaction: The kinase, a specific substrate (peptide or protein), and ATP are combined in a reaction buffer. The test compound is added to this mixture.

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 30 °C or room temperature) for a specific period to allow for phosphorylation of the substrate.

  • Detection: The extent of substrate phosphorylation is measured. This can be achieved through various methods:

    • Radiometric Assays: These assays measure the incorporation of a radiolabeled phosphate (B84403) from [γ-³²P]-ATP or [γ-³³P]-ATP into the substrate.[8]

    • Fluorescence-Based Assays (e.g., TR-FRET): These methods use fluorescently labeled antibodies that specifically recognize the phosphorylated substrate.[8]

    • Luminescence-Based Assays: These assays quantify the amount of ATP remaining after the kinase reaction; the light output is inversely proportional to kinase activity.[8]

  • Data Analysis: The results are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of this compound analogues requires knowledge of the key signaling pathways they modulate. The following diagrams, generated using Graphviz, illustrate these pathways and a general experimental workflow for inhibitor development.

G cluster_workflow General Workflow for this compound Inhibitor Development start Starting Materials (3-Aminopyrazole, 1,3-Bielectrophile) synthesis Synthesis of This compound Analogues start->synthesis purification Purification and Characterization synthesis->purification screening In Vitro Kinase Screening (IC50) purification->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar optimization Lead Optimization sar->optimization optimization->synthesis Iterative Design invivo In Vivo Studies optimization->invivo end Preclinical Candidate invivo->end

General workflow for inhibitor development.

EGFR_Pathway cluster_egfr EGFR Signaling Pathway Inhibition EGF EGF Ligand EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K activates Ras Ras EGFR->Ras activates Inhibitor This compound Inhibitor Inhibitor->EGFR inhibits Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Angiogenesis Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Inhibition of the EGFR signaling pathway.

BRAF_MEK_Pathway cluster_braf B-Raf/MEK Signaling Pathway Inhibition GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Ras Ras-GTP RTK->Ras activates BRaf B-Raf (V600E) Ras->BRaf activates MEK MEK1/2 BRaf->MEK phosphorylates Inhibitor This compound B-Raf Inhibitor Inhibitor->BRaf inhibits ERK ERK1/2 MEK->ERK phosphorylates Proliferation Cell Proliferation and Survival ERK->Proliferation promotes

Inhibition of the B-Raf/MEK signaling pathway.

PI3K_Akt_Pathway cluster_pi3k PI3K/Akt Signaling Pathway Inhibition GrowthFactor Growth Factor RTK RTK GrowthFactor->RTK PI3K PI3Kδ RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates Inhibitor This compound PI3Kδ Inhibitor Inhibitor->PI3K inhibits PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PDK1->Akt phosphorylates mTOR mTOR Akt->mTOR activates CellGrowth Cell Growth, Proliferation, Survival Akt->CellGrowth mTOR->CellGrowth

Inhibition of the PI3K/Akt signaling pathway.

Conclusion

The this compound scaffold continues to be a highly fruitful area of research for the development of novel kinase inhibitors. The synthetic versatility of this core allows for extensive exploration of the chemical space, leading to the identification of potent and selective inhibitors for a variety of kinase targets. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field of drug discovery and development, facilitating the design and synthesis of the next generation of this compound-based therapeutics. Future efforts will likely focus on further optimizing the pharmacokinetic properties of these compounds and overcoming potential mechanisms of drug resistance.

References

The Synthetic Realm of Pyrazolo[1,5-a]pyrimidines: A Technical Guide to their Chemistry and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

A Corrigendum on Natural Occurrence: An extensive review of scientific literature reveals a critical clarification regarding the origin of Pyrazolo[1,5-a]pyrimidine alkaloids. Contrary to the initial premise of exploring their natural discovery, this scaffold is overwhelmingly represented as a product of synthetic chemistry. No substantial evidence of naturally occurring this compound alkaloids, including the specifically queried "withasomnines" and "withasomniferabolide" from Withania somnifera (Ashwagandha), has been found in peer-reviewed research. The alkaloids present in Withania somnifera belong to other structural classes, primarily withanolides, and tropane-type alkaloids.

This guide, therefore, pivots to the vast and well-documented field of synthetic Pyrazolo[1,5-a]pyrimidines. These compounds have emerged as a "privileged scaffold" in medicinal chemistry, forming the core of numerous potent and selective inhibitors of key enzymes, particularly protein kinases, which are pivotal in cancer therapy and other diseases.[1][2] This in-depth technical guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, characterization, and biological significance of this important class of synthetic heterocyclic compounds.

Synthetic Strategies for the this compound Core

The construction of the this compound ring system is a cornerstone of its chemistry. The most prevalent and versatile methods involve the cyclocondensation of 3-aminopyrazole (B16455) derivatives with various 1,3-bielectrophilic partners.[3][4] These strategies, which include classical condensation, multi-component reactions, and microwave-assisted synthesis, offer a high degree of flexibility in introducing diverse substituents to modulate the biological activity of the final compounds.[1][2]

Key Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 7-Aryl-Substituted Pyrazolo[1,5-a]pyrimidines

This protocol details a highly efficient, solvent-free method for the synthesis of 7-aryl-substituted Pyrazolo[1,5-a]pyrimidines from β-enaminones and 3-amino-5-methylpyrazole (B16524).

Step 1: Synthesis of β-Enaminone Intermediate A mixture of an appropriate acetophenone (B1666503) (1.0 mmol) and N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) (2.0 mmol) is irradiated in a microwave reactor at 150°C for 10-15 minutes. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the excess DMF-DMA is removed under reduced pressure to yield the crude β-enaminone, which is often used in the next step without further purification.

Step 2: Cyclocondensation Reaction The crude β-enaminone (1.0 mmol) and 3-amino-5-methylpyrazole (1.0 mmol) are mixed in a sealed microwave vial. The mixture is irradiated at 180°C for 20-30 minutes. After cooling, the solid residue is triturated with ethanol (B145695), filtered, and washed with cold ethanol to afford the pure 7-aryl-2-methylthis compound.

Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods:

  • ¹H NMR: Characteristic signals for the pyrazole (B372694) and pyrimidine (B1678525) ring protons, as well as the substituents, are observed. For example, the methyl group at position 2 typically appears as a singlet around δ 2.5 ppm.

  • ¹³C NMR: Resonances for all carbon atoms are assigned, confirming the fused ring structure.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated molecular weight of the product is observed.

Protocol 2: One-Pot Synthesis of 3-Halo-Pyrazolo[1,5-a]pyrimidines

This protocol describes a one-pot method for the synthesis of 3-halo-Pyrazolo[1,5-a]pyrimidines through a cyclization and oxidative halogenation sequence.[1]

Procedure: A mixture of a 5-aminopyrazole (1.0 mmol), an enaminone or chalcone (B49325) (1.1 mmol), and a sodium halide (NaX, where X = Cl, Br, or I) (1.5 mmol) in acetic acid is treated with potassium persulfate (K₂S₂O₈) (2.0 mmol). The reaction mixture is stirred at 80°C for 2-4 hours. After completion, the mixture is poured into ice water, and the resulting precipitate is filtered, washed with water, and purified by column chromatography on silica (B1680970) gel to yield the 3-halo-pyrazolo[1,5-a]pyrimidine.

Quantitative Data on Biological Activity

The therapeutic potential of Pyrazolo[1,5-a]pyrimidines lies in their ability to act as potent inhibitors of various protein kinases. The following tables summarize the in vitro inhibitory activities (IC₅₀ values) of selected this compound derivatives against key kinase targets implicated in cancer.

Compound IDTarget KinaseIC₅₀ (nM)Reference Cell Line
BS-194 CDK23-
CDK130-
CDK990-
Compound 28 TrkA0.17-
TrkB0.07-
TrkC0.07-
Compound 36 TrkA1.4-
TrkB2.4-
TrkC1.9-
Compound 6t CDK290-
TRKA450-
Compound 6s CDK2230-
TRKA450-

Table 1: In Vitro Kinase Inhibitory Activity of Selected this compound Derivatives.[5][6]

Signaling Pathways and Experimental Workflows

The development of this compound-based kinase inhibitors often involves a structured workflow from initial synthesis to biological evaluation. The following diagrams illustrate a general synthetic workflow and a key signaling pathway targeted by these compounds.

G cluster_start Starting Materials cluster_synthesis Synthesis cluster_product Product cluster_evaluation Evaluation 3-Aminopyrazole 3-Aminopyrazole Cyclocondensation Cyclocondensation 3-Aminopyrazole->Cyclocondensation 1,3-Bielectrophile 1,3-Bielectrophile 1,3-Bielectrophile->Cyclocondensation This compound Core This compound Core Cyclocondensation->this compound Core Biological Screening Biological Screening This compound Core->Biological Screening G Growth Factor Growth Factor Receptor Tyrosine Kinase (e.g., Trk) Receptor Tyrosine Kinase (e.g., Trk) Growth Factor->Receptor Tyrosine Kinase (e.g., Trk) PI3K/Akt Pathway PI3K/Akt Pathway Receptor Tyrosine Kinase (e.g., Trk)->PI3K/Akt Pathway RAS/MAPK Pathway RAS/MAPK Pathway Receptor Tyrosine Kinase (e.g., Trk)->RAS/MAPK Pathway Cell Proliferation and Survival Cell Proliferation and Survival PI3K/Akt Pathway->Cell Proliferation and Survival RAS/MAPK Pathway->Cell Proliferation and Survival This compound Inhibitor This compound Inhibitor This compound Inhibitor->Receptor Tyrosine Kinase (e.g., Trk)

References

Methodological & Application

One-Pot Synthesis of 7-Arylpyrazolo[1,5-a]pyrimidines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system due to its significant and diverse biological activities, including anticancer, anti-inflammatory, antiviral, and kinase inhibitory properties.[1][2] One-pot synthesis methodologies offer an efficient and atom-economical approach to construct these valuable molecules. This document provides detailed application notes and experimental protocols for the one-pot synthesis of 7-arylpyrazolo[1,5-a]pyrimidines, summarizing various reaction strategies and providing clear, actionable guidance for laboratory implementation.

Introduction

Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1][2] Their structural framework allows for diverse substitutions, leading to a wide range of pharmacological activities.[3][4][5] Traditional multi-step syntheses of these compounds can be time-consuming and result in lower overall yields. One-pot reactions, by combining multiple synthetic steps into a single operation, streamline the process, reduce waste, and often improve efficiency.[6][7] This document outlines several one-pot approaches for the synthesis of 7-arylpyrazolo[1,5-a]pyrimidines, a key subset of this important compound class.

Synthetic Strategies Overview

The one-pot synthesis of 7-arylpyrazolo[1,5-a]pyrimidines typically involves the cyclocondensation of a 5-aminopyrazole derivative with a suitable three-carbon building block. Several variations of this strategy have been reported, primarily differing in the choice of the three-carbon synthon and the reaction conditions (e.g., solvent, catalyst, and energy source). Common starting materials include 1H-pyrazole-3,5-diamine and various 5-aminopyrazoles, which are reacted with α,β-unsaturated ketones, enaminones, or β-dicarbonyl compounds.[1][8] Microwave-assisted synthesis has emerged as a powerful technique to accelerate these reactions and improve yields.[6][7][9]

Experimental Protocols

Protocol 1: One-Pot Synthesis from 1H-Pyrazole-3,5-diamine and Enaminones

This protocol describes the synthesis of 7-arylpyrazolo[1,5-a]pyrimidines by reacting 1H-pyrazole-3,5-diamine with appropriate enaminones in pyridine (B92270).[1]

Materials:

  • 1H-Pyrazole-3,5-diamine

  • Substituted (E)-3-(dimethylamino)-1-arylprop-2-en-1-one

  • Pyridine (anhydrous)

  • Ethanol

  • Standard laboratory glassware and heating apparatus

Procedure:

  • In a round-bottom flask, dissolve 1H-pyrazole-3,5-diamine (1.0 eq) in pyridine.

  • Add the appropriate enaminone (1.0 eq) to the solution.

  • Heat the reaction mixture to 120 °C and stir for 5-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-water to precipitate the crude product.

  • Collect the solid by filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure 7-arylthis compound.

Protocol 2: One-Pot Synthesis from 1H-Pyrazole-3,5-diamine and α,β-Unsaturated Ketones

This method utilizes α,β-unsaturated ketones as the three-carbon synthon in the presence of a base.[1]

Materials:

  • 4-Benzyl-1H-pyrazole-3,5-diamine

  • Substituted α,β-unsaturated ketone (e.g., chalcones)

  • Ethanol

  • Potassium hydroxide (B78521) (KOH)

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • To a solution of 4-benzyl-1H-pyrazole-3,5-diamine (1.0 eq) in ethanol, add the respective α,β-unsaturated ketone (1.0 eq).

  • Add potassium hydroxide (1.2 eq) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 5-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a dilute acid (e.g., 1 M HCl) to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired 5,7-diarylthis compound.

Protocol 3: Microwave-Assisted One-Pot Synthesis of Pyrazolo[1,5-a]pyrimidinones

This protocol details a rapid, microwave-assisted, one-pot synthesis of pyrazolo[1,5-a]pyrimidinones starting from a β-ketonitrile and hydrazine (B178648), followed by reaction with a β-ketoester.[6][7]

Materials:

  • β-Ketonitrile

  • Hydrazine hydrate (B1144303)

  • Methanol

  • β-Ketoester

  • Acetic acid

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, dissolve the β-ketonitrile (1.0 eq) in methanol.

  • Add hydrazine hydrate and heat the mixture to 150 °C under microwave irradiation for 5 minutes to form the intermediate 5-aminopyrazole in situ.[6][7]

  • Cool the vessel and add the β-ketoester (1.0 eq) and acetic acid to the reaction mixture.[6][7]

  • Seal the vessel and heat the reaction at 150 °C under microwave irradiation for an additional 2 hours.[6][7]

  • After cooling, the target pyrazolo[1,5-a]pyrimidinone can be isolated by removing the solvent under reduced pressure and purifying the residue by column chromatography or recrystallization.[6]

Data Presentation

Table 1: Summary of One-Pot Syntheses of 7-Arylpyrazolo[1,5-a]pyrimidines and Analogs

Starting Material 1Starting Material 2SolventCatalyst/BaseConditionsProduct TypeYield (%)Reference
1H-Pyrazole-3,5-diamineEnaminonesPyridineNone120 °C, 5-6 h7-Arylpyrazolo[1,5-a]pyrimidines87-94[1]
4-Benzyl-1H-pyrazole-3,5-diamineα,β-Unsaturated KetonesEthanolKOHReflux, 5-6 h5,7-Diarylpyrazolo[1,5-a]pyrimidines84-93[1]
β-Ketonitrile & Hydrazineβ-KetoesterMethanolAcetic AcidMicrowave, 150 °C, 2 hPyrazolo[1,5-a]pyrimidinones52[6][7]
5-Aminopyrazoles1,3-Diketones/β-KetoestersAcetic AcidH₂SO₄Room Temp.Pyrazolo[1,5-a]pyrimidines87-95[10]

Visualization of Experimental Workflow

One_Pot_Synthesis_Workflow cluster_protocol1 Protocol 1: From Enaminones cluster_protocol2 Protocol 2: From α,β-Unsaturated Ketones cluster_protocol3 Protocol 3: Microwave-Assisted P1_Start 1H-Pyrazole-3,5-diamine + Enaminone P1_React Add Pyridine Heat to 120°C (5-6h) P1_Start->P1_React P1_Workup Cool & Precipitate in Ice-Water P1_React->P1_Workup P1_Purify Filter & Recrystallize P1_Workup->P1_Purify P1_Product Pure 7-Arylpyrazolo [1,5-a]pyrimidine P1_Purify->P1_Product P2_Start 4-Benzyl-1H-pyrazole-3,5-diamine + α,β-Unsaturated Ketone P2_React Add Ethanol & KOH Reflux (5-6h) P2_Start->P2_React P2_Workup Cool & Neutralize P2_React->P2_Workup P2_Purify Filter & Recrystallize P2_Workup->P2_Purify P2_Product Pure 5,7-Diarylpyrazolo [1,5-a]pyrimidine P2_Purify->P2_Product P3_Start β-Ketonitrile + Hydrazine in Methanol P3_Step1 Microwave at 150°C (5 min) (In situ 5-Aminopyrazole formation) P3_Start->P3_Step1 P3_Step2 Add β-Ketoester & Acetic Acid Microwave at 150°C (2h) P3_Step1->P3_Step2 P3_Workup Evaporate Solvent P3_Step2->P3_Workup P3_Purify Column Chromatography P3_Workup->P3_Purify P3_Product Pure Pyrazolo[1,5-a] pyrimidinone P3_Purify->P3_Product

Caption: Experimental workflows for one-pot synthesis of pyrazolo[1,5-a]pyrimidines.

Reaction Mechanism Overview

The formation of the this compound core proceeds via a cyclocondensation reaction. The general mechanism involves the initial reaction of the exocyclic amino group of the 5-aminopyrazole with a carbonyl group of the three-carbon synthon, followed by an intramolecular cyclization and subsequent dehydration or elimination to afford the aromatic fused ring system. The regioselectivity of the reaction, determining the formation of 7-aryl versus 5-aryl isomers, can be influenced by the nature of the reactants and the reaction conditions. For instance, the reaction of 5-aminopyrazole with (E)-3-(dimethylamino)-1-arylprop-2-en-1-one derivatives has been shown to selectively yield 7-arylpyrazolo[1,5-a]pyrimidines.[9]

Reaction_Mechanism Reactants 5-Aminopyrazole + α,β-Unsaturated Ketone Intermediate1 Michael Addition (Formation of intermediate adduct) Reactants->Intermediate1 Base Intermediate2 Intramolecular Cyclization (Attack of endocyclic N on carbonyl) Intermediate1->Intermediate2 Intermediate3 Dehydration Intermediate2->Intermediate3 - H₂O Product 7-Arylthis compound Intermediate3->Product

Caption: Generalized reaction mechanism for this compound formation.

Troubleshooting and Optimization

  • Low Yield: Low or no yield can result from impure starting materials.[8] It is crucial to ensure the purity of the 5-aminopyrazole and the dicarbonyl compound. Recrystallization or purification of starting materials may be necessary.[8] The choice of solvent and catalyst is also critical; acetic acid is a commonly used and effective solvent.[8]

  • Side Reactions: In some cases, the formation of isomeric products is possible. The regioselectivity can often be controlled by careful selection of reaction conditions and starting materials. Analytical techniques such as NMR spectroscopy are essential to confirm the structure of the product.[9]

  • Reaction Monitoring: Close monitoring of the reaction by TLC is recommended to determine the optimal reaction time and prevent the formation of degradation products.

Conclusion

One-pot synthesis provides a highly effective and efficient platform for the generation of 7-arylpyrazolo[1,5-a]pyrimidines and related structures. The protocols and data presented herein offer a comprehensive guide for researchers in synthetic and medicinal chemistry to access this important class of bioactive molecules. The versatility of the starting materials and the adaptability of the reaction conditions, including the use of microwave irradiation, allow for the creation of diverse compound libraries for drug discovery and development.

References

Microwave-Assisted Synthesis of Functionalized Pyrazolo[1,5-a]pyrimidines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the efficient synthesis of functionalized pyrazolo[1,5-a]pyrimidines utilizing microwave-assisted organic synthesis (MAOS). This class of N-heterocyclic compounds is of significant interest in medicinal chemistry due to its broad range of biological activities, including potent protein kinase inhibitor activity relevant in targeted cancer therapy.[1][2][3] Microwave irradiation offers a significant advantage over conventional heating methods by dramatically reducing reaction times, improving yields, and often leading to cleaner products.[1][4][5]

Introduction

Pyrazolo[1,5-a]pyrimidines are a privileged scaffold in drug discovery, forming the core of several marketed drugs and clinical candidates.[6][7] Their planar, rigid structure allows for specific interactions with biological targets, particularly the ATP-binding site of kinases.[3][7] Functionalization of the pyrazolo[1,5-a]pyrimidine core is crucial for modulating potency, selectivity, and pharmacokinetic properties. Microwave-assisted synthesis has emerged as a powerful tool to accelerate the discovery and development of novel derivatives of this important heterocyclic system.[1][8]

Advantages of Microwave-Assisted Synthesis

Compared to conventional heating, microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidines offers several key advantages:

  • Rapid Reaction Times: Reactions that typically require several hours of reflux can often be completed in minutes under microwave irradiation.[1]

  • Higher Yields: Increased reaction rates and reduced side product formation frequently lead to improved isolated yields.[5][8]

  • Improved Purity: The targeted and efficient heating often results in cleaner reaction profiles, simplifying purification.[1]

  • Energy Efficiency: Microwave heating is more energy-efficient than conventional methods.

  • Facilitation of "Green" Chemistry: The use of smaller volumes of solvents, or even solvent-free conditions, aligns with the principles of green chemistry.[1]

Key Synthetic Strategies

Several synthetic strategies for constructing the this compound scaffold are amenable to microwave assistance. The most common approaches involve the reaction of 5-aminopyrazole derivatives with various 1,3-bielectrophilic synthons.

Condensation with β-Dicarbonyl Compounds

A widely used method involves the condensation of 5-aminopyrazoles with β-diketones, β-ketoesters, or their equivalents.[7] Microwave irradiation can significantly accelerate this cyclocondensation reaction.

Three-Component Reactions

One-pot, three-component reactions of a 5-aminopyrazole, an aldehyde, and a β-dicarbonyl compound provide a highly efficient route to substituted pyrazolo[1,5-a]pyrimidines.[1] This approach allows for the rapid generation of compound libraries.

Cyclization with Enaminones and Other Unsaturated Systems

Reactions of 5-aminopyrazoles with β-enaminones, chalcones, or other α,β-unsaturated carbonyl compounds are also effectively promoted by microwave energy.[1][7]

Experimental Protocols

The following protocols are representative examples of microwave-assisted synthesis of functionalized pyrazolo[1,5-a]pyrimidines.

Protocol 1: One-Pot, Three-Component Synthesis of Dihydropyrazolo[1,5-a]pyrimidines

This protocol is adapted from a general and efficient microwave-assisted, three-component reaction for the synthesis of dihydrothis compound derivatives.

Workflow Diagram:

G cluster_workflow Experimental Workflow: Three-Component Synthesis reagents 5-Aminopyrazole Aldehyde β-Dicarbonyl Compound Ethanol (B145695) mw_reaction Microwave Irradiation (e.g., 120°C, 10-20 min) reagents->mw_reaction 1. Mix and Seal cooling Cooling to Room Temperature mw_reaction->cooling 2. Reaction precipitation Precipitation of Product cooling->precipitation 3. Product Formation filtration Filtration and Washing (Cold Ethanol) precipitation->filtration 4. Isolation product Pure Dihydrothis compound filtration->product 5. Purification

Caption: Workflow for the one-pot, three-component synthesis.

Materials:

  • 5-Aminopyrazole (1.0 mmol)

  • Substituted aldehyde (1.0 mmol)

  • β-Dicarbonyl compound (e.g., ethyl acetoacetate, acetylacetone) (1.0 mmol)

  • Ethanol (3-5 mL)

  • Microwave reactor vials (10 mL) with magnetic stir bars

Procedure:

  • To a 10 mL microwave reactor vial containing a magnetic stir bar, add 5-aminopyrazole (1.0 mmol), the aldehyde (1.0 mmol), the β-dicarbonyl compound (1.0 mmol), and ethanol (3-5 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a constant temperature (e.g., 120 °C) for 10-20 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • The solid product that precipitates is collected by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to afford the pure dihydrothis compound.

Protocol 2: Synthesis of 7-Arylpyrazolo[1,5-a]pyrimidines from Chalcones

This protocol describes the reaction of 5-aminopyrazoles with chalcones (α,β-unsaturated ketones) under microwave irradiation.

Workflow Diagram:

G cluster_workflow Experimental Workflow: Synthesis from Chalcones reactants 5-Aminopyrazole Chalcone (B49325) DMF, KOH (cat.) mw_irradiation Microwave Irradiation (e.g., 150°C, 5-10 min) reactants->mw_irradiation 1. Combine and Seal workup Pour into Ice Water mw_irradiation->workup 2. Reaction filtration Collect Precipitate by Filtration workup->filtration 3. Isolation purification Recrystallization (e.g., Ethanol) filtration->purification 4. Purification final_product Pure 7-Arylthis compound purification->final_product

Caption: Workflow for the synthesis from chalcones.

Materials:

  • 3-Aryl-5-aminopyrazole (1.0 mmol)

  • Chalcone (1.0 mmol)

  • N,N-Dimethylformamide (DMF) (3 mL)

  • Potassium hydroxide (B78521) (KOH), catalytic amount

  • Microwave reactor vials (10 mL) with magnetic stir bars

Procedure:

  • In a 10 mL microwave vial, combine the 5-aminopyrazole (1.0 mmol), the chalcone (1.0 mmol), and a catalytic amount of KOH in DMF (3 mL).

  • Seal the vial and irradiate in a microwave reactor at 150 °C for 5-10 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water.

  • Collect the resulting precipitate by filtration.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired this compound.[7]

Quantitative Data Summary

The following tables summarize typical reaction conditions and outcomes for the microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidines, demonstrating the significant improvements over conventional heating methods.

Table 1: Comparison of Microwave vs. Conventional Heating for Three-Component Synthesis

EntryReactants (Aminopyrazole, Aldehyde, Dicarbonyl)MethodTemperature (°C)TimeYield (%)Reference
15-amino-3-phenylpyrazole, Benzaldehyde, Ethyl AcetoacetateMicrowave12015 min92[1]
25-amino-3-phenylpyrazole, Benzaldehyde, Ethyl AcetoacetateConventionalReflux8 h75[1]
35-aminopyrazole, 4-Chlorobenzaldehyde, AcetylacetoneMicrowave12010 min95[1]
45-aminopyrazole, 4-Chlorobenzaldehyde, AcetylacetoneConventionalReflux6 h80[1]

Table 2: Microwave-Assisted Synthesis from Chalcones and Enaminones

Entry5-Aminopyrazole DerivativeElectrophilic PartnerSolventTemperature (°C)Time (min)Yield (%)Reference
13-(4-Tolyl)-5-aminopyrazoleChalconeDMF150888[7]
23-Methyl-5-aminopyrazole3-(Dimethylamino)-1-phenylprop-2-en-1-oneAcetic Acid1801592[8]
35-Amino-1H-pyrazole2-Arylhydrazinyliden-3-oxobutanenitrileSolvent-free180470-94[8]

Applications in Drug Discovery: Targeting Protein Kinases

Pyrazolo[1,5-a]pyrimidines are a well-established class of protein kinase inhibitors.[1][3] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer.[1] Many this compound derivatives act as ATP-competitive inhibitors, binding to the ATP pocket of the kinase and preventing phosphorylation of downstream substrates.[3]

Signaling Pathway Diagram:

G cluster_pathway Simplified Kinase Inhibition Pathway ATP ATP Kinase Protein Kinase (e.g., CDK, EGFR, B-Raf) ATP->Kinase Substrate Substrate Protein Kinase->Substrate binds PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Phosphorylation CellSignal Downstream Cell Signaling PhosphoSubstrate->CellSignal Proliferation Cell Proliferation, Survival CellSignal->Proliferation Inhibitor This compound Inhibitor Inhibitor->Kinase Binds to ATP Pocket

Caption: Inhibition of kinase signaling by pyrazolo[1,5-a]pyrimidines.

This scaffold has been successfully employed to develop inhibitors for a range of kinases, including:

  • Cyclin-Dependent Kinases (CDKs): Essential for cell cycle regulation.[9]

  • Epidermal Growth Factor Receptor (EGFR): A key target in non-small cell lung cancer.[3]

  • B-Raf and MEK: Components of the MAPK/ERK pathway, crucial in melanoma.[3]

  • Tropomyosin Receptor Kinases (Trks): Their fusion proteins are oncogenic drivers in various solid tumors.[6][10]

The ability to rapidly synthesize diverse libraries of functionalized pyrazolo[1,5-a]pyrimidines using microwave-assisted techniques is invaluable for structure-activity relationship (SAR) studies and the optimization of lead compounds in drug discovery programs.[1][3]

Conclusion

Microwave-assisted synthesis is a superior method for the rapid and efficient production of functionalized pyrazolo[1,5-a]pyrimidines. The protocols and data presented herein demonstrate the significant advantages of this technology in terms of reduced reaction times and improved yields. For researchers and drug development professionals, MAOS represents a powerful tool to accelerate the exploration of this medicinally important scaffold, facilitating the discovery of novel therapeutics targeting a range of diseases, particularly cancer. Future research will likely focus on further optimizing these synthetic approaches, enhancing drug selectivity, and improving bioavailability to maximize clinical efficacy.[1][3]

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling in Pyrazolo[1,5-a]pyrimidine Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic motif frequently found in molecules of significant biological and pharmaceutical importance.[1] Its rigid, planar structure and the presence of multiple nitrogen atoms make it an attractive core for the design of kinase inhibitors, anticancer agents, and central nervous system-active compounds.[2][3] The functionalization of this core is crucial for modulating the physicochemical and pharmacological properties of these molecules. Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the precise and efficient installation of a wide range of substituents onto the this compound nucleus.[2][4]

These application notes provide detailed protocols and compiled data for key palladium-catalyzed cross-coupling reactions used in the functionalization of pyrazolo[1,5-a]pyrimidines, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, as well as C-H activation.

General Workflow for Palladium-Catalyzed Cross-Coupling

The general workflow for a palladium-catalyzed cross-coupling reaction on a this compound scaffold involves the reaction of a halogenated or otherwise activated this compound with a coupling partner in the presence of a palladium catalyst, a ligand, a base, and a suitable solvent. The reaction mixture is typically heated to facilitate the catalytic cycle, which comprises oxidative addition, transmetalation, and reductive elimination steps.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Start reactants Combine this compound, Coupling Partner, Base start->reactants catalyst Add Pd Catalyst and Ligand reactants->catalyst solvent Add Solvent catalyst->solvent atmosphere Inert Atmosphere (N2 or Ar) solvent->atmosphere heating Heating and Stirring atmosphere->heating quench Quench Reaction heating->quench extract Extraction quench->extract purify Column Chromatography extract->purify product Isolated Functionalized Product purify->product

General workflow for palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly versatile method for the formation of C-C bonds, typically between a halide and an organoboron compound. For pyrazolo[1,5-a]pyrimidines, this reaction is widely used to introduce aryl and heteroaryl substituents.

Data Presentation: Suzuki-Miyaura Coupling of Halogenated Pyrazolo[1,5-a]pyrimidines
EntryThis compound SubstrateBoronic AcidPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
13-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one4-Methoxyphenylboronic acidXPhosPdG2 (2.5)XPhos (5)K₂CO₃EtOH/H₂O (4:1)135 (MW)0.6789[1]
23-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-onePhenylboronic acidXPhosPdG2 (2.5)XPhos (5)K₂CO₃EtOH/H₂O (4:1)135 (MW)0.6774[1]
33-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one3-Thienylboronic acidXPhosPdG2 (2.5)XPhos (5)K₂CO₃EtOH/H₂O (4:1)135 (MW)0.6778[1]
45,7-Dichloro-2-methylthis compoundIndole-4-boronic acid pinacol (B44631) esterPd(dppf)Cl₂-K₂CO₃Dioxane/H₂O1001283[5]
53-Iodo-pyrazolo[1,5-a]pyrimidine4-Tolylboronic acidPd(PPh₃)₄-Na₂CO₃Toluene/EtOH/H₂O801292[6]
Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling of 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one[1]

Materials:

  • 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one

  • Aryl- or heteroarylboronic acid (1.5 equiv)

  • XPhos Pd G2 (2.5 mol%)

  • XPhos (5 mol%)

  • Potassium carbonate (K₂CO₃) (2 equiv)

  • Ethanol/Water (4:1 mixture)

  • Microwave reactor vial

Procedure:

  • To a microwave reactor vial, add 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one (1 equiv), the corresponding boronic acid (1.5 equiv), XPhos Pd G2 (2.5 mol%), XPhos (5 mol%), and K₂CO₃ (2 equiv).

  • Add the ethanol/water (4:1) solvent mixture to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 135 °C for 40 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 3-aryl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing a powerful method for the synthesis of alkynyl-substituted pyrazolo[1,5-a]pyrimidines.

Data Presentation: Sonogashira Coupling of Halogenated Pyrazolo[1,5-a]pyrimidines
EntryThis compound SubstrateAlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
13-Iodothis compound (B1382113)PhenylacetylenePd(PPh₃)₂Cl₂ (5)10Et₃NDMF65392[7]
23-Iodothis compound1-OctynePd(PPh₃)₂Cl₂ (5)10Et₃NDMF65385[7]
33-Iodothis compoundTrimethylsilylacetylenePd(PPh₃)₂Cl₂ (5)10Et₃NDMF65390[7]
43-Iodothis compoundPropargyl alcoholPd(PPh₃)₂Cl₂ (5)10Et₃NDMF65388[7]
Experimental Protocol: General Procedure for Sonogashira Coupling of 3-Iodopyrazolo[1,5-a]pyrimidines[8]

Materials:

  • 3-Iodothis compound

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (5 mol%)

  • Copper(I) iodide (CuI) (10 mol%)

  • Triethylamine (Et₃N) (2 equiv)

  • N,N-Dimethylformamide (DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk tube, add 3-iodothis compound (1 equiv), Pd(PPh₃)₂Cl₂ (5 mol%), and CuI (10 mol%).

  • Evacuate and backfill the tube with an inert gas (this cycle should be repeated three times).

  • Add anhydrous DMF, Et₃N (2 equiv), and the terminal alkyne (1.2 equiv) via syringe.

  • Stir the reaction mixture at 65 °C for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 3-alkynylthis compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, allowing for the synthesis of a wide variety of aminated pyrazolo[1,5-a]pyrimidines.

Data Presentation: Buchwald-Hartwig Amination of Halogenated Pyrazolo[1,5-a]pyrimidines
EntryThis compound SubstrateAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
15-Chloro-2-methyl-7-morpholinothis compound2-Methyl-1H-benzimidazolePd₂(dba)₃ (5)Xantphos (10)Cs₂CO₃o-Xylene (B151617)150 (MW)674[8]
25-Chloro-2-methyl-7-morpholinothis compound1H-IndazolePd₂(dba)₃ (5)Xantphos (10)Cs₂CO₃o-Xylene150 (MW)668[8]
37-Chloro-2,5-dimethylthis compoundMorpholinePd(OAc)₂ (5)BINAP (7.5)NaOtBuToluene1001695[9]
47-Chloro-2,5-dimethylthis compoundAnilinePd(OAc)₂ (5)BINAP (7.5)NaOtBuToluene1001688[9]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination[9]

Materials:

  • 5-Chloro-pyrazolo[1,5-a]pyrimidine derivative

  • Amine (1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (5 mol%)

  • 9,9-Dimethyl-4,5-bis(diphenylphosphino)xanthene (Xantphos) (10 mol%)

  • Cesium carbonate (Cs₂CO₃) (2 equiv)

  • o-Xylene

  • Microwave reactor vial

Procedure:

  • In a microwave reactor vial, combine the 5-chloro-pyrazolo[1,5-a]pyrimidine derivative (1 equiv), the amine (1.5 equiv), Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2 equiv).

  • Add o-xylene to the vial.

  • Seal the vial and heat the reaction mixture to 150 °C for 6 hours in a microwave reactor.

  • After cooling, filter the reaction mixture through a pad of Celite® and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the desired aminated this compound.

C-H Activation

Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of pyrazolo[1,5-a]pyrimidines, avoiding the need for pre-functionalized starting materials.

Data Presentation: Palladium-Catalyzed Direct C-H Arylation of Pyrazolo[1,5-a]pyrimidines
EntryThis compound SubstrateAryl HalidePd Catalyst (mol%)Ligand/AdditiveBaseSolventTemp. (°C)Time (h)Yield (%)Reference
1This compound4-BromotoluenePd(OAc)₂ (10)P(o-tol)₃ / CsF-Dioxane1202478 (C7)[9][10]
2This compound4-BromoanisolePd(OAc)₂ (10)- / Ag₂CO₃-Dioxane1202485 (C3)[9][10]
32-Phenylthis compound4-IodoanisolePd(OAc)₂ (10)- / AgOAc-TFA1202482 (C7)[11]
4This compound1-Iodo-4-nitrobenzenePd(OAc)₂ (10)- / CsF-Dioxane1202475 (C7)[9][10]
Experimental Protocol: General Procedure for Direct C-H Arylation[10][11]

Materials:

  • This compound

  • Aryl halide (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (10 mol%)

  • Additive (CsF for C7-arylation, Ag₂CO₃ for C3-arylation)

  • 1,4-Dioxane (B91453)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a sealed tube, add the this compound (1 equiv), aryl halide (1.5 equiv), Pd(OAc)₂ (10 mol%), and the appropriate additive (CsF or Ag₂CO₃).

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous 1,4-dioxane via syringe.

  • Seal the tube and heat the reaction mixture at 120 °C for 24 hours.

  • After cooling to room temperature, dilute the mixture with dichloromethane (B109758) and filter through a pad of Celite®.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the regioselectively arylated this compound.

G cluster_suzuki Suzuki-Miyaura Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_ch_activation C-H Activation PzP_X This compound-X (X = Br, I) Suzuki_Product R-Pyrazolo[1,5-a]pyrimidine PzP_X->Suzuki_Product [Pd], Base Boronic R-B(OH)₂ Boronic->Suzuki_Product PzP_X2 This compound-X (X = I) Sonogashira_Product R-C≡C-Pyrazolo[1,5-a]pyrimidine PzP_X2->Sonogashira_Product [Pd], CuI, Base Alkyne R-C≡CH Alkyne->Sonogashira_Product PzP_X3 This compound-X (X = Cl, Br) Buchwald_Product R₂N-Pyrazolo[1,5-a]pyrimidine PzP_X3->Buchwald_Product [Pd], Ligand, Base Amine R₂NH Amine->Buchwald_Product PzP_H This compound-H CH_Product Ar-Pyrazolo[1,5-a]pyrimidine PzP_H->CH_Product [Pd], Additive ArylHalide Ar-X ArylHalide->CH_Product

Overview of key palladium-catalyzed cross-coupling reactions.

References

Green Chemistry in Action: Synthesizing Pyrazolo[1,5-a]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: The synthesis of pyrazolo[1,5-a]pyrimidines, a class of heterocyclic compounds with significant pharmacological properties, is increasingly benefiting from green chemistry principles. These approaches aim to reduce the environmental impact of chemical synthesis by minimizing waste, using less hazardous substances, and improving energy efficiency. This document outlines several green synthetic protocols for pyrazolo[1,5-a]pyrimidines, including microwave-assisted, ultrasound-assisted, and water-based methods, providing researchers in drug discovery and development with safer and more sustainable alternatives to conventional synthetic routes.

Pyrazolo[1,5-a]pyrimidines are recognized as privileged scaffolds in medicinal chemistry due to their diverse biological activities, including their roles as anticancer, anti-inflammatory, antiviral, and antimicrobial agents.[1] Many of these effects stem from their ability to act as protein kinase inhibitors, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.[2][3][4] Traditional synthesis methods often rely on volatile organic solvents, harsh reaction conditions, and long reaction times. In contrast, green approaches offer significant advantages by reducing reaction times from hours to minutes and often leading to higher yields and purer products.[2]

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in green chemistry, significantly accelerating reaction rates and improving yields for the synthesis of pyrazolo[1,5-a]pyrimidines.[2][5] This technique facilitates rapid and uniform heating, often leading to cleaner reactions with fewer byproducts compared to conventional heating methods.[2]

Three-Component Reaction under Microwave Irradiation

A widely adopted green method involves the microwave-assisted three-component reaction of 3-amino-1H-pyrazoles, aldehydes, and β-dicarbonyl compounds.[2] This one-pot synthesis is highly efficient, with reactions often completing within minutes.[2]

Table 1: Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidines

EntryReactantsConditionsTime (min)Yield (%)Reference
13-aminopyrazole (B16455), benzaldehyde, ethyl acetoacetateMicrowave (solvent-free)10>80[5]
25-amino-1H-pyrazoles, 3-oxo-2-(2-arylhydrazinylidene)butanenitrilesMicrowave (solvent-free)Not SpecifiedHigh[2]
3Isoflavone, 3-aminopyrazoleMicrowave irradiationNot SpecifiedExcellent[6]
Experimental Protocol: Microwave-Assisted Three-Component Synthesis
  • In a suitable microwave reactor vessel, combine 3-aminopyrazole (1 mmol), an aldehyde (1 mmol), and a β-dicarbonyl compound (1 mmol).

  • If the reaction is performed under solvent-free conditions, ensure the reactants are well-mixed. Alternatively, a minimal amount of a high-boiling point, microwave-transparent solvent can be used.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a specified temperature (e.g., 170°C) and for a short duration (e.g., 10 minutes).[5]

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Purify the product by recrystallization or column chromatography.

experimental_workflow_microwave Reactants 3-Aminopyrazole, Aldehyde, β-Dicarbonyl Compound Mixing Mix Reactants Reactants->Mixing Microwave Microwave Irradiation (e.g., 170°C, 10 min) Mixing->Microwave Cooling Cool to Room Temperature Microwave->Cooling Purification Purification (Recrystallization/Chromatography) Cooling->Purification Product Pyrazolo[1,5-a]pyrimidine Purification->Product

Caption: Workflow for microwave-assisted synthesis.

Ultrasound-Assisted Synthesis

The use of ultrasound irradiation is another effective green chemistry approach that enhances reaction rates and yields in the synthesis of pyrazolo[1,5-a]pyrimidines.[1][7][8] Sonication promotes the formation and collapse of microscopic bubbles, creating localized high-pressure and high-temperature zones that accelerate chemical reactions.[8] This method is particularly advantageous for reactions conducted in aqueous media.[1][7]

Ultrasound-Assisted Synthesis in Aqueous Media

A notable example is the synthesis of antipyrinyl-pyrazolo[1,5-a]pyrimidines and other derivatives through the reaction of aminopyrazoles with various formylated active proton compounds or alkynes in the presence of KHSO₄ in an aqueous medium under ultrasound irradiation.[1][7] This method offers short reaction times and good to excellent yields.[1][8]

Table 2: Ultrasound-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidines

EntryReactantsCatalyst/MediumTime (min)Yield (%)Reference
1Aminopyrazole, formylated active proton compoundsKHSO₄ / Aqueous mediaNot SpecifiedHigh[7][9]
2Aminopyrazoles, symmetric/non-symmetric alkynesKHSO₄ / Aqueous ethanolNot SpecifiedGood[1]
33-amino-5-methyl-1H-pyrazole, 4-alkoxy-1,1,1-trifluoro-3-alken-2-onesEtOH561-98[8]
Experimental Protocol: Ultrasound-Assisted Synthesis in Aqueous Ethanol
  • In a suitable reaction vessel, dissolve the aminopyrazole (1 mmol) and the symmetric or non-symmetric alkyne (1 mmol) in aqueous ethanol.

  • Add a catalytic amount of KHSO₄.

  • Place the reaction vessel in an ultrasonic bath.

  • Irradiate the mixture with ultrasound at a specified frequency and power for the required duration.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, extract the product with a suitable organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[1]

experimental_workflow_ultrasound Reactants Aminopyrazole, Alkyne Solvent Aqueous Ethanol + KHSO₄ Reactants->Solvent Reaction Ultrasound Irradiation Solvent->Reaction Extraction Product Extraction Reaction->Extraction Purification Purification Extraction->Purification Product This compound Purification->Product

Caption: Workflow for ultrasound-assisted synthesis.

Water-Based Synthesis

Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature.[2] Performing organic reactions in water can also offer unique reactivity and selectivity. The synthesis of 3-halo-pyrazolo[1,5-a]pyrimidine derivatives has been successfully achieved in water.[2]

One-Pot Cyclization and Halogenation in Water

This method involves a one-pot cyclization of aminopyrazoles with enaminones or chalcones, followed by oxidative halogenation using sodium halides and K₂S₂O₈ in water.[2] This approach is highly efficient and provides excellent yields of the desired products.[2]

Table 3: Water-Based Synthesis of 3-Iodo-Pyrazolo[1,5-a]pyrimidines

EntryReactantsReagentsSolventYield (%)Reference
1Amino pyrazoles, enaminones/chalcone (B49325)NaI, K₂S₂O₈WaterNearly quantitative[2]
Experimental Protocol: Water-Based Synthesis of 3-Iodo-Pyrazolo[1,5-a]pyrimidines
  • To a stirred solution of the aminopyrazole (1 mmol) and enaminone or chalcone (1 mmol) in water, add sodium iodide (NaI) and potassium persulfate (K₂S₂O₈).

  • Stir the reaction mixture at room temperature or with gentle heating as required.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • After completion, collect the precipitated product by filtration.

  • Wash the solid product with water and dry it to obtain the 3-iodo-pyrazolo[1,5-a]pyrimidine derivative.[2]

Biological Significance and Signaling Pathways

Many synthesized pyrazolo[1,5-a]pyrimidines exhibit potent activity as protein kinase inhibitors, playing a crucial role in targeted cancer therapy.[2][3][4] These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding site of kinases and blocking their activity, which in turn inhibits cell proliferation.[2] Key kinase targets include CDK2, EGFR, B-Raf, and MEK.[2][3][4]

signaling_pathway cluster_kinase Protein Kinase (e.g., CDK2) ATP_binding_site ATP Binding Site Phosphorylated_Substrate Phosphorylated Substrate ATP_binding_site->Phosphorylated_Substrate Phosphorylates Pyrazolo This compound Pyrazolo->ATP_binding_site Binds to Inhibition Inhibition ATP ATP ATP->ATP_binding_site Competes with Substrate Substrate Cell_Proliferation Cell Proliferation Phosphorylated_Substrate->Cell_Proliferation Inhibition->Cell_Proliferation

Caption: ATP-competitive inhibition by pyrazolo[1,5-a]pyrimidines.

These green synthetic approaches not only provide environmentally benign pathways to valuable pharmacological scaffolds but also often enhance the efficiency and scalability of the synthesis, making them highly attractive for both academic research and industrial applications.

References

Application Notes and Protocols for the Synthesis of Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of Pyrazolo[1,5-a]pyrimidine-based kinase inhibitors, a significant class of heterocyclic compounds in medicinal chemistry.[1][2][3] The this compound scaffold is a privileged structure known for its potent and selective inhibition of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.[1][4]

Introduction

Pyrazolo[1,5-a]pyrimidines have emerged as a versatile scaffold in the development of kinase inhibitors, targeting a range of kinases including Cyclin-Dependent Kinases (CDKs), Tropomyosin receptor kinases (Trks), and Pim-1 kinase.[1][5][6][7] These compounds act as ATP-competitive or allosteric inhibitors of protein kinases.[8] The synthetic versatility of this scaffold allows for extensive structural modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1] This document outlines established synthetic protocols and summarizes the biological activity of representative compounds.

General Synthetic Workflow

The construction of the this compound ring system is most commonly achieved through the cyclocondensation of a 3-aminopyrazole (B16455) derivative with a suitable 1,3-bielectrophilic partner, such as a β-dicarbonyl compound or its synthetic equivalent.[1][9]

G cluster_start Starting Materials cluster_synthesis Core Synthesis cluster_product Product 3-Aminopyrazole Derivative 3-Aminopyrazole Derivative Cyclocondensation Reaction Cyclocondensation Reaction 3-Aminopyrazole Derivative->Cyclocondensation Reaction 1,3-Bielectrophilic Reagent 1,3-Bielectrophilic Reagent (e.g., β-Dicarbonyl Compound) 1,3-Bielectrophilic Reagent->Cyclocondensation Reaction This compound Core This compound Core Cyclocondensation Reaction->this compound Core

Caption: General synthetic workflow for the this compound core.

Key Experimental Protocols

Several synthetic strategies have been developed for the efficient synthesis of pyrazolo[1,5-a]pyrimidines, including cyclization, condensation, three-component reactions, and microwave-assisted methods.[8]

Protocol 1: Two-Step Synthesis via β-Enaminone Intermediate

This protocol involves the initial synthesis of a β-enaminone followed by a cyclocondensation reaction.[1]

Step 1: Synthesis of β-Enaminones

  • A suitable methyl ketone (1.0 mmol) is reacted with an excess of N,N-dimethylformamide-dimethylacetal (DMF-DMA) (1.5 mmol).[1]

  • The reaction is conducted under solvent-free microwave irradiation at 160 °C for 15 minutes.[1]

  • This reaction typically yields the corresponding β-enaminone in high yields (83–97%).[1]

Step 2: Cyclocondensation

  • The synthesized β-enaminone is then reacted with a 3-aminopyrazole derivative (e.g., 3-methyl-1H-pyrazol-5-amine).[1]

  • The reaction is typically carried out in a suitable solvent such as acetic acid at reflux.[3]

  • The resulting product is the 7-substituted this compound.

Protocol 2: Multi-Step Synthesis of Substituted Pyrazolo[1,5-a]pyrimidines

This protocol outlines a more complex synthesis allowing for diverse substitutions, particularly at the C5 and C7 positions.[10]

Step 1: Synthesis of Dihydroxy Intermediate

  • React 5-amino-3-methylpyrazole with diethyl malonate in the presence of a base like sodium ethoxide.[10]

  • Reflux the reaction mixture to obtain the dihydroxy-heterocycle intermediate with a typical yield of around 89%.[10]

Step 2: Chlorination

  • Subject the dihydroxy intermediate to a chlorination reaction using phosphorus oxychloride (POCl₃).[10]

  • This step yields the 5,7-dichloro-pyrazolo[1,5-a]pyrimidine derivative, with reported yields around 61%.[10]

Step 3: Selective Substitution at C7

  • A selective and efficient substitution of the C7-chlorine atom can be achieved using a nucleophile such as morpholine (B109124) in the presence of a base like potassium carbonate in acetone (B3395972) at room temperature.[10] This step typically has a high yield of around 92%.[10]

Step 4: Suzuki Coupling at C5

  • The C5 position can be functionalized using a Suzuki coupling reaction. For instance, reacting the 7-substituted-5-chloro-pyrazolo[1,5-a]pyrimidine with an indole-4-boronic acid pinacol (B44631) ester in the presence of a palladium catalyst (e.g., tetrakis(triphenylphosphino)palladium(0)) and an aqueous base (e.g., 2M Na₂CO₃) in a solvent like DME at reflux.[10] This reaction can yield the desired product in around 83% yield.[10]

G Start 5-Amino-3-methylpyrazole + Diethyl Malonate Step1 Step 1: Cyclization (Base, Reflux) Start->Step1 Intermediate1 Dihydroxy Intermediate Step1->Intermediate1 Step2 Step 2: Chlorination (POCl3) Intermediate1->Step2 Intermediate2 5,7-Dichloro Derivative Step2->Intermediate2 Step3 Step 3: Selective C7 Substitution (e.g., Morpholine, K2CO3) Intermediate2->Step3 Intermediate3 7-Substituted-5-chloro Derivative Step3->Intermediate3 Step4 Step 4: Suzuki Coupling at C5 (e.g., Indole Boronic Ester, Pd Catalyst) Intermediate3->Step4 Final_Product Substituted this compound Step4->Final_Product

Caption: Multi-step synthesis workflow for substituted pyrazolo[1,5-a]pyrimidines.

Data Presentation: Biological Activity

The following tables summarize the in vitro inhibitory activities of representative this compound compounds against various protein kinases.

Compound Target Kinase IC₅₀ (nM) Reference
CPL302253 (54)PI3Kδ2.8[10]
Compound 8TrkA1.7[6]
Compound 9TrkA1.7[6]
BS-194 (4k)CDK23[11]
BS-194 (4k)CDK130[11]
BS-194 (4k)CDK990[11]
Compound 1Pim-145[7]

Targeted Signaling Pathways

This compound-based inhibitors have been developed to target various kinases involved in critical cellular signaling pathways. For example, PI3Kδ is a key regulator of immune cell function, and its inhibition is a therapeutic strategy for inflammatory diseases.[10] CDKs are central to the regulation of cell proliferation and apoptosis, making them attractive targets for cancer therapy.[11] Trk kinases are involved in neuronal survival and differentiation, and their dysregulation is implicated in certain cancers.[6]

G cluster_pathway Simplified PI3K/Akt Signaling Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates Cell_Response Cell Proliferation, Survival, etc. Akt->Cell_Response Inhibitor This compound Inhibitor Inhibitor->PI3K

Caption: Inhibition of the PI3K signaling pathway by a this compound-based inhibitor.

Conclusion

The this compound scaffold provides a robust platform for the design and synthesis of potent and selective kinase inhibitors. The synthetic protocols outlined in this document offer versatile routes to a wide range of derivatives, allowing for comprehensive structure-activity relationship (SAR) studies. The promising biological data for inhibitors targeting key kinases underscore the therapeutic potential of this compound class in various diseases, particularly cancer and inflammatory conditions. Further optimization of these scaffolds holds the potential for the development of next-generation kinase inhibitors with improved efficacy and safety profiles.

References

Application of Pyrazolo[1,5-a]pyrimidines in Organic Light-Emitting Diodes (OLEDs): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazolo[1,5-a]pyrimidines are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in materials science, particularly in the field of organic electronics. Their rigid, planar structure, coupled with tunable photophysical properties, makes them promising candidates for use in organic light-emitting diodes (OLEDs). These compounds have been investigated as emitters, hosts, and hole-transporting materials, demonstrating their versatility in OLED device architecture. This document provides detailed application notes and protocols for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their fabrication into OLED devices, based on available research.

Data Presentation

The following tables summarize the key performance data of this compound derivatives in optoelectronic applications.

Photophysical Properties of this compound Fluorophores
Compound IDSubstitution PatternAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Fluorescence Quantum Yield (Φ_F)Solid-State Emission Quantum Yield (QY_SS)
4a 7-(4-pyridyl)34047415,8480.450.63
4b 7-(2,4-dichlorophenyl)35449010,0000.700.18
4d 7-phenyl34247812,5890.550.45
4e 7-(4-methoxyphenyl)35848820,5930.850.52

Data extracted from a study on a family of pyrazolo[1,5-a]pyrimidines (PPs) as strategic compounds for optical applications.[1]

Properties of this compound-Based Hole-Transporting Materials (HTMs) for Perovskite Solar Cells
Compound IDFunctionalization PositionHighest Occupied Molecular Orbital (HOMO, eV)Lowest Unoccupied Molecular Orbital (LUMO, eV)Band Gap (E_g, eV)Decomposition Temperature (T_d, °C)Hole Mobility (μ_h, cm²V⁻¹s⁻¹)
PY1 3-5.18-2.252.93> 4003 x 10⁻⁶
PY2 5-5.15-2.182.97> 4001.3 x 10⁻⁶
PY3 7-5.14-2.172.97> 4001.3 x 10⁻⁶

These materials were designed for perovskite solar cells, but their properties are relevant for hole-transporting layers in OLEDs.[1]

Experimental Protocols

Synthesis of this compound Derivatives

A common and efficient method for synthesizing the this compound core is the cyclocondensation of 3-amino-pyrazoles with β-dicarbonyl compounds or their analogues.

Protocol: Microwave-Assisted Synthesis of 2,7-disubstituted Pyrazolo[1,5-a]pyrimidines

This protocol is based on the work of Portilla and co-workers.[2]

Materials:

Procedure:

  • In a microwave vial, combine the 3-aminopyrazole (1 equivalent) and the β-enaminone (1.1 equivalents).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture with microwaves at a specified temperature (e.g., 120-150 °C) for a designated time (e.g., 15-30 minutes), monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate (B1210297) gradient) to afford the desired 2,7-disubstituted this compound.

  • Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).

Fabrication of OLED Devices

While a specific complete protocol for a this compound-based OLED is not detailed in the search results, a general protocol for a solution-processed OLED is provided below. This can be adapted for this compound materials, likely as the emissive layer (as a dopant in a host) or as the hole-transporting layer.

Protocol: Fabrication of a Multilayer OLED via Spin-Coating

Materials:

  • Indium tin oxide (ITO)-coated glass substrates

  • Poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS) solution

  • Solution of the hole-transporting material (e.g., a this compound derivative or a standard material like TAPC) in an organic solvent (e.g., chlorobenzene).

  • Solution of the emissive layer (EML), consisting of a host material and a dopant (e.g., a fluorescent this compound derivative) in an organic solvent (e.g., toluene).

  • Solution of the electron-transporting material (ETM) (e.g., TPBi) in an organic solvent.

  • Lithium fluoride (B91410) (LiF)

  • Aluminum (Al)

  • Spin-coater

  • Thermal evaporator

Procedure:

  • Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and then treat them with UV-ozone for 15 minutes to improve the work function of the ITO.

  • Hole Injection Layer (HIL) Deposition: Spin-coat the PEDOT:PSS solution onto the ITO substrate at a specific speed (e.g., 4000 rpm) for a set time (e.g., 60 seconds). Anneal the substrate on a hotplate (e.g., at 150 °C for 15 minutes) to remove residual solvent.

  • Hole Transporting Layer (HTL) Deposition: Spin-coat the HTL solution onto the PEDOT:PSS layer. Anneal the substrate at an appropriate temperature to remove the solvent.

  • Emissive Layer (EML) Deposition: Spin-coat the EML solution onto the HTL. Anneal the substrate to dry the film.

  • Electron Transporting Layer (ETL) Deposition: Spin-coat the ETL solution onto the EML. Anneal the substrate.

  • Cathode Deposition: Transfer the substrate to a high-vacuum thermal evaporator (pressure < 10⁻⁶ Torr). Sequentially deposit a thin layer of LiF (e.g., 1 nm) followed by a thicker layer of Al (e.g., 100 nm) to form the cathode.

  • Encapsulation: Encapsulate the device using a UV-curable epoxy and a glass lid in a nitrogen-filled glovebox to protect it from atmospheric moisture and oxygen.

Mandatory Visualization

Logical Relationship of this compound in OLEDs

OLED_Components cluster_OLED OLED Device cluster_Applications Potential Roles Pyrazolo_Pyrimidines Pyrazolo[1,5-a]pyrimidines Emitter Emitter (Luminescent Material) Pyrazolo_Pyrimidines->Emitter High Photoluminescence Host Host (in Emissive Layer) Pyrazolo_Pyrimidines->Host Good Charge Transport HTL Hole-Transporting Layer (HTL) Pyrazolo_Pyrimidines->HTL Suitable HOMO Level

Caption: Roles of Pyrazolo[1,5-a]pyrimidines in OLEDs.

Experimental Workflow for OLED Fabrication

OLED_Fabrication_Workflow cluster_workflow OLED Fabrication Workflow A Substrate Cleaning (ITO Glass) B HIL Deposition (PEDOT:PSS) A->B C HTL Deposition (e.g., this compound) B->C D EML Deposition (Host + this compound Emitter) C->D E ETL Deposition D->E F Cathode Deposition (LiF/Al) E->F G Encapsulation F->G

Caption: Step-by-step OLED fabrication process.

References

Application Notes and Protocols: Pyrazolo[1,5-a]pyrimidine Derivatives as Selective Pim-1 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of constitutively active serine/threonine kinases comprising three isoforms: Pim-1, Pim-2, and Pim-3.[1][2] Pim-1 is a proto-oncogene that is frequently overexpressed in a variety of hematological and solid tumors, playing a crucial role in cell survival, proliferation, and resistance to apoptosis.[3][4] Its transcription is primarily regulated by the JAK/STAT signaling pathway, which is activated by cytokines and growth factors.[3][5][6] By phosphorylating downstream targets such as the pro-apoptotic protein BAD, Pim-1 inhibits apoptosis and promotes cell cycle progression, making it an attractive therapeutic target in oncology.[1][3][7]

Pyrazolo[1,5-a]pyrimidines have emerged as a notable class of heterocyclic compounds with potent activity as protein kinase inhibitors.[8][9] This scaffold has been the subject of extensive lead optimization efforts to develop potent and selective Pim-1 inhibitors with improved pharmacological profiles, such as reduced off-target effects and enhanced safety.[1][10] These efforts have led to the identification of compounds with nanomolar inhibitory activity against Pim-1 kinase and efficacy in cell-based models.[1][11]

These notes provide an overview of the Pim-1 signaling pathway, quantitative data on the inhibitory activity of representative pyrazolo[1,5-a]pyrimidine compounds, and detailed protocols for their evaluation.

Pim-1 Signaling Pathway and Inhibition

Pim-1 kinase is a key downstream effector of the JAK/STAT pathway.[3] Cytokine or growth factor signaling activates Janus kinases (JAKs), which in turn phosphorylate Signal Transducers and Activators of Transcription (STATs).[5][12] Activated STAT proteins, particularly STAT3 and STAT5, translocate to the nucleus and induce the transcription of target genes, including Pim-1.[5][6][12] Once translated, Pim-1 kinase phosphorylates numerous downstream substrates to regulate cellular processes. A key substrate is the pro-apoptotic protein BAD; phosphorylation by Pim-1 inhibits its function, thereby promoting cell survival.[1][3] this compound inhibitors act as ATP-competitive inhibitors, blocking the kinase activity of Pim-1 and preventing the phosphorylation of its downstream targets.

Pim1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_p p-STAT Dimer STAT->STAT_p Dimerizes Pim1_Kinase Pim-1 Kinase BAD BAD Pim1_Kinase->BAD Phosphorylates pBAD p-BAD (Inactive) Apoptosis_Inhibition Inhibition of Apoptosis pBAD->Apoptosis_Inhibition Promotes Cell Survival Inhibitor This compound Inhibitor Inhibitor->Pim1_Kinase Inhibits Pim1_Gene Pim-1 Gene STAT_p->Pim1_Gene Induces Transcription Pim1_Gene->Pim1_Kinase Translation Cytokine Cytokine/ Growth Factor Cytokine->Receptor Binds

Pim-1 signaling pathway and point of inhibition.

Quantitative Data: In Vitro Activity of this compound Inhibitors

The following tables summarize the inhibitory activities of selected this compound compounds against Pim-1 and other kinases. These compounds demonstrate potent, often nanomolar, inhibition of Pim-1 and show varying degrees of selectivity.[1]

Table 1: In Vitro Kinase Inhibitory Activity

Compound Pim-1 IC₅₀ (nM) Flt-3 IC₅₀ (nM) hERG Inhibition (% @ 30 µM)
9a 22 338 ND
9b 18 262 ND
11a 27 64 >30
11b 19 62 >30

Data sourced from studies on 3-aryl-5-amino-pyrazolo[1,5-a]pyrimidine derivatives.[1] ND = Not Determined.

Table 2: Cellular Activity of Lead Compounds

Compound BAD Phosphorylation Inhibition (% @ 1 µM) 2D Colony Formation Inhibition (IC₅₀, µM)
9a Strong ND
9b Strong ND
11a Strong ND
11b Strong Potent

Cellular activity was assessed to confirm that the compounds engage the Pim-1 pathway in a cellular context, leading to downstream functional effects.[1][13]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of Pim-1 inhibitors. The following are standard protocols for key in vitro and cell-based assays.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol determines the concentration of a this compound derivative required to inhibit Pim-1 kinase activity by 50% (IC₅₀). The ADP-Glo™ assay quantifies the amount of ADP produced during the kinase reaction.[14]

Materials:

  • Recombinant human Pim-1 kinase

  • PIMtide (ARKRRRHPSGPPTA) substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50µM DTT)[14]

  • Test compounds (this compound derivatives) dissolved in DMSO

  • 384-well low-volume plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in Kinase Buffer to the desired final concentrations. Include a DMSO-only control.

  • Kinase Reaction:

    • Add 1 µL of the diluted inhibitor or DMSO control to the wells of a 384-well plate.[14]

    • Add 2 µL of Pim-1 enzyme solution (e.g., 10 ng/well).[14]

    • Initiate the reaction by adding 2 µL of a substrate/ATP mixture (e.g., 25 µM PIMtide / 25 µM ATP).[14]

    • Incubate the plate at room temperature for 60 minutes.[14]

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[14]

    • Incubate at room temperature for 40 minutes.[14]

    • Add 10 µL of Kinase Detection Reagent to each well. This converts the generated ADP back to ATP and provides luciferase/luciferin to produce a luminescent signal.[14]

    • Incubate at room temperature for 30 minutes.[14]

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the ADP produced and thus the kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a four-parameter dose-response curve.

Protocol 2: Cell Viability Assay (CellTiter-Glo® Luminescent Assay)

This protocol measures the effect of Pim-1 inhibitors on the viability of cancer cell lines. The assay quantifies ATP, an indicator of metabolically active cells.[7]

Materials:

  • Cancer cell lines (e.g., Raji, Daudi, K562)[7]

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds

  • 96-well opaque-walled cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow attachment and recovery.[15]

  • Drug Treatment: Prepare serial dilutions of the this compound inhibitors in culture medium. Remove the existing medium from the cells and add 100 µL of the drug dilutions. Include wells for untreated and vehicle (DMSO) controls.[7]

  • Incubation: Incubate the plates for the desired treatment period (e.g., 48 or 72 hours).[3][7]

  • Assay Execution:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well in a volume equal to the culture medium volume (e.g., 100 µL).

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value for each compound.

Protocol 3: Western Blot Analysis of BAD Phosphorylation

This protocol is used to confirm that the inhibitors block the Pim-1 signaling pathway within cells by assessing the phosphorylation status of its direct substrate, BAD.[7][15]

Materials:

  • Cell lysates from treated and control cells

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-BAD (Ser112), anti-total BAD, and a loading control (e.g., anti-β-actin or anti-GAPDH)[15]

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with the inhibitor for a specified time. Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-BAD) overnight at 4°C, diluted according to the manufacturer's recommendation.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities. The level of phosphorylated BAD should decrease with effective Pim-1 inhibition. Re-probe the blot for total BAD and a loading control to ensure equal protein loading.[7]

Experimental and Logical Workflows

Visualizing the workflow for inhibitor screening and the logic behind structure-activity relationships (SAR) can guide the drug development process.

Inhibitor_Screening_Workflow cluster_workflow Inhibitor Evaluation Workflow start Virtual Screening or Library Synthesis assay Primary Screening: In Vitro Pim-1 Kinase Assay (Determine IC₅₀) start->assay hit_id Hit Identification (Potency ≤ 1 µM) assay->hit_id cellular_assay Secondary Screening: Cell-Based Assays (Viability, p-BAD) hit_id->cellular_assay Potent Hits lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt Low Potency selectivity Selectivity Profiling (Panel of >100 Kinases) cellular_assay->selectivity safety Safety Assessment (hERG Inhibition Assay) selectivity->safety safety->lead_opt Optimize Properties in_vivo In Vivo Efficacy Studies (Xenograft Models) safety->in_vivo Good Profile lead_opt->assay final Preclinical Candidate in_vivo->final

Workflow for Pim-1 inhibitor screening and development.

SAR_Logic cluster_sar Structure-Activity Relationship (SAR) Logic cluster_mod1 Modification 1 cluster_mod2 Modification 2 cluster_mod3 Modification 3 scaffold This compound Core Scaffold mod1_start Terminal Basic Moiety (e.g., -NH₂) mod2_start Removal of Basic Moiety mod3_start 3-Aryl Substitution mod1_end Significant hERG Inhibition mod1_start->mod1_end Leads to mod2_end hERG Issue Addressed (Improved Safety Profile) mod2_start->mod2_end Leads to mod3_end Potent Pim-1 Inhibition (Nanomolar IC₅₀) mod3_start->mod3_end Maintains

SAR logic for addressing hERG liability in inhibitors.

Conclusion

This compound derivatives represent a promising and highly selective class of Pim-1 kinase inhibitors.[1][11] Through systematic optimization, potent compounds have been developed that demonstrate on-target activity in cellular assays, such as the inhibition of BAD phosphorylation and suppression of cancer cell colony formation.[1] A key achievement in this series has been the successful mitigation of hERG channel inhibition—a common liability for kinase inhibitors—without compromising potency against Pim-1.[1][16] The protocols and data presented here provide a framework for researchers to effectively screen, characterize, and advance these compounds in preclinical drug development programs targeting cancers with Pim-1 overexpression.

References

Application Notes and Protocols for High-Throughput Screening of Pyrazolo[1,5-a]pyrimidine Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1][2][3] Derivatives of this scaffold have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.[1][4][5] High-throughput screening (HTS) of this compound libraries is a critical step in the drug discovery process, enabling the rapid identification of lead compounds for further development.[5][6]

These application notes provide an overview of the screening of this compound libraries and detailed protocols for common experimental procedures.

Application: Targeting Protein Kinases in Oncology

This compound derivatives have shown remarkable versatility in targeting a wide range of protein kinases implicated in cancer progression. These compounds can act as ATP-competitive or allosteric inhibitors, effectively shutting down aberrant signaling cascades.[4] Key kinase targets for this scaffold include:

  • EGFR, B-Raf, and MEK: Inhibition of these kinases is crucial in treating non-small cell lung cancer (NSCLC) and melanoma.[4]

  • PI3Kδ: Overactivity of this kinase is linked to inflammatory and autoimmune diseases, as well as some cancers.[7][8]

  • CDK2 and TRKA: Dual inhibition of these kinases represents a promising strategy to overcome drug resistance in cancer therapy.[9][10]

  • Pim Kinases: These are promising targets for cancer therapeutics, particularly in multiple myeloma.[11]

  • Casein Kinase 2 (CK2): Dysregulation of CK2 is associated with a wide variety of cancers, making it an attractive therapeutic target.[12]

The ability to synthesize diverse libraries through methods like cyclocondensation, multi-component reactions, and microwave-assisted synthesis allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity.[1][4][5]

Data Presentation: Inhibitory Activity of Representative Pyrazolo[1,5-a]pyrimidines

The following tables summarize the in vitro inhibitory activities of selected this compound compounds against various protein kinases, demonstrating the potential of this scaffold.

Table 1: PI3Kδ Inhibition [7]

CompoundTarget KinaseIC50 (nM)
CPL302253 (54)PI3Kδ2.8

Table 2: Dual CDK2 and TRKA Inhibition [10]

CompoundCDK2 IC50 (µM)TRKA IC50 (µM)
6t 0.090.45
6s 0.230.45
Ribociclib (Ref)0.07-
Larotrectinib (Ref)-0.07

Table 3: Pan-Pim Kinase Inhibition [11]

CompoundPim-1 IC50 (pM)Pim-2 IC50 (pM)Pim-3 IC50 (pM)
17 < 25< 25< 25

Table 4: Aryl Hydrocarbon Receptor (AHR) Antagonism [13]

CompoundAHR IC50 (nM)
7 650
7a 31

Signaling Pathway Visualization

The diagram below illustrates a simplified representation of the PI3K/Akt signaling pathway, a common target for this compound inhibitors.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 CellGrowth Cell Growth & Survival mTORC1->CellGrowth Pyrazolo_pyrimidine This compound Inhibitor Pyrazolo_pyrimidine->PI3K

Caption: PI3K/Akt Signaling Pathway Inhibition.

Experimental Protocols

High-Throughput Screening Workflow

The general workflow for a high-throughput screen to identify inhibitors from a this compound library is outlined below.

HTS_Workflow cluster_pre_screen Assay Development cluster_screen Screening cluster_post_screen Hit Validation & Follow-up AssayDev Assay Development & Miniaturization DryRun Dry Run (Z' > 0.5) AssayDev->DryRun PilotScreen Pilot Screen (~2,000 compounds) DryRun->PilotScreen HTS Full Library HTS PilotScreen->HTS DataAnalysis Data Analysis HTS->DataAnalysis HitConfirmation Hit Confirmation DataAnalysis->HitConfirmation SAR Preliminary SAR HitConfirmation->SAR HitToLead Hit-to-Lead Chemistry SAR->HitToLead

Caption: High-Throughput Screening Workflow.

Detailed Protocol: In Vitro Kinase Inhibition Assay (e.g., TR-FRET)

This protocol describes a typical biochemical kinase inhibition assay using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for a high-throughput screen of a this compound library.

1. Materials and Reagents

  • This compound Library: Compounds dissolved in 100% DMSO at a stock concentration of 10 mM.

  • Assay Plates: 384-well, low-volume, black, non-binding surface plates.

  • Kinase: Recombinant target kinase (e.g., PI3Kδ, CDK2).

  • Substrate: Biotinylated peptide substrate specific for the kinase.

  • ATP: Adenosine 5'-triphosphate.

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.

  • Detection Reagents: Europium-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin (SA-APC).

  • Controls:

    • Negative Control: DMSO (0% inhibition).

    • Positive Control: A known inhibitor of the target kinase (100% inhibition).

  • Liquid Handling: Automated liquid handlers (e.g., acoustic dispenser, multi-channel pipette).

  • Plate Reader: TR-FRET capable plate reader.

2. Assay Procedure

  • Compound Plating:

    • Using an acoustic dispenser, transfer 50 nL of each compound from the this compound library, positive control, and negative control (DMSO) to the wells of a 384-well assay plate. This results in a final compound concentration of 10 µM in a 5 µL assay volume.

  • Enzyme Addition:

    • Prepare the kinase solution by diluting the target kinase to the optimal concentration (pre-determined during assay development) in the assay buffer.

    • Using a robotic liquid handler, add 2.5 µL of the kinase solution to all wells of the assay plate.

    • Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme binding.

  • Reaction Initiation:

    • Prepare the substrate/ATP solution containing the peptide substrate and ATP at their respective Km values (or other optimized concentrations) in the assay buffer.

    • Add 2.5 µL of the substrate/ATP solution to all wells to initiate the kinase reaction.

    • Incubate the plate for 60 minutes at room temperature.

  • Reaction Termination and Detection:

    • Prepare the detection solution containing the Europium-labeled antibody and SA-APC in a suitable detection buffer.

    • Add 5 µL of the detection solution to all wells to stop the reaction and initiate the detection process.

    • Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate using a TR-FRET capable plate reader. Excite at 320-340 nm and measure emission at two wavelengths: 665 nm (APC emission) and 615 nm (Europium emission).

3. Data Analysis and Hit Identification

  • Calculate TR-FRET Ratio:

    • For each well, calculate the emission ratio: (Emission at 665 nm / Emission at 615 nm) * 10,000.

  • Normalize Data:

    • Normalize the data using the positive and negative controls on each plate: % Inhibition = 100 * (1 - [(Ratio_compound - Ratio_positive_control) / (Ratio_negative_control - Ratio_positive_control)])

  • Hit Selection:

    • Identify "hits" as compounds that exhibit a percent inhibition greater than a predefined threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).

  • Hit Confirmation and Follow-up:

    • Confirmed hits should be re-tested in dose-response format to determine their IC50 values.

    • Further secondary assays (e.g., cell-based assays) should be performed to validate the activity of the confirmed hits in a more biologically relevant context.

    • Preliminary SAR analysis can be conducted by examining the structures of the active compounds.[14]

References

Illuminating the Inner World of Cells: Pyrazolo[1,5-a]pyrimidines as Versatile Fluorescent Probes for Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazolo[1,5-a]pyrimidines (PAPs) have emerged as a promising class of fluorescent probes for cellular imaging, offering a versatile scaffold for the development of novel imaging agents.[1][2] Their attractive photophysical properties, including high quantum yields, tunable emission spectra, and good photostability, make them valuable tools for visualizing and quantifying dynamic processes within living cells.[3][4] This document provides detailed application notes and experimental protocols for the use of PAPs in cellular imaging, with a focus on their application in pH sensing and organelle staining.

Photophysical Properties of Pyrazolo[1,5-a]pyrimidine Probes

The fluorescence properties of PAPs can be finely tuned by chemical modifications to the core structure.[3] This allows for the rational design of probes with specific excitation and emission wavelengths suitable for various microscopy setups and for multiplexing with other fluorophores. The introduction of electron-donating or electron-withdrawing groups can significantly shift the absorption and emission spectra.[3] A summary of the photophysical data for a selection of PAP-based fluorescent probes is presented in Table 1.

Table 1: Photophysical Data of Representative this compound Fluorescent Probes

Probe IDSubstituentsExcitation (λ_ex, nm)Emission (λ_em, nm)Quantum Yield (Φ)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Target/ApplicationReference
PP-1 Carboxylic acid derivative380~450 (at pH 2.4)0.64Not ReportedAcidic organelles (pH sensing)[5]
4a 7-(4-pyridyl)~350~4800.01~15,000General imaging[3]
4e 7-(4-methoxyphenyl)~360~4900.23~18,000General imaging[3]
4g 7-(4-diphenylaminophenyl)~385~5100.85~20,000General imaging[3]

Applications in Cellular Imaging

Probing Intracellular pH

Certain PAP derivatives exhibit pH-sensitive fluorescence, making them excellent probes for monitoring pH changes in acidic organelles such as lysosomes.[5] For instance, the fluorescence intensity of probe PP-1 increases significantly in acidic environments.[5] This property can be exploited to study lysosomal function and the cellular processes that involve lysosomal pH regulation.

The acidic environment of lysosomes is maintained by the vacuolar-type H+-ATPase (V-ATPase), which pumps protons into the lysosomal lumen.[6] This process is crucial for the activity of lysosomal enzymes and for various cellular signaling pathways.

Lysosomal_pH_Regulation cluster_cytosol Cytosol (pH ~7.2) cluster_lysosome Lysosome (pH ~4.5-5.0) ATP ATP V_ATPase V-ATPase ATP->V_ATPase Energy ADP ADP + Pi H_cytosol H+ H_cytosol->V_ATPase Pump V_ATPase->ADP H_lumen H+ V_ATPase->H_lumen Enzymes Active Hydrolases H_lumen->Enzymes Activates

Caption: Lysosomal pH is maintained by the V-ATPase proton pump.

Organelle Staining

By incorporating specific targeting moieties, PAPs can be directed to various subcellular organelles. While research is ongoing to develop a wide range of organelle-specific PAP probes, the general principles of small molecule probe delivery can be applied. For example, lipophilic cationic PAP derivatives would be expected to accumulate in mitochondria due to the mitochondrial membrane potential.

Experimental Protocols

The following protocols provide a general framework for using PAP-based fluorescent probes for cellular imaging. Optimization may be required for specific cell types and probes.

General Workflow for Cellular Imaging

The process of cellular imaging with fluorescent probes involves several key steps, from sample preparation to image analysis.

Cellular_Imaging_Workflow A Cell Seeding & Culture B Probe Preparation A->B C Cell Staining A->C B->C D Washing C->D E Image Acquisition D->E F Image Analysis E->F

Caption: A typical workflow for cellular imaging with fluorescent probes.

Protocol for Intracellular pH Measurement in Lysosomes

This protocol is adapted from the use of a pyrazolo[1,5-a]pyridine-based pH probe and can be used as a starting point for PAP-based pH probes.[5]

Materials:

  • PAP-based pH-sensitive fluorescent probe (e.g., PP-1)

  • Mammalian cells (e.g., RAW 264.7 macrophages)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • DMSO

  • Glass-bottom dishes or coverslips

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Culture: Culture cells on glass-bottom dishes or coverslips to the desired confluency (typically 60-80%).

  • Probe Preparation: Prepare a stock solution of the PAP probe (e.g., 1 mM in DMSO). On the day of the experiment, dilute the stock solution in serum-free culture medium to the final working concentration (e.g., 10 µM).

  • Cell Staining:

    • Remove the culture medium from the cells and wash once with PBS.

    • Add the probe working solution to the cells.

    • Incubate for 30-60 minutes at 37°C in a CO2 incubator.

  • Washing: Remove the probe solution and wash the cells three times with PBS to remove any unbound probe.

  • Imaging:

    • Add fresh culture medium or a suitable imaging buffer to the cells.

    • Image the cells using a fluorescence microscope with the appropriate excitation and emission wavelengths for the specific probe. For PP-1, excitation at 405 nm is used.[5]

    • To induce changes in lysosomal pH, cells can be treated with agents like chloroquine (B1663885) or bafilomycin A1.

General Protocol for Staining Mitochondria

This is a general protocol that can be adapted for lipophilic cationic PAP probes designed to target mitochondria.

Materials:

  • Mitochondria-targeting PAP fluorescent probe

  • Mammalian cells

  • Complete culture medium

  • PBS

  • DMSO

  • Glass-bottom dishes or coverslips

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Culture: Culture cells on glass-bottom dishes or coverslips to 60-80% confluency.

  • Probe Preparation: Prepare a 1 mM stock solution of the PAP probe in DMSO. Dilute the stock solution in pre-warmed (37°C) culture medium to a final working concentration (typically 50-200 nM).

  • Cell Staining:

    • Remove the culture medium and add the probe-containing medium to the cells.

    • Incubate for 15-45 minutes at 37°C. The optimal incubation time should be determined experimentally.

  • Washing: Remove the staining solution and wash the cells twice with pre-warmed culture medium.

  • Imaging: Add fresh pre-warmed medium to the cells and image immediately using a fluorescence microscope with the appropriate filter sets.

Synthesis of this compound Scaffolds

The synthesis of the this compound core is typically achieved through the condensation of 3-aminopyrazoles with 1,3-dicarbonyl compounds or their synthetic equivalents.[7] This versatile synthetic route allows for the introduction of a wide variety of substituents at different positions of the heterocyclic system, enabling the fine-tuning of their photophysical and biological properties.[3]

PAP_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Aminopyrazole 3-Aminopyrazole Condensation Condensation/ Cyclization Aminopyrazole->Condensation Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Condensation PAP This compound Condensation->PAP

Caption: General synthesis of the this compound scaffold.

Conclusion

Pyrazolo[1,5-a]pyrimidines represent a highly versatile and tunable class of fluorophores with significant potential for a wide range of cellular imaging applications. Their straightforward synthesis and the ability to modify their photophysical properties make them attractive candidates for the development of next-generation fluorescent probes for studying complex biological processes. The protocols and data presented here provide a valuable resource for researchers interested in utilizing these promising compounds in their own studies. Further research into the development of PAPs with improved brightness, photostability, and specific organelle-targeting capabilities will undoubtedly expand their utility in the fields of cell biology and drug discovery.

References

Application Notes and Protocols for the Synthesis of Pyrazolo[1,5-a]pyrimidine Nucleosides in Antiviral Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antiviral properties.[1][2] As nucleoside analogs, they have the potential to interfere with viral replication by targeting essential viral enzymes, primarily viral polymerases. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of pyrazolo[1,5-a]pyrimidine nucleosides as potential antiviral agents.

The core structure of this compound nucleosides mimics natural purine (B94841) nucleosides, allowing them to be recognized by viral enzymes. Upon phosphorylation to their triphosphate form within the host cell, these analogs can be incorporated into the growing viral DNA or RNA chain, leading to chain termination and inhibition of viral replication. Several this compound derivatives have shown promising activity against a range of viruses, including human immunodeficiency virus (HIV), herpes simplex virus (HSV), hepatitis B virus (HBV), hepatitis C virus (HCV), and various RNA viruses.[3][4][5][6][7]

Synthesis of this compound Nucleosides

The synthesis of this compound nucleosides typically involves two key stages: the construction of the this compound heterocyclic base (aglycone) and the subsequent glycosylation with a protected sugar moiety (e.g., ribose or deoxyribose).

Diagram: General Synthesis Workflow

Synthesis Workflow cluster_0 Aglycone Synthesis cluster_1 Glycosylation cluster_2 Deprotection Aminopyrazole Aminopyrazole Cyclocondensation Cyclocondensation Aminopyrazole->Cyclocondensation Beta-ketoester Beta-ketoester Beta-ketoester->Cyclocondensation Pyrazolo[1,5-a]pyrimidinone Pyrazolo[1,5-a]pyrimidinone Cyclocondensation->Pyrazolo[1,5-a]pyrimidinone Coupling Reaction Coupling Reaction Pyrazolo[1,5-a]pyrimidinone->Coupling Reaction Protected Sugar Protected Sugar Protected Sugar->Coupling Reaction Protected Nucleoside Protected Nucleoside Coupling Reaction->Protected Nucleoside Deprotection_Step Deprotection_Step Protected Nucleoside->Deprotection_Step Final Nucleoside Final Nucleoside Deprotection_Step->Final Nucleoside

Caption: General workflow for the synthesis of this compound nucleosides.

Experimental Protocols

Protocol 1: Synthesis of the Pyrazolo[1,5-a]pyrimidinone Aglycone

This protocol describes a common method for synthesizing the pyrazolo[1,5-a]pyrimidinone scaffold via a cyclocondensation reaction.[8]

Materials:

  • Substituted 5-aminopyrazole

  • Diethyl malonate (or other β-ketoester)

  • Sodium ethoxide

  • Ethanol

  • Phosphorus oxychloride (POCl₃)

  • DIPEA (N,N-Diisopropylethylamine)

  • Isopropyl alcohol

Procedure:

  • Cyclocondensation: To a solution of sodium ethoxide in ethanol, add the substituted 5-aminopyrazole and diethyl malonate. Reflux the mixture for 3 hours.

  • Chlorination: After cooling, evaporate the solvent under reduced pressure. To the residue, add phosphorus oxychloride and reflux for 3 hours.

  • Purification: Carefully quench the reaction with ice water and extract the product with an organic solvent (e.g., ethyl acetate). Purify the crude product by column chromatography to obtain the chlorinated this compound intermediate.

  • Optional Amination: For further derivatization, the chlorinated intermediate can be reacted with various amines in the presence of a base like DIPEA in a suitable solvent such as isopropyl alcohol under microwave irradiation at 130°C for 16 hours.[1]

Protocol 2: N-Glycosylation of the Pyrazolo[1,5-a]pyrimidinone Base

This protocol outlines a general procedure for the glycosylation of the heterocyclic base with a protected sugar, a critical step in nucleoside synthesis. This method can be adapted from standard nucleoside synthesis methodologies.

Materials:

Procedure:

  • Silylation: Suspend the pyrazolo[1,5-a]pyrimidinone aglycone in anhydrous acetonitrile. Add N,O-Bis(trimethylsilyl)acetamide (BSA) and stir the mixture at room temperature under an inert atmosphere until the solid dissolves.

  • Coupling: To the silylated base, add the protected sugar (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) and trimethylsilyl trifluoromethanesulfonate (TMSOTf). Stir the reaction mixture at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent and purify the protected nucleoside by column chromatography.

Protocol 3: Deprotection of the Nucleoside

This protocol describes the removal of protecting groups from the sugar moiety to yield the final this compound nucleoside.

Materials:

  • Protected this compound nucleoside

  • Methanolic ammonia (B1221849) (saturated at 0°C)

  • Methanol

Procedure:

  • Dissolve the protected nucleoside in methanol.

  • Add a solution of saturated methanolic ammonia.

  • Stir the mixture at room temperature overnight.

  • Evaporate the solvent under reduced pressure.

  • Purify the final deprotected nucleoside by recrystallization or column chromatography.

Antiviral Activity and Data Presentation

The antiviral activity of synthesized this compound nucleosides is typically evaluated using cell-based assays. Key parameters determined are the 50% effective concentration (EC₅₀), which is the concentration of the compound that inhibits viral replication by 50%, and the 50% cytotoxic concentration (CC₅₀), the concentration that causes a 50% reduction in cell viability. The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀, is a crucial measure of the compound's therapeutic window.

Table 1: Antiviral Activity of Selected this compound Derivatives
Compound IDVirusCell LineEC₅₀ (µM)CC₅₀ (µM)SI (CC₅₀/EC₅₀)Reference
Macrocycle 1 SARS-CoV-2Vero E6/TMPRSS2>10>10-[9]
Macrocycle 2 SARS-CoV-2Vero E6/TMPRSS2>10>10-[9]
N10169 AdenovirusHeLa1 - 10>100>10-100[10][11]
N10169 Vaccinia virusHeLa1 - 10>100>10-100[10][11]
N10169 Influenza B virusHeLa1 - 10>100>10-100[10][11]
N10169 ParamyxovirusHeLa1 - 10>100>10-100[10][11]
N10169 PicornavirusHeLa1 - 10>100>10-100[10][11]
N10169 ReovirusHeLa1 - 10>100>10-100[10][11]
ARA-04 HSV-1Vero1.00 ± 0.10>10001000[4]
ARA-05 HSV-1Vero1.00 ± 0.05>10001000[4]
AM-57 HSV-1Vero0.70 ± 0.10>600857.1[4]
Compound 4g HBV (DNA)HepG2.2.150.91>100>100[5]
Compound 4g HBV (HBsAg)HepG2.2.150.82>100>100[5]
Various HIV-1MT-2nanomolar range--[3]

Mechanism of Action and Signaling Pathways

The primary mechanism of action for this compound nucleosides as antiviral agents is the inhibition of viral RNA-dependent RNA polymerase (RdRp) or DNA polymerase.[6]

Diagram: Proposed Mechanism of Action

Mechanism_of_Action P[1,5-a]P Nucleoside P[1,5-a]P Nucleoside Cellular Kinases Cellular Kinases P[1,5-a]P Nucleoside->Cellular Kinases Phosphorylation P[1,5-a]P Triphosphate P[1,5-a]P Triphosphate Cellular Kinases->P[1,5-a]P Triphosphate Viral Polymerase Viral Polymerase P[1,5-a]P Triphosphate->Viral Polymerase Competitive Inhibition Viral RNA/DNA Viral RNA/DNA Viral Polymerase->Viral RNA/DNA Incorporation Chain Termination Chain Termination Viral RNA/DNA->Chain Termination Inhibition of Replication Inhibition of Replication Chain Termination->Inhibition of Replication

Caption: Proposed mechanism of action for this compound nucleoside antivirals.

Once inside the host cell, the nucleoside analog is phosphorylated by cellular kinases to its active triphosphate form. This triphosphate analog then competes with the natural nucleoside triphosphates for the active site of the viral polymerase. Incorporation of the this compound nucleoside analog into the nascent viral RNA or DNA strand leads to premature chain termination, thereby halting viral replication.[6]

Some this compound derivatives have also been shown to inhibit host cell kinases, which can indirectly affect viral replication by modulating cellular pathways that the virus relies on for its life cycle.[12] For instance, picornaviruses are known to modulate host cell nucleotide metabolism to ensure a sufficient supply of building blocks for their replication.[13] Compounds that interfere with these modulated pathways could also exhibit antiviral effects.

Conclusion

This compound nucleosides represent a promising class of compounds for the development of novel antiviral therapeutics. The synthetic protocols provided herein offer a foundation for the generation of diverse libraries of these analogs. Subsequent evaluation of their antiviral activity and elucidation of their precise mechanisms of action will be crucial for advancing these compounds through the drug discovery pipeline. Further research should focus on optimizing the potency, selectivity, and pharmacokinetic properties of these nucleosides to identify lead candidates for preclinical and clinical development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Pyrazolo[1,5-a]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of pyrazolo[1,5-a]pyrimidines. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the synthesis of pyrazolo[1,5-a]pyrimidines?

A1: The most frequently encountered side reactions include:

  • Formation of regioisomers: Particularly when using unsymmetrical 1,3-dicarbonyl compounds, leading to mixtures of products with different substituent patterns.

  • Dimerization or polymerization: Intermolecular reactions can occur, especially at high reactant concentrations or elevated temperatures, leading to the formation of dimeric or polymeric byproducts.

  • Formation of dihydro-pyrazolo[1,5-a]pyrimidines: Incomplete oxidation during the reaction can result in the formation of a partially saturated dihydro- derivative, which may require a separate oxidation step.

  • Reactions involving impurities: The purity of starting materials, such as 3-aminopyrazoles and 1,3-dicarbonyl compounds, is crucial as impurities can lead to a variety of unwanted side products.

Q2: How can I control the regioselectivity of the reaction?

A2: Controlling regioselectivity is a key challenge. The outcome is influenced by the electronic and steric properties of the substituents on both the aminopyrazole and the 1,3-dicarbonyl compound. The reaction generally proceeds via nucleophilic attack of the exocyclic amino group of the pyrazole (B372694) on a carbonyl carbon of the dicarbonyl compound. The more electrophilic carbonyl group will react preferentially.[1] Strategies to control regioselectivity include:

  • Choice of 1,3-dicarbonyl compound: Using a symmetrical 1,3-dicarbonyl compound is the simplest way to avoid the formation of regioisomers.

  • Reaction conditions: Fine-tuning reaction parameters such as temperature, solvent, and catalyst can significantly influence the regiochemical outcome. For instance, using a milder acid catalyst may favor the formation of one regioisomer over another.[1]

  • Microwave-assisted synthesis: This technique has been shown to improve regioselectivity in some cases, often leading to cleaner reactions and higher yields of the desired isomer.

Q3: What causes dimerization and how can it be prevented?

A3: Dimerization is an intermolecular side reaction that can compete with the desired intramolecular cyclization. It is often favored at high concentrations of reactants and/or high temperatures. To minimize dimerization:

  • Lower reactant concentrations: Running the reaction at a lower concentration can disfavor intermolecular side reactions.

  • Slow addition of reactants: Adding one of the reactants slowly to the reaction mixture helps to maintain a low instantaneous concentration of that reactant, thereby reducing the likelihood of dimerization.

  • Use of protecting groups: In syntheses involving complex molecules with multiple reactive sites, the use of protecting groups can prevent unwanted intermolecular reactions.

Troubleshooting Guides

Problem 1: Low Yield of the Desired Pyrazolo[1,5-a]pyrimidine Product
Potential Cause Troubleshooting Strategy Experimental Protocol
Impure Starting Materials Purify the 3-aminopyrazole (B16455) and 1,3-dicarbonyl compounds before use.Recrystallize or perform column chromatography on the starting materials. Confirm purity by NMR and melting point analysis.
Suboptimal Reaction Conditions Optimize the solvent, catalyst, temperature, and reaction time.Screen different solvents (e.g., acetic acid, ethanol, DMF).[2] If using a catalyst, try both acidic (e.g., H₂SO₄, p-TsOH) and basic (e.g., piperidine) conditions.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time. Consider microwave-assisted synthesis to potentially improve yields and reduce reaction times.[2]
Low Reactivity of the 1,3-Dicarbonyl Compound Use more forcing reaction conditions for less reactive dicarbonyl compounds.Increase the reaction temperature or use a stronger acid catalyst.[1]
Problem 2: Formation of Multiple Products (Regioisomers)
Potential Cause Troubleshooting Strategy Experimental Protocol
Use of Unsymmetrical 1,3-Dicarbonyl Compound If possible, use a symmetrical 1,3-dicarbonyl compound to avoid regioselectivity issues.N/A
Reaction Conditions Favoring Mixture of Isomers Modify the reaction conditions to favor the formation of the desired regioisomer.Experiment with different acid catalysts (e.g., a milder acid might favor one isomer).[1] Vary the reaction temperature and solvent to assess the impact on the isomeric ratio.
Separation of Regioisomers If a mixture is unavoidable, separate the regioisomers.Utilize column chromatography on silica (B1680970) gel. The choice of eluent will depend on the polarity of the isomers and should be determined by TLC analysis. In some cases, fractional crystallization may also be effective.
Problem 3: Formation of Dimeric or Polymeric Byproducts
Potential Cause Troubleshooting Strategy Experimental Protocol
High Reactant Concentration Decrease the overall concentration of the reaction mixture.Dilute the reaction by increasing the volume of the solvent.
Rapid Addition of Reactants Add one of the reactants dropwise or via a syringe pump over an extended period.Prepare a solution of one reactant and add it slowly to the reaction flask containing the other reactant and solvent over 1-2 hours while monitoring the reaction by TLC.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Pyrazolo[1,5-a]pyrimidines

This protocol describes a general method for the cyclocondensation of a 3-aminopyrazole with a 1,3-dicarbonyl compound.

Materials:

  • 3-Aminopyrazole derivative (1.0 eq)

  • 1,3-Dicarbonyl compound (1.0 - 1.2 eq)

  • Solvent (e.g., glacial acetic acid or ethanol)

  • Catalyst (optional, e.g., a catalytic amount of sulfuric acid or piperidine)

Procedure:

  • To a solution of the 3-aminopyrazole derivative in the chosen solvent, add the 1,3-dicarbonyl compound.

  • If a catalyst is used, add it to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Troubleshooting:

  • Low yield: Ensure starting materials are pure. Optimize reaction time and temperature. Consider using a catalyst or switching to a different solvent.

  • Formation of regioisomers: If using an unsymmetrical dicarbonyl, try different catalysts or solvents to influence the regioselectivity. Separation by column chromatography will likely be necessary.

Visualizations

reaction_pathway cluster_reactants Starting Materials cluster_conditions Reaction Conditions 3-Aminopyrazole 3-Aminopyrazole Intermediate Nucleophilic Attack & Intermediate Formation 3-Aminopyrazole->Intermediate 1,3-Dicarbonyl 1,3-Dicarbonyl 1,3-Dicarbonyl->Intermediate Solvent_Catalyst Solvent / Catalyst (e.g., Acetic Acid, H₂SO₄) Solvent_Catalyst->Intermediate Temperature Temperature (e.g., Reflux) Temperature->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Side_Reaction_1 Regioisomer Formation (with unsymmetrical dicarbonyl) Intermediate->Side_Reaction_1 Alternative Cyclization Side_Reaction_2 Dimerization/ Polymerization Intermediate->Side_Reaction_2 Intermolecular Reaction Desired_Product This compound Cyclization->Desired_Product

Caption: General reaction pathway for this compound synthesis and common side reactions.

troubleshooting_workflow Start Low Yield or Impure Product Check_Purity Check Purity of Starting Materials Start->Check_Purity Purify_SM Purify Starting Materials (Recrystallization/Chromatography) Check_Purity->Purify_SM Impure Optimize_Conditions Optimize Reaction Conditions (Solvent, Catalyst, Temperature) Check_Purity->Optimize_Conditions Pure Purify_SM->Optimize_Conditions Analyze_Products Analyze Product Mixture (TLC, NMR) Optimize_Conditions->Analyze_Products Regioisomers Regioisomers Present? Analyze_Products->Regioisomers Dimers Dimers/Polymers Present? Regioisomers->Dimers No Separate_Isomers Separate Isomers (Column Chromatography) Regioisomers->Separate_Isomers Yes Lower_Concentration Lower Reactant Concentration Dimers->Lower_Concentration Yes End Improved Yield/ Purity Dimers->End No Modify_Regioselectivity Modify Conditions to Favor One Isomer (e.g., change catalyst) Separate_Isomers->Modify_Regioselectivity To Avoid in Future Separate_Isomers->End Slow_Addition Slow Addition of a Reactant Lower_Concentration->Slow_Addition Slow_Addition->Optimize_Conditions

References

Improving the yield of Pyrazolo[1,5-a]pyrimidine cyclocondensation reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Pyrazolo[1,5-a]pyrimidines. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize the yield of cyclocondensation reactions for this important heterocyclic scaffold.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of Pyrazolo[1,5-a]pyrimidines.

1. Why is my cyclocondensation reaction resulting in a low or no yield?

Several factors can contribute to poor yields in Pyrazolo[1,5-a]pyrimidine synthesis. A systematic approach to troubleshooting is often the most effective.[1]

  • Purity of Starting Materials: The purity of the initial 3-aminopyrazole (B16455) and 1,3-dicarbonyl compounds is critical. Impurities can lead to side reactions or inhibit the desired transformation.

    • Recommendation: Ensure the purity of your starting materials by recrystallization or column chromatography before use.[1]

  • Reaction Conditions: The choice of solvent, catalyst, temperature, and reaction time are all crucial parameters that may require optimization.

    • Solvents: Acetic acid is a commonly employed solvent.[1][2]

    • Catalysts: Acidic catalysts like sulfuric acid or basic catalysts such as piperidine (B6355638) can be used.[1][2] The choice of catalyst can significantly influence the reaction's success.

    • Temperature & Time: If the reaction is sluggish, consider increasing the temperature or extending the reaction time. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction endpoint.[1]

  • Reactivity of the 1,3-Dicarbonyl Compound: The structure and substituents of the 1,3-dicarbonyl compound will affect its reactivity. Highly substituted or sterically hindered dicarbonyls may require more forcing conditions.

2. How can I control the regioselectivity of the cyclocondensation reaction?

The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds.

  • Inherent Reactivity: The reaction typically proceeds through the nucleophilic attack of the exocyclic amino group of the pyrazole (B372694) on one of the carbonyl carbons. The more electrophilic carbonyl group will react preferentially.[1]

  • Fine-Tuning Reaction Conditions: Adjusting the temperature and the type of catalyst can influence the regioselectivity. For instance, a milder acid catalyst might favor the formation of one regioisomer over the other.[1]

  • Strategic Choice of Dicarbonyl: Using a symmetrical 1,3-dicarbonyl compound is the most straightforward way to avoid issues with regioselectivity.[1] If an unsymmetrical dicarbonyl is necessary, consider using one with a leaving group, such as a dimethylamino group, to direct the initial condensation.[3]

3. What is causing the formation of dimeric or polymeric side products?

The formation of dimers or polymers can occur, especially at high concentrations or elevated temperatures.

  • Concentration: Running the reaction at a lower concentration can disfavor intermolecular side reactions.[1]

  • Slow Addition: The slow, dropwise addition of one reactant to the reaction mixture can help maintain a low concentration of that reactant and minimize the formation of side products.[1]

  • Protecting Groups: For complex syntheses with reactive functional groups on the starting materials, the use of protecting groups can prevent unwanted side reactions.[1]

4. What are the recommended methods for purifying Pyrazolo[1,5-a]pyrimidines?

Effective purification is crucial for obtaining the desired product with high purity.

  • Crystallization: If the product is a solid, crystallization from an appropriate solvent system is often an effective purification method.

  • Column Chromatography: For mixtures that are difficult to separate by crystallization, silica (B1680970) gel column chromatography is a standard technique. The choice of eluent will depend on the polarity of the product and impurities.

  • Washing: Simple washing of the crude product with a suitable solvent can sometimes remove unreacted starting materials or soluble impurities.

Data Presentation: Reaction Condition Optimization

The following tables summarize quantitative data from various literature sources to guide the optimization of your reaction conditions.

Table 1: Influence of Catalyst and Solvent on Yield

3-Aminopyrazole Derivative1,3-Dicarbonyl CompoundCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
5-amino-3-arylamino-1H-pyrazole-4-carbonitrilesPentane-2,4-dioneH₂SO₄Acetic AcidReflux589[4]
5-amino-3-arylamino-1H-pyrazole-4-carbonitrilesEthyl acetoacetateH₂SO₄Acetic AcidReflux787[4]
3-phenyl-1H-pyrazol-5-amineN,N-dimethylformamide dimethyl acetalNoneNoneReflux450[5]
4-phenyl-1H-pyrazol-5-amine1-methyluracilC₂H₅ONaEthanol (B145695)Reflux362[5]

Table 2: Microwave-Assisted Synthesis

3-Aminopyrazole Derivative1,3-Dicarbonyl CompoundSolventPower (W)Temperature (°C)Time (min)Yield (%)Reference
4-arylpyrazol-5-amine2-aryl-substituted malondialdehydesN/AN/A1202020-93[6]
N-(5-amino-4-cyano-1H-pyrazole-3-yl)-benzamideBenzylidene malononitrileN/AN/A12020High[2]

Experimental Protocols

Below are detailed methodologies for key experiments in the synthesis of Pyrazolo[1,5-a]pyrimidines.

Protocol 1: General Procedure for Acid-Catalyzed Cyclocondensation [4]

  • To a solution of the appropriate 5-amino-3-arylamino-1H-pyrazole (1 mmol) in glacial acetic acid (10 mL), add the desired 1,3-dicarbonyl compound (1.2 mmol).

  • Add a catalytic amount of concentrated sulfuric acid (2-3 drops).

  • Heat the reaction mixture to reflux for the time specified in Table 1 (typically 5-7 hours).

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF/water) to afford the pure this compound.

Protocol 2: Synthesis via Enaminones [7]

  • In a 25 mL round-bottom flask, dissolve the 5-amino-3-(anilinyl)-1H-pyrazole-4-carbonitrile (10 mmol, 1.99 g) and the corresponding enaminone (10 mmol) in glacial acetic acid (25 mL).

  • Heat the solution at reflux for 3 hours.

  • After cooling, the product precipitates from the solution.

  • Isolate the solid product by filtration.

  • Wash the product with ethanol and dry.

  • Purify the product by crystallization from a dimethylformamide-water mixture.

Visualizations

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low or No Yield Observed check_purity Check Purity of Starting Materials (3-Aminopyrazole & 1,3-Dicarbonyl) start->check_purity purify Purify Starting Materials (Recrystallization/Chromatography) check_purity->purify Impure optimize_conditions Review & Optimize Reaction Conditions check_purity->optimize_conditions Pure purify->optimize_conditions impure Impure pure Pure increase_temp Increase Temperature optimize_conditions->increase_temp extend_time Extend Reaction Time optimize_conditions->extend_time change_catalyst Change Catalyst (Acidic vs. Basic) optimize_conditions->change_catalyst change_solvent Change Solvent optimize_conditions->change_solvent monitor_tlc Monitor by TLC increase_temp->monitor_tlc extend_time->monitor_tlc change_catalyst->monitor_tlc change_solvent->monitor_tlc check_reactivity Assess Reactivity of 1,3-Dicarbonyl Compound monitor_tlc->check_reactivity No Progress success Improved Yield monitor_tlc->success Progress no_progress No Progress progress Progress more_forcing Use More Forcing Conditions check_reactivity->more_forcing more_forcing->monitor_tlc

A decision-making workflow for troubleshooting low-yield reactions.

General Reaction Mechanism for this compound Formation

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates aminopyrazole 3-Aminopyrazole intermediate1 Initial Adduct aminopyrazole->intermediate1 + dicarbonyl 1,3-Dicarbonyl Compound dicarbonyl->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Cyclization product This compound intermediate2->product Dehydration water H₂O intermediate2->water

A simplified overview of the cyclocondensation reaction mechanism.

References

Technical Support Center: Purification of Polar Pyrazolo[1,5-a]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of polar pyrazolo[1,5-a]pyrimidine derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of polar this compound derivatives, offering potential causes and solutions.

Issue 1: Poor Separation or Streaking during Silica (B1680970) Gel Column Chromatography

Question: My polar this compound derivative is streaking badly on the silica gel column, or I'm getting poor separation from impurities. What can I do?

Answer: Streaking and poor separation of polar basic compounds on silica gel are common problems. Here are several strategies to troubleshoot this issue:

  • Mobile Phase Modification: The acidic nature of silica gel can cause strong interactions with basic compounds, leading to streaking. Adding a basic modifier to your mobile phase can neutralize the acidic silanol (B1196071) groups.

  • Alternative Stationary Phases: If modifying the mobile phase is ineffective, consider using a different stationary phase.

    • Alumina (B75360) (basic or neutral): Alumina is a good alternative to silica for the purification of basic compounds.[1]

    • Reverse-Phase Chromatography (C18): For highly polar compounds, reverse-phase chromatography might provide better separation.[1]

  • Column Overloading: Loading too much crude material onto the column can lead to broad peaks and poor separation.

    • Ensure the sample load is between 1-5% of the mass of the stationary phase.[1] For larger quantities, use a wider column.[1]

  • Change in Solvent System: If co-elution of impurities is the problem, a different solvent system with altered selectivity might be effective.

Issue 2: Compound Does Not Elute from the Silica Gel Column

Question: My this compound derivative is highly polar and seems to be irreversibly adsorbed onto the silica gel column. How can I elute my compound?

Answer: This issue arises when the compound is too polar for the chosen solvent system or is unstable on silica gel.

  • Increase Mobile Phase Polarity: A significant increase in the polarity of the mobile phase is necessary.

    • A gradient elution starting from a non-polar solvent and gradually increasing to a highly polar solvent system can be effective.[1] For extremely polar compounds, a mobile phase like 80% dichloromethane, 18% methanol, and 2% aqueous ammonia might be required.[2][3]

  • Compound Stability on Silica: The compound might be decomposing on the acidic silica gel.

    • Test for Stability: Spot the compound on a TLC plate, let it sit for an hour, and then elute to check for degradation products.[1]

    • Switch Stationary Phase: Use a less acidic stationary phase like neutral alumina or consider reverse-phase chromatography.[1]

Issue 3: Difficulty in Crystallization ("Oiling Out")

Question: My this compound derivative "oils out" instead of forming crystals during recrystallization. How can I induce crystallization?

Answer: "Oiling out" typically occurs when the solution is supersaturated or cools too quickly, or when impurities are present.

  • Optimize Cooling and Concentration:

    • Add More Solvent: Add a small amount of hot solvent to dissolve the oil, then allow it to cool down slowly.[1]

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution to create nucleation sites.[1]

    • Seed Crystals: If available, add a tiny crystal of the pure compound to the solution to induce crystallization.[1]

  • Presence of Impurities: Impurities can inhibit crystal formation.

    • Pre-purification: Perform a quick filtration through a silica plug before attempting crystallization.[1]

    • Charcoal Treatment: For colored impurities, add a small amount of activated charcoal to the hot solution, then filter it hot before cooling.[1]

Issue 4: Low Recovery of Crystalline Product

Question: I am losing a significant amount of my purified this compound derivative during recrystallization. How can I improve the recovery?

Answer: Low recovery is often due to using too much solvent or the compound having high solubility in the cold solvent.

  • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the compound.[1]

  • Optimize Solvent System:

    • Change Solvent: Use a solvent in which your compound has lower solubility at cold temperatures.

    • Co-solvent System: A combination of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which the compound is less soluble) can be effective.[1]

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying polar this compound derivatives?

A1: The primary challenges stem from their high polarity and the presence of basic nitrogen atoms. This can lead to issues such as poor retention and peak tailing in reverse-phase chromatography, strong adsorption and potential decomposition on normal-phase silica gel, and difficulties in crystallization due to high solubility in polar solvents.[4] These molecules often have multiple hydrogen bond donors and acceptors, which contributes to their strong interactions with polar stationary phases and solvents.[4]

Q2: Which chromatographic techniques are most suitable for purifying these compounds?

A2: The choice of chromatographic technique depends on the specific properties of the derivative:

  • Normal-Phase Chromatography (with modifications): Silica or alumina gel chromatography can be effective if the mobile phase is modified with a basic additive like triethylamine or ammonia to prevent streaking.[1]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the preferred method for highly polar compounds. HILIC utilizes a polar stationary phase with a mobile phase high in organic solvent, which promotes the retention of polar analytes.[4][5][6]

  • Reverse-Phase Chromatography (RPC): While challenging due to poor retention, RPC can be optimized by using polar-endcapped columns or ion-pairing agents.[4]

Q3: Are there any non-chromatographic methods for purifying pyrazolo[1,5-a]pyrimidines?

A3: Yes, several non-chromatographic methods can be effective:

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) is a powerful purification technique.[7]

  • Washing: Washing the crude product with a suitable solvent in which the impurities are soluble but the product is not (e.g., cold ethanol, diethyl ether) can be a simple and effective purification step.[4]

  • Acid-Base Extraction: If the this compound derivative has a basic character, it can be dissolved in an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified to precipitate the pure compound, which is then extracted with an organic solvent.

Data Presentation

Table 1: Exemplary Chromatographic Conditions for this compound Derivatives
Compound TypeStationary PhaseMobile Phase / EluentYield (%)Reference
2-(difluoromethyl)-1-{2-[(4-methanesulfonylpiperazin-1-yl)methyl]-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidin-5-yl}-1H-1,3-benzimidazoleAmino-functionalized gel0–100% Ethyl acetate in heptane (B126788) (gradient)-[8]
5-(indol-4-yl)this compound derivativeSilica gel0–50% Ethyl acetate in heptane (gradient)-[9]
5-chloro-7-(morpholin-4-yl)this compound-2-carbaldehydeSilica gel0–100% Ethyl acetate in heptane (gradient)46[10]
4-((5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidin-2-yl)methyl)piperazin-2-oneSilica gel0–10% Methanol in Ethyl acetate (gradient)-[10]
3-halo-pyrazolo[1,5-a]pyrimidine derivativesSilica geln-hexane and ethyl acetate (5:1 to 1:1 gradient)-[11]
This compound-3-carboxamidesSilica gelEthyl acetate with 1% Acetic Acid35
7-Aryl-pyrazolo[1,5-a]pyrimidine derivativesSilica gelDichloromethane/Methanol-[4]
Table 2: Recrystallization Solvents for this compound Derivatives
Compound TypeRecrystallization SolventYield (%)Reference
2-(difluoromethyl)-1-{2-[(4-methanesulfonylpiperazin-1-yl)methyl]-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidin-5-yl}-1H-1,3-benzimidazoleEthyl acetate-[8]
This compound derivativesEthanol87-95[7]
7-Arylpyrazolo[1,5-a]pyrimidinesEthanol-[4]

Experimental Protocols

Protocol 1: General Flash Chromatography on Silica Gel
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Let the excess solvent drain until it is just above the silica bed.

  • Sample Loading: Dissolve the crude this compound derivative in a minimum amount of a suitable solvent (ideally the mobile phase). Apply the sample evenly to the top of the silica bed.

  • Elution: Carefully add the mobile phase to the column. Start with a low polarity solvent mixture and gradually increase the polarity (gradient elution) to elute the compounds. For polar pyrazolo[1,5-a]pyrimidines, a gradient of ethyl acetate in hexanes or methanol in dichloromethane is common. For basic derivatives, add 0.5% triethylamine to the mobile phase.

  • Fraction Collection: Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC).

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound derivative in the minimum amount of a suitable hot solvent (e.g., ethanol).

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration: If charcoal was used, perform a hot gravity filtration to remove it.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize crystal formation, the flask can then be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Mandatory Visualization

Purification_Troubleshooting_Workflow start Crude Polar This compound chromatography Silica Gel Column Chromatography start->chromatography streaking Streaking or Poor Separation? chromatography->streaking no_elution Compound Not Eluting? chromatography->no_elution good_separation Good Separation streaking->good_separation No modify_mobile_phase Add Basic Modifier (e.g., TEA, NH3) streaking->modify_mobile_phase Yes no_elution->good_separation No increase_polarity Drastically Increase Mobile Phase Polarity no_elution->increase_polarity Yes pure_fractions Combine Pure Fractions good_separation->pure_fractions modify_mobile_phase->chromatography alt_stationary_phase Use Alternative Stationary Phase (Alumina, C18) modify_mobile_phase->alt_stationary_phase alt_stationary_phase->chromatography increase_polarity->chromatography check_stability Check Compound Stability on Silica increase_polarity->check_stability check_stability->alt_stationary_phase recrystallization Recrystallization pure_fractions->recrystallization oiling_out Oiling Out? recrystallization->oiling_out low_recovery Low Recovery? oiling_out->low_recovery No optimize_cooling Optimize Cooling Rate & Concentration oiling_out->optimize_cooling Yes pure_crystals Pure Crystalline Product low_recovery->pure_crystals No minimize_solvent Minimize Solvent Volume low_recovery->minimize_solvent Yes optimize_cooling->recrystallization induce_nucleation Induce Nucleation (Scratching, Seeding) optimize_cooling->induce_nucleation induce_nucleation->recrystallization minimize_solvent->recrystallization change_solvent Change Solvent or Use Co-solvent System minimize_solvent->change_solvent change_solvent->recrystallization

Caption: Troubleshooting workflow for the purification of polar this compound derivatives.

PI3K_Signaling_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PyrazoloPyrimidine This compound Inhibitor PyrazoloPyrimidine->PI3K Inhibition PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PDK1->Akt Activation Cell_Processes Cell Proliferation, Growth, and Survival Akt->Cell_Processes Downstream Signaling

Caption: Simplified PI3K signaling pathway inhibited by a this compound derivative.[8][9][10]

HILIC_Workflow cluster_prep Method Development & Preparation start Crude Polar This compound sample_prep Sample Preparation: Dissolve in initial mobile phase start->sample_prep injection Sample Injection sample_prep->injection column_selection Column Selection: Choose HILIC column (e.g., amide, cyano, silica) equilibration Column Equilibration: Equilibrate with initial mobile phase column_selection->equilibration mobile_phase_prep Mobile Phase Preparation: High % organic (e.g., >80% ACN) with aqueous buffer mobile_phase_prep->equilibration equilibration->injection gradient_elution Gradient Elution: Increase aqueous component over time injection->gradient_elution fraction_collection Fraction Collection gradient_elution->fraction_collection analysis Fraction Analysis (TLC/LC-MS) fraction_collection->analysis pooling Combine Pure Fractions & Evaporate analysis->pooling end Purified Product pooling->end

Caption: Experimental workflow for HILIC purification of polar this compound derivatives.[4]

References

Technical Support Center: Optimization of N-alkylation of Pyrazolo[1,5-a]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-alkylation of pyrazolo[1,5-a]pyrimidines.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the N-alkylation of pyrazolo[1,5-a]pyrimidines?

A1: The main challenges in the N-alkylation of pyrazolo[1,5-a]pyrimidines are controlling regioselectivity and achieving high yields. Since the pyrazolo[1,5-a]pyrimidine core has multiple nitrogen atoms, alkylation can potentially occur at different positions, leading to a mixture of isomers that can be difficult to separate. Optimizing reaction conditions to favor the desired regioisomer and maximize conversion is crucial.

Q2: Which nitrogen atoms are most likely to undergo alkylation in pyrazolo[1,5-a]pyrimidines?

A2: The most probable sites for N-alkylation on the this compound scaffold are the N1 and N4 positions. The relative reactivity of these nitrogens is influenced by steric hindrance, the electronic effects of substituents on the ring system, and the reaction conditions employed.

Q3: What are the typical starting conditions for a base-mediated N-alkylation of pyrazolo[1,5-a]pyrimidines?

A3: A common starting point for the N-alkylation of similar N-heterocyclic compounds is the use of a carbonate base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) (CH₃CN). The reaction is often performed at room temperature or with gentle heating.

Q4: How can I monitor the progress of my N-alkylation reaction?

A4: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help determine the consumption of the starting material, the formation of the product(s), and indicate the optimal reaction time.

Troubleshooting Guide

Problem 1: Low or No Yield of the N-alkylated Product

Possible Causes:

  • Purity of Starting Materials: Impurities in the this compound or the alkylating agent can inhibit the reaction.

  • Suboptimal Reaction Conditions: The chosen base, solvent, temperature, or reaction time may not be suitable for the specific substrates.

  • Low Reactivity of the Alkylating Agent: The alkylating agent may not be sufficiently electrophilic.

  • Decomposition of Starting Material or Product: The reaction conditions may be too harsh, leading to degradation.

Solutions:

  • Ensure Purity: Purify the starting materials by recrystallization or chromatography if necessary.

  • Optimize Reaction Conditions:

    • Base: If a weak base like K₂CO₃ is ineffective, consider a stronger base such as sodium hydride (NaH).

    • Solvent: The choice of solvent can be critical. Screen polar aprotic solvents like DMF, DMSO, and acetonitrile.

    • Temperature: Gradually increase the reaction temperature, monitoring for product formation and decomposition by TLC. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[1]

    • Reaction Time: Extend the reaction time, ensuring the reaction has gone to completion by monitoring via TLC or LC-MS.

  • Activate the Alkylating Agent: For less reactive alkylating agents (e.g., alkyl chlorides), consider converting them to the more reactive iodides in situ by adding a catalytic amount of sodium iodide or potassium iodide.

Problem 2: Poor Regioselectivity (Mixture of N1 and N4 isomers)

Possible Causes:

  • Steric and Electronic Effects: The inherent steric and electronic properties of the substituents on the this compound ring may not strongly favor one nitrogen atom over another.

  • Reaction Conditions: The solvent and counter-ion from the base can significantly influence which nitrogen is alkylated.

Solutions:

  • Vary the Solvent: The polarity of the solvent plays a crucial role in regioselectivity. For the related pyrazolo[3,4-d]pyrimidine system, a significant change in regioselectivity was observed when switching between solvents.[2] For instance, a non-polar solvent like THF might favor alkylation at one position, while a polar aprotic solvent like DMSO may favor another.[2] This is likely due to the different ways these solvents solvate the anionic intermediate and the counter-ion.[2]

  • Alter the Base/Counter-ion: The choice of base not only affects reactivity but also introduces different counter-ions (e.g., K⁺, Na⁺). These ions can coordinate with the nitrogen atoms of the heterocyclic ring, influencing the regiochemical outcome of the alkylation.[2] Experiment with bases such as K₂CO₃, Cs₂CO₃, and NaH to see how the counter-ion affects the isomer ratio.

  • Modify Steric Hindrance: If possible, choose an alkylating agent with appropriate steric bulk to selectively target the more accessible nitrogen atom.

Problem 3: Formation of Side Products

Possible Causes:

  • Over-alkylation: If the product itself can be further alkylated, this can lead to the formation of quaternary ammonium (B1175870) salts.

  • Reaction with Other Functional Groups: If the this compound or alkylating agent contains other reactive functional groups, these may react under the basic conditions.

  • Dimerization or Polymerization: At high concentrations or temperatures, intermolecular reactions can sometimes occur.[3]

Solutions:

  • Control Stoichiometry: Use a precise stoichiometry of the alkylating agent (typically 1.05 to 1.2 equivalents) to minimize the risk of over-alkylation.

  • Protecting Groups: If your starting material has other reactive functional groups, consider using protecting groups to prevent unwanted side reactions.[3]

  • Adjust Reaction Concentration: Running the reaction at a lower concentration can disfavor intermolecular side reactions that lead to dimers or polymers.[3]

  • Slow Addition: Adding the alkylating agent slowly to the reaction mixture can help to maintain a low concentration and minimize the formation of side products.[3]

Data Presentation

Table 1: Effect of Solvent on Regioselectivity of N-methylation of 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine (Analogous System) [2]

EntryBaseSolventN1-methyl Product (%)N2-methyl Product (%)
1NaHMDSTHF1189
2NaHMDSDMSO8020

This table illustrates the profound impact of the solvent on the regioselectivity of N-alkylation in a closely related heterocyclic system, providing a strong rationale for solvent screening in the optimization of this compound N-alkylation.

Experimental Protocols

General Protocol for N-Alkylation of Pyrazolo[1,5-a]pyrimidines (Adapted from general procedures for N-heterocycle alkylation)

Materials:

  • Substituted this compound (1.0 equiv)

  • Alkylating agent (e.g., alkyl halide) (1.1 equiv)

  • Base (e.g., K₂CO₃, NaH) (1.5 - 2.0 equiv)

  • Anhydrous solvent (e.g., DMF, CH₃CN, THF)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle/oil bath

  • TLC apparatus for reaction monitoring

Procedure:

  • To a solution of the substituted this compound (1.0 equiv) in the chosen anhydrous solvent, add the base (e.g., K₂CO₃, 2.0 equiv).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkylating agent (1.1 equiv) to the suspension.

  • Stir the reaction at the desired temperature (e.g., room temperature or heated to 50-80 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter off any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the desired N-alkylated this compound.

  • Characterize the product(s) by NMR and mass spectrometry to confirm the structure and determine the regioselectivity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Select this compound & Alkylating Agent reagents Choose Base (e.g., K2CO3, NaH) & Solvent (e.g., DMF, THF) start->reagents setup Set up Reaction Under Inert Atmosphere reagents->setup monitor Monitor Progress (TLC/LC-MS) setup->monitor workup Aqueous Workup / Filtration monitor->workup purify Purify (Column Chromatography / Recrystallization) workup->purify analyze Characterize (NMR, MS) & Determine Regioselectivity purify->analyze optimize Optimize Conditions (if needed) analyze->optimize optimize->start Re-evaluate

Caption: General workflow for optimizing N-alkylation of Pyrazolo[1,5-a]pyrimidines.

troubleshooting_logic cluster_yield Yield Issues cluster_regio Regioselectivity Issues cluster_side_products Side Product Issues start N-Alkylation Experiment low_yield Low / No Yield start->low_yield poor_regio Poor Regioselectivity start->poor_regio side_products Side Products Formed start->side_products check_purity Check Reagent Purity low_yield->check_purity stronger_base Use Stronger Base (e.g., NaH) low_yield->stronger_base increase_temp Increase Temperature low_yield->increase_temp change_solvent Change Solvent (e.g., THF vs. DMSO) poor_regio->change_solvent change_base Change Base/Counter-ion poor_regio->change_base check_stoich Check Stoichiometry side_products->check_stoich lower_conc Lower Concentration side_products->lower_conc

Caption: Troubleshooting logic for common N-alkylation issues.

References

Technical Support Center: Overcoming Poor Solubility of Pyrazolo[1,5-a]pyrimidine Compounds in Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of pyrazolo[1,5-a]pyrimidine compounds during bioassays.

Frequently Asked Questions (FAQs)

Q1: Why do my this compound compounds show poor solubility in aqueous bioassay buffers?

A1: Pyrazolo[1,5-a]pyrimidines are a class of N-heterocyclic compounds that are often characterized by a rigid, planar structure. This can lead to strong crystal lattice energy, making it difficult for solvent molecules to break apart the solid state and dissolve the compound. Additionally, these compounds can be hydrophobic, further limiting their solubility in aqueous solutions. Factors such as high melting points are often indicative of strong crystal packing, which can correlate with lower solubility.

Q2: I'm observing precipitation when I dilute my DMSO stock solution into the aqueous assay buffer. What is happening?

A2: This phenomenon, often called "solvent shift," is common for poorly soluble compounds. While your this compound compound may be soluble in a high concentration in an organic solvent like DMSO, diluting it into an aqueous buffer changes the solvent environment drastically. The aqueous buffer cannot solvate the compound as effectively as DMSO, leading to the compound precipitating out of the solution.

Q3: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?

A3:

  • Kinetic solubility is measured by diluting a DMSO stock solution into an aqueous buffer and determining the concentration at which the compound starts to precipitate.[1][2][3] This is a high-throughput method often used in early drug discovery for ranking compounds.[1][2]

  • Thermodynamic solubility is the true equilibrium solubility of a compound in a specific solvent. It is determined by adding an excess of the solid compound to the solvent and allowing it to reach equilibrium over a longer period (e.g., 24 hours).[1][3][4] This measurement is crucial for lead optimization and formulation development.[1]

For initial screening and troubleshooting in bioassays, kinetic solubility is often sufficient. However, for lead compounds, determining thermodynamic solubility is recommended.

Q4: Can chemical modification of the this compound scaffold improve solubility?

A4: Yes, synthetic strategies can significantly improve solubility. Introducing suitable substituents that can extend into the solvent can enhance solubility and other ADME properties.[5] For example, adding polar functional groups or disrupting the planarity of the molecule can reduce crystal packing energy and improve interactions with aqueous solvents.[6]

Troubleshooting Guide: Compound Precipitation in Bioassays

Issue 1: Immediate Precipitation Upon Dilution of DMSO Stock

If you observe immediate cloudiness or precipitate formation upon adding your DMSO stock of a this compound compound to the aqueous buffer, follow these steps:

Troubleshooting Workflow

start Immediate Precipitation Observed check_conc Is the final compound concentration too high? start->check_conc reduce_conc Reduce final concentration and re-test check_conc->reduce_conc Yes check_dmso Is the final DMSO concentration >1%? check_conc->check_dmso No success Precipitation Resolved reduce_conc->success reduce_dmso Decrease DMSO stock concentration and/or final dilution factor check_dmso->reduce_dmso Yes ph_optimization Optimize Buffer pH check_dmso->ph_optimization No reduce_dmso->success add_cosolvent Incorporate a Co-solvent ph_optimization->add_cosolvent ph_optimization->success use_surfactant Add a Surfactant add_cosolvent->use_surfactant add_cosolvent->success use_surfactant->success fail Precipitation Persists: Consider Formulation Strategies use_surfactant->fail

Caption: Troubleshooting workflow for immediate precipitation.

Detailed Steps:

  • Lower the Final Concentration: Your target concentration might be above the kinetic solubility limit of the compound in the assay buffer. Perform a serial dilution to determine the highest concentration that remains soluble.[7]

  • Optimize the Dilution Method: Add the DMSO stock to the aqueous buffer dropwise while vortexing or stirring vigorously.[7] This rapid mixing can prevent localized high concentrations that trigger precipitation.

  • Adjust Buffer pH: Since pyrazolo[1,5-a]pyrimidines are nitrogen-containing heterocycles, their solubility can be pH-dependent.[4][8] If your compound has a basic pKa, acidifying the buffer may increase its solubility by forming a more soluble salt.

  • Incorporate Co-solvents: Adding a small percentage of a water-miscible organic solvent (a co-solvent) to your aqueous buffer can increase the solubility of your compound.[8]

Issue 2: Precipitation Over Time During Incubation

If the solution is initially clear but a precipitate forms during the course of the experiment, this suggests that you are working with a supersaturated solution that is not stable.

Troubleshooting Strategies:

  • Reduce the Final Concentration: Even if initially soluble, a supersaturated solution is thermodynamically unstable. Lowering the concentration may bring it into a stable solubility range.

  • Use Solubilizing Excipients: Certain additives can help stabilize supersaturated solutions or increase the overall solubility.

Formulation Strategies to Enhance Solubility

If the above troubleshooting steps are insufficient, more advanced formulation strategies may be necessary.

StrategyDescriptionTypical Agents/MethodsConsiderations
pH Adjustment For ionizable compounds, adjusting the pH of the buffer to favor the more soluble ionized form can significantly increase solubility.[8]Buffers (e.g., acetate, phosphate), acids, basesEnsure the pH is compatible with the bioassay and does not affect protein function or cell viability.
Co-solvents Water-miscible organic solvents that increase solubility by reducing the polarity of the aqueous medium.[8]Ethanol, Propylene (B89431) Glycol, Polyethylene Glycol (PEG) 300/400The final concentration of the co-solvent should be tested for its effect on the assay. Typically kept below 5%.
Surfactants Amphiphilic molecules that form micelles above a certain concentration (CMC), encapsulating the poorly soluble compound in the hydrophobic core.[8]Tween® 20/80, Cremophor® EL, Solutol® HS 15Can interfere with some biological assays, especially those involving membranes or protein-protein interactions.
Cyclodextrins Cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can form inclusion complexes with poorly soluble drugs.[8][9]β-cyclodextrin, HP-β-CD (hydroxypropyl-β-cyclodextrin), SBE-β-CD (sulfobutylether-β-cyclodextrin, Captisol®)Can sometimes extract lipids from cell membranes at high concentrations.
Lipid-Based Formulations Systems that dissolve the compound in lipids, oils, or surfactants to enhance solubility and absorption.[8][9]Self-emulsifying drug delivery systems (SEDDS), liposomesMore complex to prepare and may not be suitable for all in vitro assays.
Particle Size Reduction Decreasing the particle size increases the surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.[8][9][10]Micronization, nanosuspensions (e.g., via wet media milling or high-pressure homogenization)[11]Primarily for improving dissolution rate rather than equilibrium solubility.

Decision Pathway for Formulation Strategy

start Initial Troubleshooting Failed check_pka Is the compound ionizable (has acidic/basic pKa)? start->check_pka adjust_ph pH Adjustment check_pka->adjust_ph Yes check_assay_tolerance Is the assay tolerant to organic solvents/surfactants? check_pka->check_assay_tolerance No success Solubility Improved adjust_ph->success use_cosolvent Co-solvents check_assay_tolerance->use_cosolvent Co-solvent tolerant use_surfactant Surfactants check_assay_tolerance->use_surfactant Surfactant tolerant use_cyclodextrin Cyclodextrins check_assay_tolerance->use_cyclodextrin Cyclodextrin tolerant advanced_formulation Advanced Formulations (e.g., Lipid-based, Nanosuspensions) check_assay_tolerance->advanced_formulation No / Sensitive Assay use_cosolvent->success use_surfactant->success use_cyclodextrin->success advanced_formulation->success

Caption: Decision pathway for selecting a formulation strategy.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay by Nephelometry

This protocol is adapted from standard high-throughput screening methods to quickly assess the concentration at which a compound precipitates.[1][12]

Materials:

  • This compound compound stock solution (e.g., 10 mM in 100% DMSO)

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • 96-well clear bottom microtiter plates

  • Nephelometer (light-scattering plate reader)

Procedure:

  • Prepare Stock Solutions: Dissolve the test compound in DMSO to create a concentrated stock solution (e.g., 10 mM).[12]

  • Plate Setup: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a microtiter plate. Include DMSO-only wells as a negative control.

  • Add Buffer: Add aqueous buffer to each well to achieve the desired final concentrations (e.g., 198 µL of buffer for a 1:100 dilution, resulting in a 100 µM final concentration and 1% DMSO).

  • Mix and Incubate: Mix the contents thoroughly on a plate shaker. Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified duration (e.g., 2 hours).[12]

  • Measure Light Scattering: Use a nephelometer to measure the light scattering in each well. An increase in light scattering compared to the DMSO control indicates the formation of a precipitate.

  • Data Analysis: The kinetic solubility is the highest concentration that does not show a significant increase in light scattering above the background.

Protocol 2: Preparation of a Co-solvent Formulation

This protocol describes how to prepare a working solution using a co-solvent to improve solubility.

Objective: To prepare a 100 µM working solution of a this compound compound in an aqueous buffer containing 5% propylene glycol as a co-solvent.

Materials:

  • This compound compound

  • DMSO

  • Propylene Glycol (PG)

  • Aqueous buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Concentrated Stock: Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Prepare Co-solvent/Buffer Mixture: Prepare the final assay buffer by adding propylene glycol to the aqueous buffer to a final concentration of 5% (v/v). For example, to make 10 mL of buffer, add 500 µL of PG to 9.5 mL of aqueous buffer.

  • Prepare Working Solution:

    • Vortex the co-solvent/buffer mixture.

    • While vortexing, add 10 µL of the 10 mM DMSO stock solution to 990 µL of the co-solvent/buffer mixture.

    • This results in a 100 µM final concentration of the compound in a solution containing 5% PG and 1% DMSO.

  • Observation: Visually inspect the solution for any signs of precipitation immediately and after the planned experimental duration.

References

Technical Support Center: Storage and Handling of Pyrazolo[1,5-a]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of pyrazolo[1,5-a]pyrimidine compounds during storage. It includes troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and stability of these critical research materials.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues and questions related to the storage and stability of this compound compounds.

Q1: I've observed a decrease in the purity of my this compound compound over time. What are the likely causes?

A1: Degradation of pyrazolo[1,5-a]pyrimidines can be attributed to several factors, primarily hydrolysis, oxidation, and photodegradation. The fused pyrazole (B372694) and pyrimidine (B1678525) rings have specific susceptibilities:

  • Hydrolysis: The pyrimidine ring, in particular, can be susceptible to hydrolytic cleavage, especially under non-neutral pH conditions (acidic or basic).

  • Oxidation: The electron-rich nature of the heterocyclic system can make it prone to oxidation. This can be exacerbated by exposure to air (oxygen), peroxide impurities in solvents, or certain reactive functional groups on the molecule. Some studies suggest that halogenation at specific positions may decrease susceptibility to oxidative degradation.[1]

  • Photodegradation: Exposure to ultraviolet (UV) or even ambient light can provide the energy to initiate degradation reactions, leading to the formation of impurities.

Troubleshooting Steps:

  • Review Storage Conditions: Ensure the compound is stored according to the recommended conditions (see Q2).

  • Inert Atmosphere: If the compound is particularly sensitive, consider storage under an inert gas like argon or nitrogen.

  • Solvent Purity: If stored in solution, ensure the solvent is of high purity and free of peroxides.

  • Container Material: Use amber glass vials or other light-blocking containers to prevent photodegradation.

Q2: What are the ideal storage conditions for solid this compound compounds?

A2: Proper storage is crucial for maintaining the integrity of your compounds. For solid pyrazolo[1,5-a]pyrimidines, the following conditions are recommended:

  • Temperature: Store at low temperatures, generally 2-8°C (refrigerated). For long-term storage, -20°C is preferable. Avoid frequent freeze-thaw cycles.

  • Humidity: Keep in a dry environment. A desiccator can be used to minimize moisture exposure, which can accelerate hydrolysis.

  • Light: Protect from light by storing in amber vials or in a dark place.

  • Atmosphere: For highly sensitive compounds, storage under an inert atmosphere (argon or nitrogen) is recommended to prevent oxidation.

Q3: My this compound is stored in solution for experimental use. How can I prevent degradation in this state?

A3: Compounds in solution are generally more susceptible to degradation.

  • Solvent Choice: Use high-purity, anhydrous solvents. For long-term storage, aprotic solvents are often preferred. If using solvents like THF or ethers, ensure they are tested for and free of peroxides.

  • pH of Aqueous Solutions: If using aqueous buffers, maintain a pH close to neutral (6.8-7.4) unless the compound's specific properties require otherwise.

  • Concentration: Prepare stock solutions at a higher concentration and dilute to the working concentration immediately before use.

  • Storage of Solutions: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q4: I suspect my compound has degraded. How can I confirm this and identify the impurities?

A4: A stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.

  • Method: A reverse-phase HPLC method with UV detection is typically suitable. An ideal method will separate the parent compound from all potential degradation products.

  • Identification: Mass spectrometry (LC-MS) can be coupled with HPLC to identify the molecular weights of the degradation products, which helps in elucidating their structures.

  • Forced Degradation: To proactively identify potential degradation products, a forced degradation study can be performed (see Experimental Protocols section). This involves subjecting the compound to harsh conditions (acid, base, oxidation, light, heat) to accelerate degradation.

Quantitative Stability Data

The following tables provide hypothetical stability data for a generic this compound compound ("Compound-P") under various storage conditions. This data is for illustrative purposes to demonstrate how stability might be affected.

Table 1: Stability of Solid Compound-P Under Different Temperature and Humidity Conditions Over 12 Months

Storage ConditionPurity at T=0Purity at 3 MonthsPurity at 6 MonthsPurity at 12 Months
25°C / 60% RH99.8%98.5%97.1%94.2%
4°C / Ambient RH99.8%99.7%99.5%99.2%
-20°C / Ambient RH99.8%99.8%99.8%99.7%

Table 2: Stability of Compound-P (0.1 mg/mL) in Solution Under Accelerated Conditions (40°C)

Solvent% Remaining after 24h% Remaining after 72hMajor Degradation Pathway
0.1 M HCl85.2%65.7%Hydrolysis
0.1 M NaOH78.9%55.4%Hydrolysis
3% H₂O₂92.1%80.3%Oxidation
Acetonitrile99.5%99.1%Stable
DMSO99.3%98.8%Stable

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation pathways and degradation products of a this compound compound and to develop a stability-indicating analytical method.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the test compound in a suitable solvent (e.g., acetonitrile).

  • Stress Sample Preparation: For each condition, dilute the stock solution with the stressor to a final concentration of approximately 0.1 mg/mL.

    • Acid Hydrolysis: Use 0.1 M HCl.

    • Base Hydrolysis: Use 0.1 M NaOH.

    • Oxidation: Use 3% H₂O₂.

    • Thermal Stress: Heat the stock solution at 60°C.

    • Photolytic Stress: Expose the stock solution in a photostability chamber.

  • Time Points: Collect samples at T=0, 2, 8, and 24 hours.

  • Sample Quenching:

    • For acid and base samples, neutralize with an equimolar amount of base or acid, respectively.

    • For other samples, no quenching is necessary.

  • Analysis: Analyze all samples by a suitable analytical method, such as reverse-phase HPLC with UV detection. An LC-MS compatible method is highly recommended for the identification of degradation products.

  • Data Evaluation:

    • Calculate the percentage of the parent compound remaining.

    • Determine the peak areas of any degradation products.

    • Aim for 5-20% degradation to ensure that the primary degradation pathways are observed.

Protocol 2: Stability-Indicating HPLC Method

Objective: To quantify the purity of a this compound compound and detect any degradation products.

Methodology:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 254 nm or the compound's λmax).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Sample Preparation: Dissolve the compound in the mobile phase or a compatible solvent to a known concentration (e.g., 0.1 mg/mL).

Visualizations

G cluster_storage Storage Troubleshooting start Degradation Observed check_conditions Review Storage Conditions (Temp, Light, Humidity) start->check_conditions improper Improper Conditions check_conditions->improper Incorrect proper Proper Conditions check_conditions->proper Correct correct_storage Action: Correct Storage - Store at -20°C - Protect from light - Use desiccator improper->correct_storage check_atmosphere Consider Oxidative or Hydrolytic Sensitivity proper->check_atmosphere retest Retest Purity After Implementing Changes correct_storage->retest inert Action: Use Inert Gas (Argon/Nitrogen) check_atmosphere->inert inert->retest

Troubleshooting workflow for solid compound degradation.

G cluster_pathways Potential Degradation Pathways compound This compound hydrolysis Hydrolyzed Products (Ring Opening) compound->hydrolysis H₂O / H⁺ or OH⁻ oxidation Oxidized Products (N-oxides, etc.) compound->oxidation O₂ / Peroxides photodegradation Photodegradation Products (Rearrangements, etc.) compound->photodegradation UV/Visible Light G cluster_workflow Forced Degradation Experimental Workflow prep_stock Prepare 1 mg/mL Stock Solution stress Expose to Stress Conditions (Acid, Base, H₂O₂, Heat, Light) prep_stock->stress sample Sample at Time Points (0, 2, 8, 24h) stress->sample quench Quench Reaction (if necessary) sample->quench analyze Analyze by HPLC/LC-MS quench->analyze evaluate Evaluate Data (% Degradation, Impurity Profile) analyze->evaluate

References

Technical Support Center: Scaling Up the Synthesis of a Lead Pyrazolo[1,5-a]pyrimidine Compound

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of a lead Pyrazolo[1,5-a]pyrimidine compound. It addresses common challenges through troubleshooting guides and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for the this compound core?

A1: The most prevalent and scalable method for constructing the this compound core is the cyclocondensation reaction between a 3-aminopyrazole (B16455) derivative and a suitable 1,3-bielectrophilic partner.[1][2] Commonly used partners include β-dicarbonyl compounds, β-enaminones, or their synthetic equivalents.[3][4] This approach is highly versatile, allowing for modifications at various positions of the scaffold to fine-tune the compound's properties.[2]

Q2: My scale-up reaction is showing a significantly lower yield compared to the lab-scale synthesis. What are the likely causes?

A2: A drop in yield during scale-up can be attributed to several factors that are less pronounced at a smaller scale. Key areas to investigate include:

  • Mass and Heat Transfer: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high concentration, promoting side reactions. Ensure your stirring is adequate to maintain a homogenous reaction mixture.

  • Reagent Addition: The rate of reagent addition becomes critical. A slow, controlled addition of a key reagent can prevent temperature spikes from exothermic reactions and reduce the formation of impurities.

  • Purity of Starting Materials: Impurities in starting materials, which may have been negligible at a small scale, can have a significant impact on a larger batch.[5] It is crucial to re-verify the purity of all reagents.

  • Reaction Work-up: Extraction and isolation procedures must be optimized for larger volumes. Phase separation can be slower, and precipitation/crystallization kinetics may differ, potentially trapping impurities or reducing recovery.

Q3: I am observing the formation of a regioisomeric byproduct. How can I improve the regioselectivity of the cyclocondensation reaction?

A3: The formation of isomers is a common challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds.[4] To improve regioselectivity, you can:

  • Modify Reaction Conditions: The choice of solvent and catalyst (acidic vs. basic) can influence which carbonyl group of the bielectrophile reacts preferentially with the different nitrogen atoms of the aminopyrazole.[4][5]

  • Use Pre-activated Substrates: Employing a β-enaminone or a similar synthetic equivalent of the dicarbonyl compound can direct the cyclization to yield a single regioisomer.[1][4]

  • Protecting Groups: In some cases, strategic use of protecting groups on the aminopyrazole can guide the reaction pathway, although this adds extra steps to the synthesis.

Q4: What are the critical safety considerations when using a reagent like phosphorus oxychloride (POCl₃) at an industrial scale?

A4: Phosphorus oxychloride is a highly reactive and corrosive substance that requires stringent safety protocols during scale-up. Key considerations include:

  • Reaction Quenching: The quenching of excess POCl₃ with a base or alcohol is highly exothermic and releases HCl gas. This process must be performed slowly and with vigorous cooling in a well-ventilated area or a contained system with a scrubber.

  • Material Compatibility: Ensure the reactor and all associated equipment are made of compatible materials (e.g., glass-lined steel) to prevent corrosion.

  • Personal Protective Equipment (PPE): All personnel must use appropriate PPE, including acid-resistant gloves, aprons, and full-face protection.

Q5: How should I adapt my purification strategy from lab-scale chromatography to a multi-kilogram scale?

A5: While column chromatography is feasible for small quantities, it is often impractical and costly for large-scale production. The focus should shift to crystallization as the primary purification method.

  • Solvent Screening: Conduct a thorough screening of various solvent/anti-solvent systems to find conditions that provide high recovery and excellent purity.

  • Controlled Crystallization: Develop a controlled cooling profile and seeding strategy to obtain a consistent crystal form and size, which is crucial for filtration, drying, and downstream processing.

  • Re-slurry and Washing: If impurities persist, performing a re-slurry of the crude product in a suitable solvent can effectively remove them without the need for complete re-dissolution and re-crystallization.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Purity of starting materials is insufficient.[5]2. Reaction temperature is too low or reaction time is too short.[5]3. Catalyst is inactive or used in the wrong amount.4. Inefficient mixing in the reactor.1. Re-purify starting materials (e.g., by recrystallization) and confirm their identity and purity via analytical methods (NMR, LC-MS).2. Monitor the reaction progress by TLC or UPLC. Consider increasing the temperature or extending the reaction time. Microwave-assisted synthesis can also be explored to improve yields.[3][6]3. Use a fresh batch of catalyst. Perform a small-scale experiment to optimize the catalyst loading.4. Increase the agitation speed and ensure the impeller design is appropriate for the vessel geometry and reaction volume.
High Levels of Impurities or Side Products 1. Reaction temperature is too high, promoting side reactions.2. Incorrect stoichiometry of reagents.3. Degradation of starting material or product under reaction conditions.1. Lower the reaction temperature. Implement a controlled addition profile for the limiting reagent to manage any exotherms.2. Carefully re-check the molar equivalents of all reactants, especially after scaling up quantities.3. Analyze the impurity profile to identify the side products. This can provide insight into the degradation pathway and help in modifying the reaction conditions (e.g., running the reaction under an inert atmosphere).
Product Fails to Crystallize or Oils Out 1. The product is not pure enough to crystallize.2. The chosen solvent system is not optimal.3. The solution is supersaturated, leading to rapid, uncontrolled precipitation or oiling out.1. Perform an initial purification step, such as an aqueous wash or a charcoal treatment, to remove gross impurities.2. Conduct a solvent screening to identify a suitable crystallization solvent or solvent/anti-solvent pair.3. Slow down the crystallization process. This can be achieved by reducing the cooling rate, adding the anti-solvent more slowly, or using a seed crystal to induce controlled crystallization.
Poor Filtration or Drying Characteristics 1. The crystal size is too small (fines), clogging the filter.2. The product is solvated or contains residual solvent.1. Optimize the crystallization process to grow larger crystals. Methods include slower cooling, reduced agitation during crystal growth, and aging the slurry.2. Wash the filter cake with a low-boiling, non-solvating solvent. Analyze the wet cake by TGA to determine the optimal drying temperature and time under vacuum.

Data Presentation

Table 1: Comparison of Reaction Parameters for a Key Cyclocondensation Step at Lab vs. Pilot Scale

ParameterLab Scale (10 g)Pilot Scale (10 kg)Key Considerations for Scale-Up
3-Aminopyrazole 10.0 g (1.0 eq)10.0 kg (1.0 eq)Ensure consistent batch purity.
1,3-Diketone 12.5 g (1.1 eq)12.5 kg (1.1 eq)Stoichiometry is critical; precise weighing is essential.
Solvent (Acetic Acid) 100 mL (10 vol)100 L (10 vol)Manage potential exotherms during heat-up.
Reaction Temperature 110 °C110 °CInternal temperature monitoring is crucial due to heat transfer lags.
Reaction Time 6 hours8-10 hoursReaction may be slower due to mixing/heating profiles. Monitor by UPLC.
Typical Yield 85%75-80%A 5-10% drop in yield on the first scale-up is common.
Product Purity (UPLC) >98%>97%Impurity profile may change; new minor impurities may appear.

Table 2: Biological Activity of Representative this compound Compounds

Compound IDTarget KinaseIC₅₀ (nM)Reference
Compound 1Pim-145[1][7]
Compound 11bPim-1Potent (submicromolar)[1]
CPL302253 (54)PI3Kδ2.8[8]

Experimental Protocols

Protocol: Three-Step Synthesis of a 5-Substituted-7-aryl-pyrazolo[1,5-a]pyrimidine

Step 1: Synthesis of 3-Amino-4-phenyl-1H-pyrazole

  • To a stirred solution of aryl-substituted acetonitrile (B52724) (1.0 eq) in a suitable solvent (e.g., DMF), add N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) (1.2 eq).

  • Heat the mixture to reflux for 4-6 hours until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Dissolve the crude intermediate in ethanol (B145695), then add hydrazine (B178648) hydrate (B1144303) (1.5 eq) and a catalytic amount of glacial acetic acid.

  • Heat the mixture to reflux for 12-16 hours.[9]

  • Upon completion, cool the mixture to room temperature and collect the precipitated product by filtration. Wash the solid with cold ethanol and dry under vacuum to yield the 3-aminopyrazole intermediate.

Step 2: Synthesis of 7-Aryl-pyrazolo[1,5-a]pyrimidine-5-ol

  • Suspend the 3-aminopyrazole from Step 1 (1.0 eq) and diethyl malonate (1.1 eq) in ethanol.

  • Add a solution of sodium ethoxide (1.5 eq) in ethanol portion-wise, ensuring the internal temperature does not exceed 30 °C.

  • Heat the reaction mixture to reflux for 3-5 hours, monitoring by TLC.[8]

  • After completion, cool the mixture to 0-5 °C and acidify with aqueous HCl to pH 5-6.

  • Collect the resulting precipitate by filtration, wash with water and then cold ethanol, and dry under vacuum.

Step 3: Synthesis of 5-Chloro-7-aryl-pyrazolo[1,5-a]pyrimidine and Subsequent Substitution

  • Carefully add the pyrimidin-5-ol intermediate from Step 2 (1.0 eq) in portions to phosphorus oxychloride (POCl₃) (5-10 vol) at 0-5 °C.

  • Slowly heat the mixture to reflux and maintain for 3-4 hours.[7][9]

  • Cool the reaction mixture and carefully quench the excess POCl₃ by slowly adding it to a mixture of ice and water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane). Combine the organic layers, dry over sodium sulfate, and concentrate under reduced pressure to obtain the crude 5-chloro intermediate.

  • Dissolve the crude 5-chloro intermediate in a suitable solvent like isopropanol. Add the desired amine nucleophile (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).

  • Heat the reaction in a sealed vessel or under reflux (microwave irradiation can also be used to accelerate the reaction) until the starting material is consumed.[9]

  • Cool the mixture, remove the solvent, and purify the final product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the target compound.

Mandatory Visualization

DOT scripts and diagrams illustrating key processes are provided below.

G start_material Starting Materials (Aminopyrazole, 1,3-Dicarbonyl) cyclization Step 1: Cyclocondensation start_material->cyclization Acid or Base Catalyst intermediate1 Pyrazolo[1,5-a]pyrimidin-ol Intermediate cyclization->intermediate1 chlorination Step 2: Chlorination (e.g., with POCl₃) intermediate1->chlorination intermediate2 5-Chloro Intermediate chlorination->intermediate2 substitution Step 3: Nucleophilic Substitution (e.g., with an Amine) intermediate2->substitution purification Purification (Crystallization) substitution->purification final_product Final Lead Compound purification->final_product G start Issue Identified: Low Yield or Purity check_reagents 1. Check Starting Materials start->check_reagents check_conditions 2. Review Reaction Conditions start->check_conditions check_workup 3. Analyze Work-up & Isolation start->check_workup reagent_purity Impure? check_reagents->reagent_purity cond_temp Temp/Time Optimal? check_conditions->cond_temp workup_extract Phase Separation Issues? check_workup->workup_extract reagent_stoich Stoichiometry Correct? reagent_purity->reagent_stoich No sol_repurify Solution: Re-purify or Re-source Reagents reagent_purity->sol_repurify Yes sol_reweigh Solution: Recalculate & Weigh Carefully reagent_stoich->sol_reweigh No cond_mix Mixing Adequate? cond_temp->cond_mix Yes sol_optimize Solution: Optimize Parameters (Monitor by UPLC) cond_temp->sol_optimize No sol_stir Solution: Increase Agitation/ Improve Baffling cond_mix->sol_stir No workup_cryst Crystallization Problems? workup_extract->workup_cryst No sol_solvent Solution: Modify Solvent System or Add Brine workup_extract->sol_solvent Yes sol_cryst Solution: Screen Solvents, Control Cooling Rate workup_cryst->sol_cryst Yes G sub_conc Substrate Concentration rate Reaction Rate sub_conc->rate + temp Temperature temp->rate + yield Yield temp->yield +/- purity Purity temp->purity - (if too high) catalyst Catalyst (Type & Loading) catalyst->rate + catalyst->yield + catalyst->purity solvent Solvent solvent->rate solvent->yield solvent->purity rate->yield

References

Technical Support Center: HPLC Analysis of Pyrazolo[1,5-a]pyrimidine Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the HPLC analysis of Pyrazolo[1,5-a]pyrimidine reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What is the most common HPLC method for analyzing this compound compounds?

A1: Reversed-phase HPLC (RP-HPLC) is the most prevalent technique for the analysis of this compound and its derivatives.[1][2] These compounds are often amenable to separation on non-polar stationary phases like C18 or C8, using a polar mobile phase, typically a mixture of water or an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727).[1][2]

Q2: Why is mobile phase pH critical for the analysis of these compounds?

A2: The this compound scaffold contains nitrogen atoms, making the compounds basic and ionizable. The pH of the mobile phase will influence the protonation state of the analytes, which in turn affects their retention time, peak shape, and selectivity.[1] Inconsistent pH can lead to poor reproducibility.

Q3: What are suitable starting conditions for developing an HPLC method for a novel this compound derivative?

A3: A good starting point would be a C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) with a gradient elution from a high aqueous mobile phase (e.g., 95% water with 0.1% formic acid) to a high organic mobile phase (e.g., 95% acetonitrile with 0.1% formic acid) over 15-20 minutes. The flow rate is typically set around 1.0 mL/min, and UV detection can be performed at a wavelength where the compound is known to absorb, often around 254 nm or a wavelength determined by a UV scan.

Q4: My this compound product is a potent kinase inhibitor. How does this impact the HPLC analysis?

A4: The biological activity itself does not directly impact the HPLC analysis. However, as these compounds are often developed as pharmaceuticals, there will be a strong emphasis on method validation according to regulatory guidelines (e.g., ICH). This includes assessing specificity, linearity, accuracy, precision, and robustness to ensure the method is reliable for quality control and stability testing.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound reaction mixtures.

Peak Shape Problems
Problem Potential Cause Suggested Solution
Peak Tailing Secondary Interactions: The basic nitrogen atoms in the this compound ring can interact with acidic silanol (B1196071) groups on the silica-based stationary phase.- Lower Mobile Phase pH: Add an acidic modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase to protonate the basic analytes and suppress silanol interactions. - Use a Base-Deactivated Column: Employ a column with end-capping or a hybrid particle technology designed to minimize silanol activity. - Increase Buffer Concentration: A higher buffer concentration can help to mask residual silanol groups.
Peak Fronting Sample Overload: Injecting too concentrated a sample can saturate the column.- Dilute the Sample: Reduce the concentration of the sample injected onto the column. - Reduce Injection Volume: Decrease the volume of the sample being injected. - Use a Higher Capacity Column: Consider a column with a larger internal diameter or a higher stationary phase loading.
Split Peaks Column Void or Contamination: A void at the column inlet or particulate matter on the frit can distort the peak shape.- Reverse and Flush Column: If the manufacturer allows, reverse the column and flush with a strong solvent to remove contamination from the inlet frit. - Use a Guard Column: A guard column will protect the analytical column from strongly retained impurities and particulates. - Replace Column: If a void has formed, the column will likely need to be replaced.
Retention Time and Resolution Issues
Problem Potential Cause Suggested Solution
Shifting Retention Times Inconsistent Mobile Phase Preparation: Small variations in pH or solvent composition can lead to drift.- Ensure Accurate Preparation: Use volumetric flasks and graduated cylinders for precise measurements. Premix mobile phases where possible. - Use a Buffered Mobile Phase: This will resist pH changes and improve reproducibility. - Adequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially in gradient methods.
Poor Resolution Suboptimal Mobile Phase Composition: The solvent strength or selectivity may not be suitable for separating all components in the reaction mixture.- Optimize the Gradient: Adjust the slope of the gradient. A shallower gradient generally improves the resolution of closely eluting peaks. - Change the Organic Solvent: Switching from acetonitrile to methanol (or vice versa) can alter selectivity and improve resolution. - Adjust the pH: Modifying the mobile phase pH can change the elution order of ionizable compounds.
All Peaks Eluting Too Early Mobile Phase Too Strong: The initial percentage of the organic solvent is too high.- Decrease Initial Organic Content: Lower the starting percentage of acetonitrile or methanol in your gradient. - Use a Less Retentive Column: Consider a C8 or a phenyl-hexyl column instead of a C18.

Experimental Protocols

Protocol 1: HPLC Method for Monitoring the Synthesis of a this compound Derivative

This protocol is a representative method for monitoring the progress of a reaction to form a substituted this compound, such as those synthesized via Suzuki or Buchwald-Hartwig coupling reactions.[1]

1. Instrumentation and Columns:

  • HPLC System: A standard HPLC or UPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm or equivalent).

2. Reagents and Mobile Phase Preparation:

  • Solvent A: 0.1% Formic Acid in Water (HPLC-grade).

  • Solvent B: 0.1% Formic Acid in Acetonitrile (HPLC-grade).

  • Sample Diluent: 50:50 (v/v) Acetonitrile:Water.

3. Chromatographic Conditions:

ParameterCondition
Flow Rate 0.5 mL/min
Column Temperature 40 °C
Detection Wavelength 254 nm (or optimal wavelength for chromophore)
Injection Volume 2 µL
Gradient Program See Table 1

Table 1: Example Gradient Elution Program

Time (min)% Solvent A% Solvent B
0.0955
10.0595
12.0595
12.1955
15.0955

4. Sample Preparation:

  • Carefully withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

  • Quench the reaction if necessary (e.g., by adding a small volume of water).

  • Dilute the aliquot significantly with the sample diluent (e.g., 1:1000) to a final concentration within the linear range of the detector.

  • Filter the sample through a 0.22 µm syringe filter before transferring to an HPLC vial.

Visualizations

Signaling Pathway

This compound derivatives are frequently developed as inhibitors of protein kinases, particularly within the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation and survival and is often dysregulated in cancer.[4][5]

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 Phosphorylates Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Promotes Inhibitor This compound Inhibitor Inhibitor->PI3K Inhibits

Caption: PI3K/Akt/mTOR signaling pathway with inhibition by a this compound.

Experimental and Logical Workflows

HPLC_Troubleshooting_Workflow Start Problem Observed (e.g., Bad Peak Shape, RT Shift) CheckSystem Check System Basics (Leaks, Pressure, Solvent Levels) Start->CheckSystem SystemOK System OK? CheckSystem->SystemOK FixSystem Fix Leak / Add Solvent / Purge Pump SystemOK->FixSystem No IsolateProblem Isolate the Problem Source SystemOK->IsolateProblem Yes FixSystem->CheckSystem Column Column Issue? IsolateProblem->Column Method Method Issue? Column->Method No FixColumn Flush Column Use Guard Column Replace Column Column->FixColumn Yes Sample Sample Prep Issue? Method->Sample No FixMethod Adjust Mobile Phase pH Optimize Gradient Change Solvent Method->FixMethod Yes FixSample Dilute Sample Filter Sample Use Mobile Phase as Diluent Sample->FixSample Yes End Problem Resolved FixColumn->End FixMethod->End FixSample->End HPLC_Method_Development_Workflow Start Define Analytical Goal (Purity, Quantification) AnalyteInfo Gather Analyte Information (Structure, pKa, UV Spectra) Start->AnalyteInfo InitialConditions Select Initial Conditions (Column, Mobile Phase, Detector) AnalyteInfo->InitialConditions ScoutingRun Perform Gradient Scouting Run InitialConditions->ScoutingRun Evaluate Evaluate Chromatogram (Peak Shape, Resolution) ScoutingRun->Evaluate Optimize Optimize Parameters (Gradient, pH, Temperature) Evaluate->Optimize Needs Improvement Validate Method Validation (Linearity, Precision, Accuracy) Evaluate->Validate Acceptable Optimize->ScoutingRun End Final Method Established Validate->End

References

Addressing off-target effects of Pyrazolo[1,5-a]pyrimidine-based inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Pyrazolo[1,5-a]pyrimidine-Based Inhibitors

Welcome to the technical support center for researchers using this compound-based inhibitors. This scaffold is a versatile core for developing potent inhibitors against various protein kinases, including Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (Trks), and Phosphoinositide 3-kinases (PI3Ks).[1][2][3] While powerful, these inhibitors can exhibit off-target effects that may complicate data interpretation.[4] This guide provides troubleshooting advice and detailed protocols to help you identify, understand, and mitigate these effects.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My inhibitor is causing significant cytotoxicity at concentrations that should be specific to my target kinase. How can I determine if this is an on-target or off-target effect?

A1: This is a common issue, as unexpected toxicity can arise from the inhibition of kinases essential for cell survival that were not the intended target.[5] The ATP-binding pockets of many kinases are structurally similar, which can lead to a lack of specificity for some inhibitors.[5][6]

Troubleshooting Steps:

  • Confirm On-Target Engagement: First, verify that your inhibitor is engaging the intended target in your cellular model at the concentrations causing toxicity. A Cellular Thermal Shift Assay (CETSA) is an excellent method for this.

  • Use a Structurally Different Inhibitor: Employ an inhibitor with a different chemical scaffold that is also known to target your kinase of interest.[5] If the toxic phenotype persists, it is more likely to be an on-target effect.

  • Perform a Rescue Experiment: Overexpress a drug-resistant mutant of your target kinase in the cells.[7] If the phenotype is on-target, the resistant mutant should "rescue" the cells from the inhibitor's toxic effects. If toxicity persists, it is likely off-target.[7]

  • FAK-Knockout/Knockdown Control: Test the inhibitor in a cell line where your target kinase has been knocked out or knocked down using CRISPR or shRNA.[5] If the cells remain sensitive to the inhibitor, the toxicity is definitively off-target.

Q2: I've confirmed inhibition of my target kinase (e.g., decreased phosphorylation of its direct substrate), but I'm observing a phenotype that doesn't align with the known function of the target. What's happening?

A2: This scenario strongly suggests the involvement of off-target effects or the activation of compensatory signaling pathways.[5][8] The inhibition of one pathway can sometimes lead to the upregulation of a parallel survival pathway.[5][8]

Troubleshooting Steps:

  • Kinome Profiling: The most comprehensive way to identify unintended targets is to perform a kinome-wide selectivity screen.[7][9] This involves testing your inhibitor against a large panel of kinases (often >300) to identify other proteins it may inhibit.[9][10] Commercial services are widely available for this.

  • Phospho-Proteomics: Use mass spectrometry-based phospho-proteomics to get a global snapshot of signaling changes in the cell upon inhibitor treatment. This can reveal unexpected changes in phosphorylation events and point towards which alternative pathways are being modulated.

  • Hypothesis-Driven Western Blotting: Based on kinome profiling data or literature reports for similar compounds, identify likely off-target kinases. Use phospho-specific antibodies to probe the activation state of these suspected off-target pathways via Western blot. For example, if you suspect off-target inhibition of SRC family kinases, check the phosphorylation status of SRC substrates.

Q3: My results are inconsistent between biochemical assays (using purified kinase) and cell-based assays. Why is my inhibitor less potent in cells?

A3: Discrepancies between in vitro and cellular assays are common and can stem from several factors related to the complex cellular environment.[7]

Troubleshooting Steps:

  • Check ATP Concentration: Biochemical assays are often run at low ATP concentrations, sometimes near the Km value for the kinase.[11] In contrast, intracellular ATP concentrations are much higher (in the millimolar range). An ATP-competitive inhibitor will face more competition in a cellular environment, leading to a higher apparent IC50.[7] Consider running your biochemical assay at a high ATP concentration (e.g., 1-5 mM) to better mimic cellular conditions.

  • Assess Cell Permeability: The compound may have poor membrane permeability, resulting in a lower intracellular concentration than what is applied externally. This can be assessed using parallel artificial membrane permeability assays (PAMPA).

  • Investigate Efflux Pumps: Your inhibitor could be a substrate for cellular efflux pumps like P-glycoprotein (P-gp), which actively remove the compound from the cell.[7] This can be tested by co-incubating the cells with a known efflux pump inhibitor (e.g., verapamil) to see if the potency of your inhibitor increases.[7]

  • Confirm Target Expression and Activity: Verify that the target kinase is expressed and active (phosphorylated) in your chosen cell line using Western blotting.[7] An inhibitor cannot have an effect if its target is absent or inactive.

Data Presentation: Inhibitor Selectivity

To effectively troubleshoot, it's crucial to understand the selectivity profile of your inhibitor. The table below presents hypothetical data for two this compound-based inhibitors to illustrate how selectivity data can inform experimental design.

Inhibitor Primary Target IC50 (nM) vs Primary Target Off-Target Kinase IC50 (nM) vs Off-Target Selectivity (Fold)
PPa-Inhibitor-A CDK25SRC500100x
LCK>10,000>2000x
TRKA8,0001600x
PPa-Inhibitor-B TRKA2CDK215075x
PI3Kδ2010x
SRC>5,000>2500x

Interpretation: PPa-Inhibitor-A is highly selective for CDK2 over SRC, LCK, and TRKA. In contrast, PPa-Inhibitor-B is potent against TRKA but shows significant activity against PI3Kδ (only 10-fold selective). A researcher using PPa-Inhibitor-B should be prepared to perform controls to disentangle TRKA effects from PI3Kδ effects.

Experimental Protocols

Protocol 1: Western Blotting to Validate On- and Off-Target Effects

This protocol describes how to confirm target engagement and assess the activity of a suspected off-target pathway. Here, we assume the intended target is CDK2 and a suspected off-target is SRC.

Objective: To measure changes in the phosphorylation of Retinoblastoma protein (p-Rb), a direct substrate of CDK2, and a known substrate of SRC (e.g., p-FAK at Y861) in response to inhibitor treatment.

Methodology:

  • Cell Culture and Treatment:

    • Plate cells (e.g., HeLa or MCF-7) in 6-well plates and grow to 70-80% confluency.

    • Treat cells with a dose-response of your this compound inhibitor (e.g., 0, 10, 100, 500, 1000 nM) for a predetermined time (e.g., 2-4 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

    • Scrape cells, transfer lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for all samples (e.g., 20-30 µg per lane). Prepare samples with Laemmli buffer and heat at 95°C for 5 minutes.

    • Load samples onto an 8-12% SDS-PAGE gel and run until adequate separation is achieved.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies for:

      • p-Rb (Ser807/811) - On-target marker

      • Total Rb

      • p-SRC family (Tyr416) or a specific substrate like p-FAK (Y861) - Off-target marker

      • Total SRC or Total FAK

      • β-Actin or GAPDH - Loading control

    • Wash the membrane 3 times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash 3 times with TBST.

    • Apply ECL substrate and visualize bands using a chemiluminescence imager.

  • Data Analysis:

    • Quantify band intensity using software like ImageJ. Normalize phospho-protein levels to total protein levels and then to the loading control. Compare treated samples to the vehicle control to determine the extent of on- and off-target inhibition.

Visualizations

Signaling Pathways

Caption: On-target (CDK2) vs. potential off-target (SRC) signaling pathways.

Experimental Workflow

G cluster_off_target Off-Target Investigation cluster_controls Control Experiments obs Unexpected Phenotype Observed (e.g., Toxicity, Altered Signaling) confirm_on 1. Confirm On-Target Engagement (e.g., Western Blot for p-Substrate, CETSA) obs->confirm_on is_on Target Engaged? confirm_on->is_on no_effect Result: No On-Target Effect Troubleshoot dose, time, compound stability is_on->no_effect No off_target_path 2. Investigate Off-Targets is_on->off_target_path Yes kinome Kinome Screen off_target_path->kinome phospho Phospho-proteomics off_target_path->phospho controls 3. Perform Control Experiments validate 4. Validate Specific Off-Target controls->validate Based on Results final Conclusion: Phenotype is due to validated off-target inhibition validate->final kinome->controls phospho->controls struct_diff Structurally Different Inhibitor rescue Rescue with Resistant Mutant knockdown Test in Target KO/KD Cells

Caption: Workflow for troubleshooting unexpected experimental phenotypes.

Logical Relationships

G start Start: Cell-based Assay with Inhibitor check_pheno Is Phenotype Consistent with On-Target Function? start->check_pheno check_conc Is Phenotype Observed at On-Target IC50? check_pheno->check_conc Yes off_target High Suspicion of Off-Target Effect check_pheno->off_target No on_target High Confidence On-Target Effect check_conc->on_target Yes ambiguous Ambiguous Result: Could be On-Target Toxicity or Off-Target Effect check_conc->ambiguous No (e.g., only at high conc.) proceed Proceed to Off-Target Validation Workflow off_target->proceed ambiguous->proceed

Caption: Decision tree for interpreting initial inhibitor screening results.

References

Validation & Comparative

Comparative Guide to Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors: A Structure-Activity Relationship Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1] Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives targeting key oncogenic kinases, supported by experimental data to inform future drug discovery efforts.

Comparative Analysis of Kinase Inhibitory Activity

The biological activity of this compound analogs is highly dependent on the nature and positioning of substituents around the core scaffold. The following tables summarize the in vitro potency of representative compounds against Tropomyosin Receptor Kinase (Trk), Cyclin-Dependent Kinase (CDK), Epidermal Growth Factor Receptor (EGFR), and B-Raf kinases.

Table 1: Structure-Activity Relationship of this compound Analogs as Trk Inhibitors

Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are key drivers in various cancers. The this compound scaffold is a core component of several FDA-approved Trk inhibitors.[2]

Compound/DrugKey Structural FeaturesTrkA IC₅₀ (nM)TrkB IC₅₀ (nM)TrkC IC₅₀ (nM)Cell-based Assay (KM12) IC₅₀ (nM)
Larotrectinib-5-1111[2]
Entrectinib-1.70.10.1-[2]
Compound 8/9Picolinamide (B142947) at C3, 2,5-difluorophenyl-pyrrolidine at C51.7---[3]
Compound 28Macrocyclic derivative0.170.070.07-[3]
Compound 36(R)-1-(2,5-difluorophenyl)-N-methylethane-1-amine at C51.42.41.9-[3]
Compound 427-aryl-3-substituted analog87--820[3]

SAR Insights for Trk Inhibition:

  • C3 Position: Substitution with groups capable of forming hydrogen bonds, such as a picolinamide moiety, significantly enhances inhibitory activity.[3]

  • C5 Position: The presence of a substituted pyrrolidine (B122466) or similar cyclic amine is crucial for potent Trk inhibition.[3]

  • Macrocyclization: Constraining the molecule into a macrocyclic structure can lead to a substantial increase in potency against all three Trk isoforms.[3]

  • 7-Aryl Substitution: While potent in enzymatic assays, some 7-aryl substituted analogs show reduced activity in cell-based assays, suggesting potential issues with cell permeability or off-target effects.[3]

Table 2: Structure-Activity Relationship of this compound Analogs as CDK Inhibitors

Cyclin-dependent kinases are central to the regulation of the cell cycle, and their inhibition is a key strategy in cancer therapy.

CompoundTarget KinaseKey Structural FeaturesIC₅₀ (µM)
Compound 6tCDK2Thiophene at C7, anilino at C20.09[4]
Compound 6sCDK2Furan at C7, anilino at C20.45[4]
Compound 6dCDK2Cyano at C3, anilino at C20.55[4]
Compound 6nCDK2Ethoxycarbonyl at C3, anilino at C20.78[4]
Compound 18bCDK9-Potent and selective[5]

SAR Insights for CDK Inhibition:

  • C7 Position: Aromatic substitutions at the C7 position, such as thiophene, are well-tolerated and can lead to potent CDK2 inhibition.[4]

  • C3 Position: The nature of the substituent at the C3 position significantly impacts activity, with a cyano group generally being more favorable than an ethoxycarbonyl group for CDK2 inhibition.[4]

  • C2 Position: An anilino substituent at the C2 position is a common feature in this series of CDK2 inhibitors.[4]

Table 3: Structure-Activity Relationship of this compound Analogs as EGFR and B-Raf Inhibitors

The EGFR and B-Raf/MEK/ERK signaling pathways are frequently activated in various cancers. Pyrazolo[1,5-a]pyrimidines have been identified as promising scaffolds for inhibiting these kinases.[1][6]

Compound ClassTarget KinaseKey Structural FeaturesIC₅₀
This compound DerivativesEGFREGFR-targeting derivativesPromising activity in NSCLC[1]
This compound-3-carboxylatesB-RafC3-carboxylatesPotent inhibition[6]
C-3 substituted N-(3-(pyrazolo[1,5-a]pyrimidin-7-yl)phenyl)-3-(trifluoromethyl)benzamidesB-RafNon-hinge-bindingPotent inhibition[7]
This compound scaffoldB-Raf(V600E)ATP competitiveExcellent cellular potency[8]

SAR Insights for EGFR and B-Raf Inhibition:

  • EGFR: While specific SAR data for this compound-based EGFR inhibitors is emerging, initial studies show promise for derivatives targeting non-small cell lung cancer (NSCLC).[1]

  • B-Raf: Modifications at the C3 position, including carboxylates and substituted benzamides, are key for potent B-Raf inhibition. Interestingly, some derivatives exhibit a non-hinge-binding mode, offering a different approach to inhibitor design.[6][7] Optimization of this scaffold has led to orally available inhibitors with good pharmacokinetic properties.[8]

Experimental Protocols

In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol is a generalized method for determining the in vitro potency of this compound inhibitors against their target kinases.

1. Materials:

  • Recombinant human kinase (e.g., TrkA, CDK2, EGFR, B-Raf)

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[9]

  • Test compounds (this compound derivatives) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well white plates

  • Plate reader capable of luminescence detection

2. Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).

  • Kinase Reaction:

    • Add 2.5 µL of the diluted compound or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 2.5 µL of the kinase/substrate mixture to each well.

    • Initiate the reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near the Km value for the specific kinase.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[9]

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.[9]

    • Measure the luminescence using a plate reader.

3. Data Analysis:

  • The luminescent signal is inversely proportional to the kinase activity.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC₅₀ value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).

Cell-Based Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

1. Materials:

  • Cancer cell line expressing the target kinase

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

2. Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Determine the GI₅₀ (concentration for 50% growth inhibition) value by plotting the percentage of viability against the log of the compound concentration.

Signaling Pathways and Experimental Workflows

Trk Signaling Pathway

Trk_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Trk Trk Receptor Dimerization Dimerization & Autophosphorylation Trk->Dimerization Activates Neurotrophin Neurotrophin Neurotrophin->Trk Binds RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT PLCg PLCγ Pathway Dimerization->PLCg Transcription Gene Transcription RAS_RAF_MEK_ERK->Transcription PI3K_AKT->Transcription PLCg->Transcription Cell_Response Cell Proliferation, Survival, Differentiation Transcription->Cell_Response Inhibitor This compound Inhibitor Inhibitor->Trk Inhibits

CDK-Mediated Cell Cycle Regulation

CDK_Signaling_Pathway cluster_cdk CDK-Cyclin Complexes G1 G1 Phase S S Phase (DNA Replication) G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 CDK46_CyclinD CDK4/6-Cyclin D CDK46_CyclinD->G1 Drives CDK2_CyclinE CDK2-Cyclin E CDK2_CyclinE->S Initiates CDK2_CyclinA CDK2-Cyclin A CDK2_CyclinA->S Maintains CDK1_CyclinB CDK1-Cyclin B CDK1_CyclinB->M Promotes Inhibitor This compound CDK2 Inhibitor Inhibitor->CDK2_CyclinE Inhibits Inhibitor->CDK2_CyclinA Inhibits

EGFR and B-Raf/MEK/ERK Signaling Pathway

EGFR_BRAF_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates EGF EGF EGF->EGFR Binds BRAF B-Raf RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription ERK->Transcription Activates Proliferation Cell Proliferation Transcription->Proliferation EGFR_Inhibitor This compound EGFR Inhibitor EGFR_Inhibitor->EGFR Inhibits BRAF_Inhibitor This compound B-Raf Inhibitor BRAF_Inhibitor->BRAF Inhibits

General Experimental Workflow for Kinase Inhibitor Discovery

Kinase_Inhibitor_Workflow Start Start: Library of this compound Analogs Biochemical_Assay In Vitro Kinase Inhibition Assay (e.g., ADP-Glo) Start->Biochemical_Assay Determine_IC50 Determine IC₅₀ Values Biochemical_Assay->Determine_IC50 SAR_Analysis Structure-Activity Relationship (SAR) Analysis Determine_IC50->SAR_Analysis Potent Hits Determine_IC50->SAR_Analysis Inactive Compounds (Feedback for new synthesis) Lead_Selection Select Lead Compounds SAR_Analysis->Lead_Selection Cell_Assay Cell-Based Proliferation Assay (e.g., MTT) Lead_Selection->Cell_Assay Determine_GI50 Determine GI₅₀ Values Cell_Assay->Determine_GI50 In_Vivo In Vivo Efficacy Studies (Xenograft Models) Determine_GI50->In_Vivo Active in Cells End Preclinical Candidate In_Vivo->End

References

In Silico Docking of Pyrazolo[1,5-a]pyrimidines: A Comparative Guide to Target Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. In silico molecular docking has become an indispensable tool in the rational design and discovery of novel this compound derivatives as potent inhibitors of various protein targets. This guide provides a comparative overview of docking studies of these compounds with several key proteins implicated in diseases such as cancer and bacterial infections, supported by experimental data and detailed methodologies.

Comparative Docking Performance of this compound Derivatives

The following tables summarize the in silico docking performance and corresponding in vitro biological activity of selected this compound derivatives against their respective protein targets. This data facilitates a comparative analysis of their potential as therapeutic agents.

Compound IDTarget ProteinDocking Score (kcal/mol)Key Interacting ResiduesIn Vitro Activity (IC₅₀)Reference
6h CDK2/Cyclin A-7.61Not Specified in Abstract6.37 ± 0.41 µM (CDK2)[1]
6q CDK2/Cyclin ANot Specified in AbstractNot Specified in Abstract3.41 ± 0.15 µM (CDK2)[1]
4k (BS-194) CDK2Not Specified in AbstractNot Specified in Abstract3 nM[2]
4k (BS-194) CDK9Not Specified in AbstractNot Specified in Abstract90 nM[2]
Compound 17 Pim-1 KinaseNot Specified in AbstractNot Specified in AbstractLow picomolar range[3]
Compound 18b CDK9Not Specified in AbstractNot Specified in AbstractNot Specified in Abstract[4]
CPL302253 (54) PI3KδNot Specified in AbstractVal-828, Asp-787, Trp-7602.8 nM[5]
4c MurANot Specified in AbstractNot Specified in Abstract3.77 ± 0.2 µg/mL[6]

Experimental Protocols: A Generalized In Silico Docking Workflow

The methodologies employed in the cited studies generally follow a standard computational workflow. Below is a detailed, generalized protocol for performing in silico docking of this compound derivatives.

1. Ligand Preparation:

  • The 2D structures of the this compound derivatives are drawn using chemical drawing software (e.g., ChemDraw, MarvinSketch).

  • The structures are converted to 3D format and energy minimized using a suitable force field (e.g., MMFF94). This step is crucial to obtain a low-energy, stable conformation of the ligand.

  • Partial charges are calculated and non-polar hydrogens are merged. The prepared ligands are saved in a suitable format (e.g., .pdbqt) for docking.

2. Protein Preparation:

  • The 3D crystal structure of the target protein is downloaded from the Protein Data Bank (PDB).

  • Water molecules and co-crystallized ligands are typically removed from the protein structure.

  • Hydrogen atoms are added to the protein, and charges are assigned.

  • The protein structure is energy minimized to relieve any steric clashes.

3. Molecular Docking:

  • A grid box is defined around the active site of the target protein. The size and center of the grid box are determined based on the binding site of the co-crystallized ligand or through blind docking followed by analysis of potential binding pockets.

  • Docking simulations are performed using software such as AutoDock, Glide, or GOLD. These programs explore various conformations and orientations of the ligand within the protein's active site and calculate the binding affinity (docking score) for each pose.

  • The docking results are ranked based on their binding energies. The pose with the lowest binding energy is generally considered the most favorable.

4. Analysis of Docking Results:

  • The protein-ligand interactions of the best-ranked poses are visualized and analyzed using molecular visualization software (e.g., PyMOL, VMD, Discovery Studio).

  • Key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking are identified to understand the molecular basis of binding.

  • The results are often validated by comparing the docked pose with the binding mode of a known inhibitor or by correlating the docking scores with experimental biological activities.

Visualizing the In Silico Docking Workflow

The following diagram illustrates the key steps in a typical in silico docking study.

G Generalized In Silico Docking Workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Molecular Docking cluster_analysis Analysis ligand_2d 2D Structure Drawing ligand_3d 3D Conversion & Energy Minimization ligand_2d->ligand_3d ligand_format Format Conversion (.pdbqt) ligand_3d->ligand_format docking_run Run Docking Simulation ligand_format->docking_run Input Ligand protein_pdb Download PDB Structure protein_clean Clean Protein (Remove Water, Ligands) protein_pdb->protein_clean protein_prep Add Hydrogens & Charges protein_clean->protein_prep grid_gen Grid Box Generation protein_prep->grid_gen Input Protein grid_gen->docking_run pose_analysis Pose Visualization & Interaction Analysis docking_run->pose_analysis Docking Results validation Correlation with Experimental Data pose_analysis->validation

Caption: A flowchart illustrating the major stages of a computational molecular docking experiment.

Signaling Pathway Inhibition by Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines are particularly prominent as inhibitors of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[7][8] The diagram below depicts a simplified representation of a generic protein kinase signaling pathway and the inhibitory action of this compound derivatives. These compounds often act as ATP-competitive inhibitors, blocking the kinase's activity and downstream signaling.[8]

G Inhibition of a Protein Kinase Signaling Pathway cluster_pathway Cellular Signaling cluster_inhibition Inhibition Mechanism Signal External Signal Receptor Receptor Signal->Receptor Kinase Protein Kinase (e.g., CDK2, PI3Kδ) Receptor->Kinase Activation Substrate Substrate Protein Kinase->Substrate Phosphorylation (ATP -> ADP) PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cellular Response (e.g., Proliferation, Survival) PhosphoSubstrate->Response Inhibitor This compound Inhibitor Inhibitor->Kinase Binding to ATP pocket

Caption: A diagram showing the interruption of a kinase signaling cascade by a this compound inhibitor.

This guide highlights the utility of in silico docking for identifying and optimizing this compound-based inhibitors. The presented data and methodologies offer a foundation for researchers to compare and advance the development of this promising class of therapeutic agents.

References

A Comparative Guide to the Efficacy of Pyrazolo[1,5-a]pyrimidine and Imidazo[1,2-b]pyridazine Scaffolds in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological efficacy of two prominent heterocyclic scaffolds: Pyrazolo[1,5-a]pyrimidine and Imidazo[1,2-b]pyridazine (B131497). Both scaffolds are recognized as "privileged structures" in medicinal chemistry, frequently serving as the core of potent kinase inhibitors with therapeutic potential, particularly in oncology. This document summarizes key experimental data, details relevant assay protocols, and visualizes associated signaling pathways to aid in the rational design of novel therapeutics.

Introduction

Pyrazolo[1,5-a]pyrimidines and imidazo[1,2-b]pyridazines are nitrogen-containing fused heterocyclic systems that have garnered significant attention in drug discovery due to their structural resemblance to endogenous purines, allowing them to effectively interact with the ATP-binding sites of protein kinases.[1][2] Dysregulation of protein kinase activity is a hallmark of many diseases, most notably cancer, making them a major class of therapeutic targets.[1] This guide aims to provide an objective comparison of the efficacy of these two scaffolds by presenting available quantitative data, outlining the experimental methods used to generate this data, and illustrating the biological context of their targets.

Data Presentation: A Comparative Look at Efficacy

While direct head-to-head comparative studies of this compound and Imidazo[1,2-b]pyridazine derivatives across a broad panel of kinases are limited in the public domain, this section presents a compilation of reported inhibitory activities against various kinases and cancer cell lines. The data is organized to facilitate a parallel assessment of the two scaffolds.

This compound Derivatives: In Vitro Efficacy

The this compound scaffold has been extensively explored as a core for inhibitors of a wide range of protein kinases, demonstrating potent activity against Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (Trks), and components of the MAPK/ERK pathway like B-Raf.[3][4]

Compound IDTarget Kinase(s)IC50 (µM) - Biochemical AssayTarget Cell Line(s)IC50/GI50 (µM) - Cellular AssayReference
6t CDK2, TRKA0.09 (CDK2), 0.45 (TRKA)RFX 393 (Renal Carcinoma)19.92[3]
6s CDK2, TRKA0.23 (CDK2), 0.45 (TRKA)RFX 393 (Renal Carcinoma)11.70[3]
BS-194 (4k) CDK2, CDK1, CDK90.003, 0.03, 0.0960 cancer cell lines (mean)0.28
Compound 7a Aryl Hydrocarbon Receptor (AHR) Antagonist0.031--[5]
Various B-RafVarious derivatives identified--[4]
17r CHK1Potent and selective--[6]
Imidazo[1,2-b]pyridazine Derivatives: In Vitro Efficacy

The Imidazo[1,2-b]pyridazine scaffold is notably present in the multi-targeted kinase inhibitor ponatinib (B1185) and has been the focus of research for its inhibitory activity against a diverse set of kinases, including PIM kinases, DYRKs, CLKs, and TYK2.[2][7]

Compound IDTarget Kinase(s)IC50 (nM) - Biochemical AssayTarget Cell Line(s)IC50 (µM) - Cellular AssayReference
K00135 PIM1Low nanomolar potencyHuman leukemic cell linesAntileukemic potential demonstrated[7]
Compound 20a CLK1, CLK4, DYRK1A, PfCLK182, 44, 50, 32Leishmania amazonensisAnti-leishmanial activity at 10 µM[2][8]
Compound 7 TYK2 JH2--Potent and selective inhibition[9]
Compound 6b TYK2 JH2High affinityhWB assay817 nM

Key Signaling Pathways

Understanding the signaling pathways in which the target kinases of these scaffolds operate is crucial for drug development. Below are representations of key pathways frequently targeted by this compound and Imidazo[1,2-b]pyridazine derivatives.

Cyclin-Dependent Kinase (CDK) Signaling Pathway

CDKs are key regulators of the cell cycle, and their inhibition is a major strategy in cancer therapy.[10] this compound derivatives have shown significant potential as CDK inhibitors.[3]

CDK_Pathway Mitogens Mitogenic Signals CyclinD_CDK46 Cyclin D / CDK4/6 Mitogens->CyclinD_CDK46 activates Rb Rb CyclinD_CDK46->Rb CyclinE_CDK2 Cyclin E / CDK2 CyclinD_CDK46->CyclinE_CDK2 promotes expression of Cyclin E E2F E2F Rb->E2F sequesters G1_S_Transition G1 to S Phase Transition E2F->G1_S_Transition promotes CyclinE_CDK2->Rb phosphorylates p16 p16 (INK4a) p16->CyclinD_CDK46 inhibits Pyrazolo_pyrimidine This compound Inhibitors Pyrazolo_pyrimidine->CyclinD_CDK46 inhibit Pyrazolo_pyrimidine->CyclinE_CDK2 inhibit

CDK Signaling Pathway and Inhibition
Anaplastic Lymphoma Kinase (ALK) Signaling Pathway

ALK is a receptor tyrosine kinase that, when constitutively activated through mutations or chromosomal rearrangements, drives the growth of various cancers.[11] Imidazo[1,2-b]pyridazine derivatives are being explored as potent ALK inhibitors.

ALK_Pathway ALK ALK Fusion Protein (e.g., EML4-ALK) PLCg PLCγ ALK->PLCg activates JAK JAK ALK->JAK activates PI3K PI3K ALK->PI3K activates RAS RAS ALK->RAS activates STAT3 STAT3 JAK->STAT3 AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation & Survival STAT3->Proliferation AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Imidazo_pyridazine Imidazo[1,2-b]pyridazine Inhibitors Imidazo_pyridazine->ALK inhibit

ALK Signaling Pathway and Inhibition
EGFR and B-Raf/MEK Signaling Pathways

The EGFR and B-Raf/MEK signaling cascades are critical components of the MAPK/ERK pathway, which is frequently hyperactivated in cancer.[12][13] this compound derivatives have been developed to target both EGFR and B-Raf.[1][14]

EGFR_BRAF_Pathway EGF EGF EGFR EGFR EGF->EGFR binds & activates RAS RAS EGFR->RAS activates B_RAF B-Raf RAS->B_RAF activates MEK MEK B_RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription activates Proliferation Cell Proliferation Transcription->Proliferation Pyrazolo_pyrimidine_EGFR This compound (EGFR Inhibitors) Pyrazolo_pyrimidine_EGFR->EGFR inhibit Pyrazolo_pyrimidine_BRAF This compound (B-Raf Inhibitors) Pyrazolo_pyrimidine_BRAF->B_RAF inhibit

EGFR and B-Raf/MEK Signaling Pathways

Experimental Protocols

The following are generalized protocols for key in vitro assays commonly used to evaluate the efficacy of kinase inhibitors.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the activity of a purified kinase by measuring the amount of ATP consumed during the phosphorylation reaction. A decrease in ATP corresponds to kinase inhibition.

1. Reagent Preparation:

  • Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO).

  • Perform serial dilutions of the test compound in an appropriate buffer to create a concentration gradient.

  • Prepare a kinase reaction mixture containing the purified kinase enzyme, its specific substrate peptide, and any necessary cofactors in a kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Prepare the ATP solution at a concentration near the Km for the specific kinase.

2. Kinase Reaction:

  • In a 96-well or 384-well white opaque plate, add the serially diluted test compounds. Include controls for 100% kinase activity (DMSO vehicle) and 0% activity (no kinase or a known potent inhibitor).

  • Add the kinase reaction mixture to each well.

  • Incubate the plate for a predetermined time (e.g., 10-15 minutes) at room temperature to allow for compound-kinase interaction.

  • Initiate the kinase reaction by adding the ATP solution to each well.

  • Incubate the plate at 30°C for a specified duration (e.g., 60 minutes).

3. Signal Detection (using a commercial kit like ADP-Glo™):

  • Stop the kinase reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP.

  • Incubate at room temperature for approximately 40 minutes.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

  • Incubate at room temperature for 30-60 minutes.

  • Measure the luminescence using a plate reader.

4. Data Analysis:

  • The luminescent signal is inversely proportional to the kinase activity.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the controls.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow Start Start Reagent_Prep Reagent Preparation (Compound, Kinase, Substrate, ATP) Start->Reagent_Prep Dispense Dispense Compound & Kinase into 96-well plate Reagent_Prep->Dispense Pre_incubation Pre-incubation Dispense->Pre_incubation Reaction_Start Initiate Reaction with ATP Pre_incubation->Reaction_Start Incubation Incubate at 30°C Reaction_Start->Incubation Stop_Reaction Stop Reaction & Deplete ATP (e.g., ADP-Glo™ Reagent) Incubation->Stop_Reaction Signal_Generation Generate Luminescent Signal (Kinase Detection Reagent) Stop_Reaction->Signal_Generation Read_Plate Measure Luminescence Signal_Generation->Read_Plate Data_Analysis Data Analysis (IC50 determination) Read_Plate->Data_Analysis End End Data_Analysis->End

In Vitro Kinase Assay Workflow
Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.

1. Cell Seeding:

  • Harvest and count cells from a culture in the logarithmic growth phase.

  • Seed the cells into a 96-well flat-bottom plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

2. Compound Treatment:

  • Prepare serial dilutions of the test compounds in a cell culture medium.

  • Remove the old medium from the wells and replace it with the medium containing the test compounds. Include vehicle controls (e.g., DMSO) and a blank (medium only).

  • Incubate the plate for a specified period (e.g., 48 or 72 hours).

3. MTT Incubation:

  • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

  • Add a specific volume of the MTT solution to each well (e.g., 10-20 µL) and incubate for 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

4. Solubilization of Formazan:

  • Carefully remove the medium containing MTT.

  • Add a solubilizing agent (e.g., 100-150 µL of DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Gently agitate the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization.

5. Absorbance Measurement:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.

6. Data Analysis:

  • Subtract the absorbance of the blank wells from all other readings.

  • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

  • Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 or GI50 value.

Conclusion

Both this compound and Imidazo[1,2-b]pyridazine scaffolds have demonstrated significant potential in the development of potent kinase inhibitors. The choice between these scaffolds is often dictated by the specific kinase target, the desired selectivity profile, and the overall drug-like properties of the resulting molecules. The data presented herein, while not from direct head-to-head comparative studies, highlights the versatility and potency achievable with both classes of compounds. Further research involving the screening of libraries containing derivatives of both scaffolds against the same panel of kinases would provide a more definitive comparison of their efficacy and potential for the development of next-generation targeted therapies.

References

The Versatility of Pyrazolo[1,5-a]pyrimidine: A Comparative Guide to a Privileged Scaffold in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Pyrazolo[1,5-a]pyrimidine core is a robust and versatile scaffold that has garnered significant attention in medicinal chemistry for its potent and selective inhibition of various protein kinases implicated in cancer. Its unique structural features, which allow it to mimic ATP and bind to the ATP-binding pocket of kinases, have positioned it as a "privileged scaffold" in the development of targeted cancer therapies.[1] This guide provides an objective comparison of the performance of this compound-based inhibitors against other established drug scaffolds, supported by experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways and workflows.

A Head-to-Head Battle of Scaffolds: Performance in Key Cancer Pathways

The true measure of a drug scaffold's utility lies in its performance against established alternatives. Here, we compare this compound-based inhibitors with other notable scaffolds targeting critical cancer-associated kinases.

Tropomyosin Receptor Kinase (TRK) Inhibition: A New Paradigm in Cancer Treatment

NTRK gene fusions have emerged as actionable oncogenic drivers in a wide range of solid tumors. This has led to the development of highly specific TRK inhibitors, with the this compound scaffold playing a central role.

Comparative Efficacy of First-Generation TRK Inhibitors

Larotrectinib (B560067), with its this compound core, and Entrectinib (B1684687), which is based on an indazole scaffold, are two first-generation TRK inhibitors approved for the treatment of TRK fusion-positive cancers.[2][3] While both have shown significant clinical benefit, indirect comparisons suggest some differences in their efficacy. A matching-adjusted indirect comparison (MAIC) of clinical trial data indicated that Larotrectinib was associated with a significantly longer median overall survival (OS) and a higher complete response (CR) rate compared to Entrectinib.[1][3] The overall response rates (ORR) were similar for both drugs.[1][3]

FeatureLarotrectinib (this compound)Entrectinib (Indazole)
Primary Targets TRKA, TRKB, TRKCTRKA, TRKB, TRKC, ROS1, ALK
Overall Response Rate (ORR) ~75%~57%[3]
Median Overall Survival (OS) Longer than Entrectinib[1]Shorter than Larotrectinib[1]
Complete Response (CR) Rate Higher than Entrectinib[1]Lower than Larotrectinib[1]
CNS Penetration Limited, P-gp substrateCNS-penetrant, weak P-gp substrate[4]

Table 1. Comparison of Larotrectinib and Entrectinib in TRK Fusion-Positive Cancers.

Overcoming Resistance: Next-Generation TRK Inhibitors

The emergence of resistance mutations in the TRK kinase domain has necessitated the development of next-generation inhibitors. Repotrectinib, a macrocyclic this compound derivative, and Selitrectinib were designed to combat these resistance mechanisms.[5][6] Repotrectinib has demonstrated superior potency against a wide range of resistance mutations compared to first-generation inhibitors and even other next-generation inhibitors like Selitrectinib.[5][7]

TRK MutantLarotrectinib IC50 (nM)Entrectinib IC50 (nM)Selitrectinib IC50 (nM)Repotrectinib IC50 (nM)
Wild-Type TRKA 23.5 - 49.40.3 - 1.31.8 - 3.9<0.2
G595R (Solvent Front) >600>400-fold decrease~10-fold less potent than RepotrectinibPotent
G623R (Solvent Front) 6,940-272
F589L (Gatekeeper) >600<0.2 - 60.4~100-fold less potent than RepotrectinibPotent

Table 2. In Vitro Potency of TRK Inhibitors Against Wild-Type and Resistant Mutants.[5][7]

TRK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK TRK Receptor RAS RAS TRK->RAS PI3K PI3K TRK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Ligand Neurotrophin Ligand->TRK Binds Inhibitor This compound TRK Inhibitor Inhibitor->TRK Inhibits

Figure 1. Simplified TRK Signaling Pathway and the Point of Inhibition by this compound-based Inhibitors.

Cyclin-Dependent Kinase (CDK) Inhibition: Halting the Cell Cycle

Aberrant CDK activity is a hallmark of many cancers, making CDKs attractive therapeutic targets. The this compound scaffold has been successfully employed in the development of potent CDK inhibitors.

Dinaciclib, a this compound-based inhibitor, exhibits potent inhibition of multiple CDKs.[8][9] In comparison, Ribociclib, an approved CDK4/6 inhibitor for breast cancer, is built upon a pyrrolo[2,3-d]pyrimidine core.[8] While both are effective, they target different CDK family members with varying potencies.

CompoundScaffoldTarget CDKsIC50 (nM)
Dinaciclib This compoundCDK1, CDK2, CDK5, CDK93, 1, 1, 4[9]
Ribociclib Pyrrolo[2,3-d]pyrimidineCDK4, CDK6-
Compound 6t This compoundCDK290[8]
Compound 6s This compoundCDK2230[8]

Table 3. Comparison of CDK Inhibitors with Different Scaffolds.

CDK_Cell_Cycle_Pathway G1 G1 Phase S S Phase (DNA Replication) G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M G2/M Transition CDK46_CyclinD CDK4/6-Cyclin D CDK46_CyclinD->G1 CDK2_CyclinE CDK2-Cyclin E CDK2_CyclinE->S CDK2_CyclinA CDK2-Cyclin A CDK2_CyclinA->S CDK1_CyclinB CDK1-Cyclin B CDK1_CyclinB->M Inhibitor This compound CDK Inhibitor (e.g., Dinaciclib) Inhibitor->CDK2_CyclinE Inhibitor->CDK2_CyclinA Inhibitor->CDK1_CyclinB

Figure 2. Role of CDKs in Cell Cycle Progression and Inhibition by a this compound-based Inhibitor.

Emerging Targets: EGFR, Pim-1, and BRAF/MEK Pathways

The versatility of the this compound scaffold extends to other important cancer targets, although direct comparative data with other scaffolds is less established in the public domain.

  • EGFR Inhibition: this compound derivatives have shown promise as EGFR inhibitors.[10] However, a direct comparison with established quinazoline-based inhibitors like Gefitinib and Erlotinib in terms of IC50 values and clinical efficacy requires further investigation.[11]

  • Pim-1 Inhibition: Several this compound compounds have been identified as potent and selective Pim-1 inhibitors.[12][13] One study highlighted a lead compound with high selectivity against a panel of 119 oncogenic kinases, suggesting an improved safety profile compared to the first-generation Pim-1 inhibitor SGI-1776.[12][14]

  • BRAF/MEK Inhibition: While the combination of Dabrafenib (a sulfonamide derivative) and Trametinib (a pyrimidine (B1678525) derivative) is a standard of care for BRAF-mutant melanoma, the development of this compound-based inhibitors for this pathway is an active area of research.[15][16]

Experimental Protocols: A Guide to In Vitro and In Vivo Evaluation

The validation of any new drug scaffold relies on rigorous and reproducible experimental testing. Below are detailed protocols for key assays used to evaluate the anti-cancer properties of this compound-based compounds.

In Vitro Kinase Inhibition Assay

This assay determines the potency of a compound in inhibiting the activity of a specific kinase.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compound (e.g., this compound derivative)

  • Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35, 1 mM DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Protocol:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add the test compound, recombinant kinase, and kinase-specific substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence to detect ADP production).

  • Calculate the half-maximal inhibitory concentration (IC50) value by plotting the percentage of kinase inhibition against the compound concentration.

Kinase_Assay_Workflow start Start prep_comp Prepare Serial Dilutions of Test Compound start->prep_comp add_reagents Add Compound, Kinase, and Substrate to Plate prep_comp->add_reagents init_reaction Initiate Reaction with ATP add_reagents->init_reaction incubate Incubate at 30°C init_reaction->incubate stop_detect Stop Reaction and Add Detection Reagent incubate->stop_detect read_plate Read Plate (e.g., Luminescence) stop_detect->read_plate calc_ic50 Calculate IC50 read_plate->calc_ic50 end End calc_ic50->end

Figure 3. Experimental Workflow for an In Vitro Kinase Inhibition Assay.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a desired period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the concentration of the compound that inhibits cell growth by 50% (GI50).

In Vivo Tumor Xenograft Model

This model assesses the anti-tumor efficacy of a test compound in a living organism.

Materials:

  • Immunocompromised mice (e.g., athymic nude or SCID mice)

  • Cancer cell line or patient-derived tumor tissue

  • Test compound formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Protocol:

  • Subcutaneously implant cancer cells or tumor fragments into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the test compound or vehicle control to the respective groups according to a predetermined schedule and route of administration (e.g., oral gavage, intraperitoneal injection).

  • Measure tumor volume and body weight regularly (e.g., twice a week).

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Calculate the tumor growth inhibition (TGI) to assess the efficacy of the compound.

Conclusion: A Scaffold with Enduring Promise

The this compound scaffold has proven to be a highly valuable and adaptable platform for the development of targeted cancer therapies. Its success in generating potent and selective inhibitors for a diverse range of protein kinases, including the clinically validated TRK and CDK families, underscores its significance in modern drug discovery. While direct, head-to-head clinical comparisons with other scaffolds are often limited, the available preclinical and clinical data suggest that this compound-based inhibitors are highly competitive and, in some cases, offer superior efficacy and the ability to overcome drug resistance. As our understanding of cancer biology deepens, the versatility of this privileged scaffold will undoubtedly continue to be exploited to generate novel and effective treatments for patients in need.

References

A Comparative Guide to the Synthesis of Pyrazolo[1,5-a]pyrimidines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous bioactive compounds with a wide range of therapeutic applications, including as kinase inhibitors for cancer therapy. The development of efficient and versatile synthetic routes to this important scaffold is a key focus for researchers in organic synthesis and drug discovery. This guide provides a comparative analysis of three major synthetic strategies for the construction of the this compound ring system, offering a comprehensive overview of their methodologies, quantitative performance, and practical considerations to aid in the selection of the most appropriate route for a given research objective.

Three Main Routes to Pyrazolo[1,5-a]pyrimidines

The synthesis of pyrazolo[1,5-a]pyrimidines is predominantly achieved through three main strategies: the classical condensation of 3-aminopyrazoles with 1,3-bielectrophilic compounds, modern multicomponent reactions, and elegant cycloaddition approaches. Each of these routes offers distinct advantages and is suited to different synthetic goals and available starting materials.

1. Condensation with 1,3-Bielectrophiles: This is the most traditional and widely employed method for the synthesis of pyrazolo[1,5-a]pyrimidines.[1][2] It involves the reaction of a 3-aminopyrazole (B16455) with a 1,3-bielectrophilic partner, such as a β-dicarbonyl compound, β-enaminone, β-haloenone, or β-ketonitrile.[2] This approach is highly versatile, allowing for the introduction of a wide variety of substituents onto the pyrimidine (B1678525) ring.

2. Multicomponent Reactions (MCRs): MCRs offer a highly efficient and atom-economical approach to the synthesis of complex molecules in a single step from three or more starting materials.[3][4] For pyrazolo[1,5-a]pyrimidines, three-component reactions involving an aminopyrazole, an aldehyde, and a β-dicarbonyl compound are a common strategy.[3] These reactions often proceed with high convergence and operational simplicity, making them attractive for the rapid generation of compound libraries.[4]

3. Cycloaddition Reactions: Pericyclic reactions, particularly [4+2] cycloadditions (Diels-Alder reactions), provide an alternative and often elegant route to the this compound core that may not require a pre-synthesized aminopyrazole.[3] While less common than the condensation approach, cycloaddition strategies can offer unique pathways to novel substitution patterns and are a subject of ongoing research.

Quantitative Comparison of Synthetic Routes

The choice of a synthetic route is often guided by quantitative metrics such as reaction yield, time, and the required temperature. The following table summarizes these parameters for representative examples of each of the three main synthetic routes to pyrazolo[1,5-a]pyrimidines.

RouteReactantsConditionsTimeYield (%)Reference
Condensation 3-Amino-5-methylpyrazole, AcetylacetoneAcetic acid, Reflux30 minNot specified[5]
3-Aminopyrazole, β-EnaminoneMicrowave (180 °C), Solvent-free2 min88-97%[1]
Multicomponent 3-Amino-5-methylpyrazole, Paraformaldehyde, AcetylacetoneWater, Reflux30 minNot specified[5]
Cycloaddition Pyrazolyl 2-azadiene, NitroalkeneMicrowave, Solvent-free5-10 minGood[3]

Detailed Experimental Protocols

To provide a practical guide for laboratory synthesis, detailed experimental protocols for a representative example of each synthetic route are provided below.

Route 1: Condensation of 3-Aminopyrazole with a β-Dicarbonyl Compound

Objective: To synthesize a this compound derivative via the cyclocondensation of 1,5-dimethyl-1H-pyrazol-3-amine with a β-dicarbonyl compound.[6]

Materials:

  • 1,5-dimethyl-1H-pyrazol-3-amine

  • β-Dicarbonyl compound (e.g., acetylacetone)

  • Glacial Acetic Acid (solvent)

  • Sulfuric Acid (catalyst, optional)

  • Ethanol

  • Ice-water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 1,5-dimethyl-1H-pyrazol-3-amine (1 equivalent) in glacial acetic acid.

  • Add the β-dicarbonyl compound (1.1 equivalents) to the solution.

  • If desired, add a catalytic amount of sulfuric acid.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid product by filtration using a Büchner funnel.

  • Wash the product with cold ethanol.

  • Recrystallize the crude product from a suitable solvent to obtain the pure this compound derivative.

Route 2: Three-Component Microwave-Assisted Synthesis

Objective: To synthesize 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones via a one-pot, three-component reaction under microwave irradiation.

Materials:

  • Methyl 5-aminopyrazole-4-carboxylate

  • Trimethyl orthoformate

  • Primary amine

  • Microwave reactor

Procedure:

  • In a microwave vial, combine methyl 5-aminopyrazole-4-carboxylate (1 equivalent), trimethyl orthoformate (1.2 equivalents), and the primary amine (1.5 equivalents).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a specified temperature and time as optimized for the specific substrates.

  • After the reaction is complete, cool the vial to room temperature.

  • The product often precipitates from the reaction mixture and can be isolated by filtration.

  • Wash the solid product with a suitable solvent and dry to obtain the pure pyrazolo[3,4-d]pyrimidin-4-one.

Route 3: Microwave-Assisted [4+2] Cycloaddition

Objective: To synthesize pyrazolo[3,4-b]pyridines via a microwave-assisted Diels-Alder cycloaddition of pyrazolyl 2-azadienes with nitroalkenes.[3]

Materials:

  • Pyrazolyl 2-azadiene

  • Nitroalkene

  • Microwave reactor

Procedure:

  • In a microwave-safe vessel, mix the pyrazolyl 2-azadiene (1 equivalent) and the nitroalkene (1.2 equivalents) under solvent-free conditions.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture for 5-10 minutes at a predetermined power and temperature.

  • After completion, cool the reaction vessel.

  • The crude product is then purified, typically by column chromatography, to yield the desired pyrazolo[3,4-b]pyridine.

Visualization of Synthetic Pathways and Biological Relevance

The following diagrams, generated using the DOT language, illustrate the general workflows for the synthesis of pyrazolo[1,5-a]pyrimidines and a representative signaling pathway where these compounds act as inhibitors.

G cluster_0 Route 1: Condensation cluster_1 Route 2: Multicomponent Reaction cluster_2 Route 3: Cycloaddition 3-Aminopyrazole 3-Aminopyrazole This compound This compound 3-Aminopyrazole->this compound 1,3-Bielectrophile, Heat/Microwave Aminopyrazole Aminopyrazole Pyrazolo[1,5-a]pyrimidine_MCR Pyrazolo[1,5-a]pyrimidine_MCR Aminopyrazole->Pyrazolo[1,5-a]pyrimidine_MCR Aldehyde, β-Dicarbonyl, One-pot Aldehyde Aldehyde Aldehyde->Pyrazolo[1,5-a]pyrimidine_MCR β-Dicarbonyl β-Dicarbonyl β-Dicarbonyl->Pyrazolo[1,5-a]pyrimidine_MCR Diene Diene Pyrazolo[1,5-a]pyrimidine_CA Pyrazolo[1,5-a]pyrimidine_CA Diene->Pyrazolo[1,5-a]pyrimidine_CA Dienophile, Heat/Microwave Dienophile Dienophile Dienophile->Pyrazolo[1,5-a]pyrimidine_CA

Caption: General synthetic workflows for Pyrazolo[1,5-a]pyrimidines.

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Cell Survival & Proliferation Cell Survival & Proliferation Akt->Cell Survival & Proliferation This compound Inhibitor This compound Inhibitor This compound Inhibitor->PI3K

Caption: PI3K/Akt signaling pathway with inhibition by a this compound.

Advantages and Disadvantages of Each Route

Route 1: Condensation with 1,3-Bielectrophiles

  • Advantages:

    • Well-established and versatile method.

    • A wide range of commercially available starting materials.

    • Allows for diverse substitution patterns on the pyrimidine ring.

  • Disadvantages:

    • Can suffer from regioselectivity issues when using unsymmetrical 1,3-dicarbonyl compounds.

    • May require harsh reaction conditions (e.g., strong acids, high temperatures).

    • The synthesis of the starting 3-aminopyrazole can add steps to the overall sequence.

Route 2: Multicomponent Reactions (MCRs)

  • Advantages:

    • High atom economy and step efficiency.[4]

    • Operational simplicity and potential for high-throughput synthesis.

    • Often employs milder reaction conditions.

  • Disadvantages:

    • The scope of the reaction can be limited by the compatibility of the multiple starting materials.

    • Optimization of reaction conditions for three or more components can be complex.

    • May still require the pre-synthesis of the aminopyrazole component.

Route 3: Cycloaddition Reactions

  • Advantages:

    • Can provide access to unique substitution patterns not easily accessible by other routes.

    • May not require a pre-formed aminopyrazole, potentially shortening the overall synthetic sequence.

    • Often proceeds with high stereoselectivity.

  • Disadvantages:

    • The synthesis of the required diene and dienophile precursors can be challenging.

    • The scope of suitable cycloaddition partners may be limited.

    • Can require high temperatures or microwave irradiation to proceed efficiently.[3]

Conclusion

The synthesis of pyrazolo[1,5-a]pyrimidines can be effectively achieved through several distinct synthetic strategies. The traditional condensation of 3-aminopyrazoles with 1,3-bielectrophiles remains a robust and versatile method, particularly for generating a wide array of analogues. Multicomponent reactions offer a more modern and efficient alternative, ideal for the rapid construction of molecular libraries with high atom economy. Cycloaddition reactions, while less common, provide an elegant approach to novel and complex this compound structures. The choice of the optimal synthetic route will depend on the specific target molecule, the availability of starting materials, and the desired scale of the synthesis. By understanding the comparative advantages and limitations of each approach, researchers and drug development professionals can make informed decisions to accelerate their discovery and development programs.

References

A Comparative Guide to Novel Pyrazolo[1,5-a]pyrimidine Anticancer Agents: In Vitro and In Vivo Evaluations

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of novel Pyrazolo[1,5-a]pyrimidine derivatives exhibiting anticancer properties, with a focus on their in vitro and in vivo performance. The information is intended for researchers, scientists, and drug development professionals.

Introduction

Pyrazolo[1,5-a]pyrimidines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer effects.[1] These compounds often function as kinase inhibitors, targeting key signaling pathways involved in cancer cell proliferation, survival, and metastasis.[2] This guide compares three novel this compound-based anticancer agents—BS-194 (a CDK inhibitor), a potent PIM-1 inhibitor (hereafter referred to as PIM-1i), and Compound 6n (a dual CDK2/TrkA inhibitor)—against the clinically approved Trk inhibitor, Larotrectinib.

Data Presentation

The following tables summarize the quantitative data on the in vitro and in vivo activities of the selected compounds.

In Vitro Activity of this compound Derivatives
Compound Name/IdentifierTarget Kinase(s)IC50 (nM) against Target Kinase(s)Cancer Cell LineIC50/GI50 (nM) against Cancer Cell LineReference(s)
BS-194 CDK2/cyclin A3HCT116 (Colon)280 (mean GI50 across 60 cell lines)[3]
CDK1/cyclin B30--[3]
CDK5/p2530--[3]
CDK9/cyclin T190--[3]
PIM-1i (Compound 11b) PIM-145HCT116 (Colon)Potent inhibition of 2D colony formation[4]
Flt-3Potent Inhibition--[4]
Compound 6n CDK2780-43.9% mean growth inhibition across 56 cell lines
TrkA980--
Larotrectinib TrkA5KM12 (Colon)~1-5[5]
TrkB11--[6]
TrkC6--[6]
In Vivo Efficacy of this compound Derivatives
Compound NameCancer Type (Xenograft Model)Dosing RegimenTumor Growth Inhibition (TGI) / Clinical ResponseReference(s)
BS-194 Human Tumor Xenografts25 mg/kg, oral administrationDemonstrated antitumor effects and suppressed CDK substrate phosphorylation[3]
PIM-1i (Compound 11b) Not specifiedNot specifiedShowed cellular activity mediated through inhibition of Pim-1[4]
Compound 6n Not specifiedNot specifiedNot specified
Larotrectinib TRK fusion-positive solid tumors (various)100 mg twice daily (in adults)79% overall response rate in clinical trials[6]
Lung adenocarcinoma with MPRIP–NTRK1 fusion (preclinical)Not specifiedSignificant reduction in tumor growth[6]
Colorectal cancer with TPM3-NTRK1 fusion (preclinical)Not specifiedSignificant reduction in tumor growth[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

MTT Assay for Cell Viability

This assay is a colorimetric method used to assess cell viability.[7][8]

  • Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 72 hours).[9]

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well.

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan (B1609692) crystals.[10]

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.

Western Blot for Protein Expression Analysis

This technique is used to detect specific proteins in a sample.[11]

  • Sample Preparation: Lyse cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[12]

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay like the BCA assay.[13]

  • Gel Electrophoresis: Separate the protein lysates (15-20 µg) by size on an SDS-PAGE gel.[14]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).[15]

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[11]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C with gentle agitation.[12]

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[14]

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.[13]

In Vivo Xenograft Mouse Model

This model is used to evaluate the efficacy of anticancer agents in a living organism.[16]

  • Cell Preparation: Harvest cancer cells and resuspend them in a suitable medium, often mixed with Matrigel, to a final concentration for injection.[17]

  • Tumor Implantation: Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells in 100 µL) into the flank of immunodeficient mice (e.g., nude or SCID mice).[17][18]

  • Tumor Monitoring: Once tumors become palpable, measure their dimensions (length and width) with calipers 2-3 times per week and calculate the tumor volume.[16]

  • Randomization and Treatment: When tumors reach a specific size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer the test compound and vehicle control according to the predetermined dosing schedule and route.[16]

  • Efficacy Evaluation: Monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition.[19]

Mandatory Visualization

The following diagrams illustrate the signaling pathways targeted by the this compound compounds discussed in this guide.

CDK_Signaling_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase Growth_Factors->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD Cyclin D ERK->CyclinD Upregulates CDK46 CDK4/6 CyclinD->CDK46 Activates Rb Rb CDK46->Rb Phosphorylates (inactivates) E2F E2F Rb->E2F Inhibits CyclinE Cyclin E E2F->CyclinE Upregulates CDK2 CDK2 CyclinE->CDK2 Activates S_Phase S-Phase Entry (DNA Replication) CDK2->S_Phase Promotes BS194 BS-194 BS194->CDK2 Inhibits

Caption: CDK Signaling Pathway and Inhibition by BS-194.

PIM1_Signaling_Pathway Cytokines Cytokines (e.g., IL-6) JAK JAK Cytokines->JAK Activate STAT3 STAT3 JAK->STAT3 Phosphorylate PIM1 PIM-1 Kinase STAT3->PIM1 Upregulates Transcription BAD BAD PIM1->BAD Phosphorylates (inactivates) cMyc c-Myc PIM1->cMyc Stabilizes Bcl2 Bcl-2 BAD->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Proliferation Cell Proliferation cMyc->Proliferation Promotes PIM1i PIM-1 Inhibitor PIM1i->PIM1 Inhibits

Caption: PIM-1 Signaling Pathway and Inhibition.

Trk_Signaling_Pathway Neurotrophins Neurotrophins (e.g., NGF, BDNF) Trk_Receptor Trk Receptor (TrkA/B/C) Neurotrophins->Trk_Receptor Binds & Activates Ras Ras Trk_Receptor->Ras PI3K PI3K Trk_Receptor->PI3K PLCg PLCγ Trk_Receptor->PLCg Raf_MEK_ERK Raf-MEK-ERK Pathway Ras->Raf_MEK_ERK Akt Akt PI3K->Akt PKC PKC PLCg->PKC Proliferation Cell Proliferation & Differentiation Raf_MEK_ERK->Proliferation Survival Cell Survival Akt->Survival PKC->Proliferation Larotrectinib Larotrectinib Larotrectinib->Trk_Receptor Inhibits

Caption: Trk Signaling Pathway and Inhibition by Larotrectinib.

References

A Head-to-Head Battle of Isomers: Unraveling the Biological Activity of Pyrazolo[1,5-a]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pyrazolopyrimidine scaffold represents a privileged structure in medicinal chemistry, offering a versatile backbone for the design of potent and selective therapeutic agents. Among the various isomeric forms, pyrazolo[1,5-a]pyrimidines and their constitutional isomers, such as pyrazolo[3,4-d]pyrimidines, have garnered significant attention due to their diverse biological activities, particularly in oncology and kinase inhibition. This guide provides an objective, data-driven comparison of the biological performance of these isomers, supported by experimental data and detailed methodologies to aid in the rational design of next-generation therapeutics.

The subtle rearrangement of nitrogen atoms within the fused heterocyclic ring system of pyrazolopyrimidines can profoundly influence their three-dimensional shape, electronic properties, and, consequently, their interaction with biological targets. This guide delves into the comparative biological activities of key pyrazolo[1,5-a]pyrimidine isomers, focusing on their anticancer and enzyme inhibitory profiles.

Comparative Anticancer Activity

The in vitro cytotoxic activity of this compound and pyrazolo[3,4-d]pyrimidine derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are summarized below.

Isomer ScaffoldCompoundCell LineIC50 (µM)Reference
This compoundCompound 1 HCT-116 (Colon)1.51[1]
This compoundCompound 2 MCF-7 (Breast)7.68[1]
Pyrazolo[3,4-d]pyrimidineCompound 3 MCF-7 (Breast)14[2]
Pyrazolo[3,4-d]pyrimidineCompound 4 HepG2 (Liver)48 (nM)[3][4]
Pyrazolo[3,4-d]pyrimidineCompound 5 HCT-116 (Colon)6 (nM)[3][4]
Pyrazolo[4,3-e][5][6][7]triazolo[1,5-c]pyrimidineCompound 6 HCC1937 (Breast)7.01[8]
Pyrazolo[4,3-e][5][6][7]triazolo[1,5-c]pyrimidineCompound 7 HeLa (Cervical)11.0[8]

Disclaimer: The data presented is collated from different studies. Direct comparison should be made with caution as experimental conditions may vary between studies.

Comparative Kinase Inhibitory Activity

A primary mechanism through which pyrazolopyrimidine isomers exert their anticancer effects is via the inhibition of protein kinases, which are crucial regulators of cell signaling pathways. Dysregulation of kinase activity is a hallmark of many cancers.

Isomer ScaffoldTarget KinaseCompoundIC50 (µM)Reference
This compoundPim-1Compound 8 0.60[1]
This compoundPim-1Compound 9 0.67[1]
Pyrazolo[3,4-d]pyrimidineCDK2Compound 10 0.21[9]
Pyrazolo[3,4-d]pyrimidinePKDCompound 11 0.017-0.035[10]
Pyrazolo[4,3-e][5][6][7]triazolo[1,5-c]pyrimidineCDK2/cyclin A2Compound 12 0.081[3][4]

Disclaimer: The data presented is collated from different studies. Direct comparison should be made with caution as experimental conditions may vary between studies.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116, HepG2)

  • Culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted in culture medium to the desired concentrations. The medium from the cell plates is aspirated, and 100 µL of the medium containing the test compounds is added to each well. Control wells receive medium with DMSO only. The plates are incubated for another 48-72 hours.[8]

  • MTT Addition: After the incubation period, 10-20 µL of MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.[11]

  • Formazan (B1609692) Solubilization: The medium containing MTT is carefully removed, and 100-150 µL of a solubilization solution is added to each well to dissolve the formazan crystals. The plate is then gently agitated on an orbital shaker for 15 minutes to ensure complete dissolution.[7][12]

  • Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.[7][12]

  • Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay A Seed cells in 96-well plate B Incubate for 24h A->B C Add serially diluted compounds B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H I Data Analysis H->I Calculate IC50

Workflow for the MTT cytotoxicity assay.
In Vitro Kinase Inhibition Assay

This protocol provides a general method for determining the inhibitory activity of compounds against a specific protein kinase.

Materials:

  • Recombinant human kinase

  • Specific substrate peptide for the kinase

  • Adenosine triphosphate (ATP)

  • Test compounds

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: A stock solution of the test compound is prepared in 100% DMSO and then serially diluted.

  • Kinase Reaction:

    • To the wells of a 384-well plate, add the test compound dilutions.

    • Add the kinase to the wells and incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at 30°C for 60 minutes.[5]

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[5]

  • Data Acquisition and Analysis: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity. The IC50 value is determined by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[5]

Kinase_Inhibition_Assay cluster_reaction Kinase Reaction cluster_detection ADP Detection A Add compound to well B Add kinase A->B C Add substrate/ATP mix B->C D Incubate at 30°C C->D E Add ADP-Glo™ Reagent D->E F Incubate at RT E->F G Add Kinase Detection Reagent F->G H Incubate at RT G->H I Data Analysis (IC50) H->I Measure Luminescence

Workflow for an in vitro kinase inhibition assay.

Signaling Pathway Inhibition

The following diagrams illustrate the signaling pathways targeted by some pyrazolopyrimidine isomers.

EGFR Signaling Pathway

Certain pyrazolo[4,3-e][5][6][7]triazolo[1,5-c]pyrimidine derivatives have been shown to inhibit the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often hyperactivated in cancer.[8]

EGFR_Pathway EGFR EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Pyrazolo[4,3-e]... Isomer Inhibitor->EGFR Inhibition

Inhibition of the EGFR signaling pathway.
CDK2-Mediated Cell Cycle Progression

Pyrazolo[3,4-d]pyrimidine isomers have been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression.[9]

CDK2_Pathway CyclinE Cyclin E Complex Cyclin E/CDK2 Complex CyclinE->Complex CDK2 CDK2 CDK2->Complex Rb Rb Complex->Rb Phosphorylation pRb pRb Rb->pRb E2F E2F pRb->E2F G1_S G1/S Transition (Cell Cycle Progression) E2F->G1_S Inhibitor Pyrazolo[3,4-d]... Isomer Inhibitor->CDK2 Inhibition

Inhibition of CDK2-mediated cell cycle progression.

This comparative guide highlights the significant potential of pyrazolopyrimidine isomers as a source of novel therapeutic agents. The choice of isomeric scaffold can have a profound impact on biological activity, and a deep understanding of the structure-activity relationships is crucial for the successful development of new drugs. The provided data and protocols aim to facilitate further research and development in this exciting area of medicinal chemistry.

References

Assessing the Metabolic Stability of Pyrazolo[1,5-a]pyrimidine Drug Candidates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] However, like many heterocyclic compounds, its metabolic stability can be a significant hurdle in the journey from a promising hit to a viable drug candidate. Rapid first-pass metabolism can lead to low oral bioavailability, necessitating a thorough assessment and optimization of metabolic stability early in the drug discovery process.[3] This guide provides a comparative analysis of the metabolic stability of this compound drug candidates, supported by experimental data and detailed methodologies.

Comparative Metabolic Stability

The metabolic stability of a compound is typically assessed by its in vitro half-life (t½) and intrinsic clearance (CLint) in liver microsomes or hepatocytes. A shorter half-life and higher clearance rate indicate lower metabolic stability. The structure-activity relationship (SAR) of Pyrazolo[1,5-a]pyrimidines reveals that substitutions at various positions on the fused ring system can significantly impact their metabolic fate.[1][4]

For instance, the introduction of halogens at position 5 has been shown to improve metabolic stability by making the compounds less susceptible to oxidative degradation.[1] The nature and position of substituents on appended phenyl rings also play a crucial role.

Compound IDR2 MoietyR5 Moiety% Remaining in MLM after 1h
P1 2-thienylH1.8
P2 2-furanylH1.8
P3 4-pyridylH1.8
P4 phenylH1.8
P5 4-methoxyphenylH1.8
P19 2-thienyl2,4-difluorophenyl46.8
P24 2-thienyl4-fluorophenyl35.8
P25 2-thienyl4-(trifluoromethyl)phenyl31.8

Data adapted from a study on antitubercular agents, which noted moderate stability in microsomal assays.[5][6]

Key Observations:

  • The unsubstituted scaffold (P1-P5) shows very low metabolic stability.

  • The introduction of substituted phenyl rings at the R5 position (P19, P24, P25) significantly increases the percentage of the compound remaining after 1 hour, indicating improved metabolic stability.

Alternative Heterocyclic Scaffolds

In drug discovery, when a particular scaffold presents metabolic liabilities, chemists often explore bioisosteric replacements or alternative heterocyclic systems. Common alternatives to the this compound core include:

  • Imidazo[1,2-a]pyridines: This scaffold is also a popular choice for kinase inhibitors.

  • Triazolo[1,5-a]pyrimidines: These have been investigated as potent kinase inhibitors and have shown promise in overcoming resistance.[7]

  • Quinoline (B57606) Derivatives: Another well-established scaffold in medicinal chemistry.[7]

The choice of an alternative scaffold is often guided by the specific target and the desire to modulate physicochemical properties, including metabolic stability. For example, a comparative study on anti-P. falciparum agents showed that[4][6][8]triazolo[1,5-a]pyrimidine derivatives were more potent than the this compound analogues.[7] While this study focused on potency, it highlights the impact of scaffold variation.

Experimental Protocols

Accurate assessment of metabolic stability relies on standardized in vitro assays. Below are detailed methodologies for two key experiments.

Liver Microsomal Stability Assay

Objective: To determine the in vitro intrinsic clearance (CLint) of a test compound due to Phase I metabolic enzymes, primarily Cytochrome P450s (CYPs).

Materials:

  • Pooled liver microsomes (human, rat, or mouse)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., testosterone, verapamil)

  • Quenching solution (e.g., acetonitrile (B52724) with an internal standard)

  • 96-well plates, incubator, centrifuge, LC-MS/MS system

Procedure:

  • Preparation: Prepare working solutions of the test and control compounds by diluting the stock solutions in buffer. Thaw the liver microsomes on ice.

  • Reaction Mixture: In a 96-well plate, combine the phosphate buffer, NADPH regenerating system, and the test compound or control.

  • Initiation: Pre-warm the plate at 37°C for 5-10 minutes. Initiate the metabolic reaction by adding the liver microsome suspension to each well.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an equal volume of cold quenching solution.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

Hepatocyte Stability Assay

Objective: To determine the in vitro intrinsic clearance of a test compound in a more complete metabolic system that includes both Phase I and Phase II enzymes and cellular uptake mechanisms.

Materials:

  • Cryopreserved hepatocytes (human, rat, or mouse)

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • Test compound stock solution

  • Positive control compounds

  • Quenching solution

  • Collagen-coated plates, incubator with orbital shaker, centrifuge, LC-MS/MS system

Procedure:

  • Cell Thawing and Seeding: Rapidly thaw the cryopreserved hepatocytes and determine cell viability. Seed the hepatocytes onto collagen-coated plates at a desired density.

  • Compound Addition: Prepare working solutions of the test and control compounds in the incubation medium. Add the compound solutions to the plated hepatocytes.

  • Incubation: Place the plates in a humidified incubator at 37°C with 5% CO2 on an orbital shaker.

  • Time Points: At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots of the cell suspension and medium.

  • Quenching: Immediately quench the metabolic activity by adding a cold quenching solution.

  • Sample Processing: Lyse the cells and centrifuge to remove cellular debris.

  • Analysis: Analyze the supernatant for the remaining parent compound concentration using LC-MS/MS.

  • Data Analysis: Similar to the microsomal assay, determine the elimination rate constant, half-life, and intrinsic clearance.

Visualizing Metabolic Pathways and Workflows

To better understand the processes involved in assessing and predicting the metabolic fate of this compound drug candidates, the following diagrams illustrate a typical metabolic pathway and the experimental workflow.

G cluster_phase1 Phase I Metabolism (Functionalization) cluster_phase2 Phase II Metabolism (Conjugation) cluster_excretion Excretion Pyrazolo_pyrimidine This compound Drug Candidate Oxidation Oxidation (e.g., Hydroxylation) Pyrazolo_pyrimidine->Oxidation CYP450 Enzymes Dealkylation N-Dealkylation Pyrazolo_pyrimidine->Dealkylation CYP450 Enzymes Oxidized_Metabolite Oxidized Metabolite Glucuronidation Glucuronidation Oxidized_Metabolite->Glucuronidation UGTs Sulfation Sulfation Oxidized_Metabolite->Sulfation SULTs Dealkylated_Metabolite Dealkylated Metabolite Dealkylated_Metabolite->Glucuronidation Excretion Excretion (Urine/Bile) Glucuronidation->Excretion Sulfation->Excretion

Caption: Generalized metabolic pathway of a this compound drug candidate.

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis Compound Test Compound Stock Solution Reaction Incubate at 37°C Compound->Reaction Microsomes Liver Microsomes or Hepatocytes Microsomes->Reaction Cofactors NADPH/Cofactors Cofactors->Reaction Timepoints Collect Aliquots at Time Points Reaction->Timepoints Quench Quench Reaction (e.g., Acetonitrile) Timepoints->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data Data Analysis (t½, CLint) LCMS->Data

Caption: Experimental workflow for in vitro metabolic stability assays.

References

A Comparative Benchmark of Novel Pyrazolo[1,5-a]pyrimidine Derivatives Against Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of targeted cancer therapy, the quest for more potent and selective kinase inhibitors is a perpetual endeavor. This guide provides a comprehensive benchmark analysis of newly developed Pyrazolo[1,5-a]pyrimidine derivatives against established inhibitors targeting key kinases implicated in oncogenesis: Cyclin-Dependent Kinase 2 (CDK2), Tropomyosin Receptor Kinase A (TRKA), Phosphoinositide 3-kinase delta (PI3Kδ), and Proviral Integration site for Moloney murine leukemia virus-1 (Pim-1). This report is intended for researchers, scientists, and drug development professionals, offering a side-by-side comparison of inhibitory activities and detailed experimental methodologies.

Data Presentation: Head-to-Head Inhibitory Activity

The following tables summarize the in vitro inhibitory activities (IC50 values) of novel this compound derivatives compared to well-known kinase inhibitors. The data is compiled from recent studies to provide a clear and objective performance benchmark.

Table 1: Dual CDK2 and TRKA Inhibition

A recent study has synthesized and evaluated a series of this compound derivatives for their dual inhibitory potential against CDK2 and TRKA. The most potent compounds, 6t and 6s, demonstrated inhibitory activities comparable to the established clinical inhibitors Ribociclib and Larotrectinib, respectively[1][2].

CompoundTarget KinaseIC50 (µM)[1]Known InhibitorTarget KinaseIC50 (µM)[1]
6t CDK20.09RibociclibCDK20.07
6s TRKA0.45LarotrectinibTRKA0.07
Table 2: Pim-1 Kinase Inhibition

Novel this compound compounds have been developed as potent and selective inhibitors of Pim-1 kinase. The lead compounds from these studies have shown improved potency and a better safety profile, particularly concerning hERG inhibition, when compared to the first-generation Pim-1 inhibitor SGI-1776[3][4].

CompoundTarget KinaseIC50 (nM)[3]Known InhibitorTarget KinaseIC50 (nM)[5]
Compound 1 Pim-145SGI-1776Pim-17
Compound 9a Pim-12-15 fold more potent than Flt-3Pim-2363
Compound 11b Pim-1Highly SelectivePim-369
Flt-344
Table 3: PI3Kδ Inhibition

While direct head-to-head studies are emerging, current research on pyrazolopyrimidine-based compounds has demonstrated potent inhibition of PI3Kδ. For context, the IC50 value of the approved PI3Kδ inhibitor, Idelalisib, is provided below.

Compound ClassTarget KinaseRepresentative IC50Known InhibitorTarget KinaseIC50 (nM)[6]
Pyrazolopyrimidine DerivativesPI3KδLow nanomolar (as dual BTK/PI3Kδ inhibitors)[7]IdelalisibPI3Kδ19

Experimental Protocols

The determination of inhibitory activity (IC50 values) is paramount in drug discovery. Below are detailed methodologies for the key kinase inhibition assays cited in the evaluation of these this compound derivatives.

Biochemical Kinase Inhibition Assays (General Workflow)

Most in vitro kinase inhibition assays follow a similar workflow to determine the IC50 value of a test compound. This value represents the concentration of the inhibitor required to reduce the enzymatic activity of the target kinase by 50%.

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

  • Reagents and Materials :

    • Recombinant Kinase (e.g., CDK2/Cyclin E, TRKA, PI3Kδ, Pim-1)

    • Kinase-specific substrate (e.g., peptide, lipid)

    • ATP

    • Test Compounds (this compound derivatives and known inhibitors)

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • Assay Buffer

    • 384-well white opaque plates

    • Luminometer

  • Procedure :

    • Compound Preparation : Prepare serial dilutions of the test compounds in DMSO and then in the assay buffer.

    • Reaction Setup : Add the kinase, substrate, and test compound to the wells of the 384-well plate.

    • Initiation : Initiate the kinase reaction by adding ATP.

    • Incubation : Incubate the reaction at a controlled temperature for a specific duration (e.g., 60 minutes at room temperature).

    • ATP Depletion : Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Signal Generation : Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

    • Data Acquisition : Measure the luminescence using a plate reader.

    • Data Analysis : The luminescent signal is inversely proportional to the kinase activity. IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

This assay measures the binding of an inhibitor to the kinase by detecting the displacement of a fluorescent tracer, leading to a change in the Förster Resonance Energy Transfer (FRET) signal.

  • Reagents and Materials :

    • Recombinant Kinase

    • Europium-labeled anti-tag antibody

    • Fluorescently labeled kinase inhibitor (tracer)

    • Test Compounds

    • Assay Buffer

    • 384-well plates

    • Fluorescence plate reader

  • Procedure :

    • Compound Preparation : Prepare serial dilutions of the test compounds.

    • Reaction Setup : Add the kinase, Eu-labeled antibody, and test compound to the wells.

    • Tracer Addition : Add the fluorescent tracer to initiate the binding reaction.

    • Incubation : Incubate the plate at room temperature.

    • Data Acquisition : Measure the FRET signal on a fluorescence plate reader.

    • Data Analysis : A decrease in the FRET signal indicates displacement of the tracer by the inhibitor. IC50 values are determined from the dose-response curve.

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the context of this research, the following diagrams, generated using the DOT language, illustrate a key signaling pathway and a generalized experimental workflow.

Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., TRKA) PI3K PI3Kδ RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Cell_Cycle CDK2 Cell_Cycle->Proliferation Pim1 Pim-1 BAD BAD (pro-apoptotic) Pim1->BAD phosphorylates (inactivates) Apoptosis Apoptosis BAD->Apoptosis Larotrectinib Larotrectinib Larotrectinib->RTK Idelalisib Idelalisib Idelalisib->PI3K Ribociclib Ribociclib Ribociclib->Cell_Cycle SGI1776 SGI-1776 SGI1776->Pim1

Simplified Signaling Pathways Targeted by Kinase Inhibitors.

Experimental_Workflow start Start: Compound Synthesis (this compound Derivatives) biochemical_assay In Vitro Biochemical Kinase Assay start->biochemical_assay ic50 Determine IC50 Values biochemical_assay->ic50 comparison Compare with Known Inhibitors ic50->comparison cell_based_assay Cell-Based Assays (e.g., Proliferation, Apoptosis) comparison->cell_based_assay cellular_activity Evaluate Cellular Potency and Mechanism of Action cell_based_assay->cellular_activity end End: Lead Compound Identification cellular_activity->end

General Experimental Workflow for Inhibitor Evaluation.

References

Safety Operating Guide

Navigating the Safe Disposal of Pyrazolo[1,5-a]pyrimidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of Pyrazolo[1,5-a]pyrimidine and its derivatives, drawing from established safety protocols for heterocyclic nitrogenous compounds.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is crucial to handle this compound with care. While specific hazard classifications may vary between different derivatives, compounds in this class are generally treated as potentially hazardous. Adherence to standard laboratory personal protective equipment (PPE) is mandatory, including safety glasses, chemical-resistant gloves, and a lab coat.[1][2][3] All handling of solid compounds and preparation of solutions should be conducted in a well-ventilated fume hood to minimize the risk of inhalation.[3][4]

Summary of Hazard and Disposal Information

The following table summarizes key safety and disposal information for this compound and its derivatives based on available Safety Data Sheets (SDS).

CharacteristicInformationSource
GHS Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[5][6]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P501: Dispose of contents/container to an approved waste disposal plant.[5]
Storage Store in a well-ventilated place. Keep container tightly closed. Store locked up.[5][7]
Disposal Recommendation Dispose of contents/container to an approved waste disposal plant.[5][7][8][9] Waste is classified as hazardous.[7][5][7][8][9]

Experimental Protocol: Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound is through a licensed chemical waste disposal service.[10] This ensures that the compound is managed in an environmentally safe and compliant manner. The following protocol outlines the general steps for waste segregation and preparation for disposal.

Materials:

  • Appropriate PPE (safety glasses, gloves, lab coat)

  • Clearly labeled, sealable waste containers (one for solid waste, one for liquid waste)

  • Chemical waste labels/tags

  • Secondary containment for waste containers

Procedure:

  • Waste Segregation: Proper segregation is the first and most critical step to prevent accidental chemical reactions and ensure correct disposal.[10][11]

    • Solid Waste: Collect unused or expired solid this compound in a clearly labeled, sealable container designated for solid chemical waste.[10] Any materials contaminated with the solid compound, such as weighing paper, pipette tips, and gloves, should also be placed in this container.

    • Liquid Waste: Solutions containing this compound must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste.[10] Do not mix with other incompatible waste streams.[11]

  • Container Labeling: All waste containers must be accurately labeled with the full chemical name ("this compound"), the approximate concentration and quantity, and any known hazard symbols.[12] Follow your institution's specific guidelines for labeling hazardous waste.

  • Waste Storage: Store sealed waste containers in a designated and well-ventilated chemical waste storage area.[10] Use secondary containment to prevent spills. The storage area should be cool and dry.[10]

  • Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the waste.[10][12] Do not attempt to dispose of this compound down the drain or in regular trash.[5][9]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

This compound Disposal Workflow cluster_0 On-Site Waste Management cluster_1 Professional Disposal A Identify this compound Waste (Solid & Liquid) B Segregate Solid Waste (Unused chemical, contaminated labware) A->B C Segregate Liquid Waste (Solutions containing the compound) A->C D Label Waste Containers Clearly (Chemical name, hazards) B->D C->D E Store in Designated Area (Cool, dry, ventilated, secondary containment) D->E F Contact EHS or Licensed Waste Disposal Service E->F G Arrange for Waste Pickup F->G H Proper Disposal by Approved Facility G->H

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Pyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Pyrazolo[1,5-a]pyrimidine. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.

This compound and its derivatives are heterocyclic compounds with significant applications in medicinal chemistry.[1][2] However, their handling requires stringent safety protocols due to their potential health hazards. This guide outlines the necessary personal protective equipment (PPE), operational procedures for safe handling, and compliant disposal methods.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3][4][5] Therefore, appropriate PPE is mandatory to minimize exposure.

Table 1: Recommended Personal Protective Equipment for Handling this compound

PPE CategoryItemSpecificationsRationale
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves. Ensure gloves are impervious and resistant to the specific solvent being used.To prevent skin contact and irritation.[4]
Eye and Face Protection Safety goggles with side shieldsMust meet ANSI Z87.1 standards.To protect eyes from splashes and airborne particles.[6][7]
Face shieldTo be worn in addition to safety goggles, especially when handling larger quantities or there is a significant splash risk.Provides a barrier to protect the entire face.[8]
Body Protection Laboratory coatFlame-resistant, long-sleeved, and fully buttoned.To protect skin and personal clothing from contamination.[7]
Respiratory Protection NIOSH-approved respiratorRequired when working outside of a certified chemical fume hood or when there is a risk of inhaling dust or aerosols. A full-face respirator may be necessary for significant exposure risks.[6][7]To prevent respiratory tract irritation.[3][4]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial to mitigate risks. The following workflow should be followed:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_ppe Don appropriate PPE prep_hood Ensure fume hood is operational prep_ppe->prep_hood prep_materials Gather all necessary materials prep_hood->prep_materials handle_weigh Weigh compound in fume hood prep_materials->handle_weigh Begin handling handle_dissolve Dissolve in appropriate solvent handle_weigh->handle_dissolve handle_reaction Perform experimental procedures handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate work surfaces handle_reaction->cleanup_decontaminate Experiment complete disp_segregate Segregate solid and liquid waste handle_reaction->disp_segregate Generate waste cleanup_ppe Doff PPE correctly cleanup_decontaminate->cleanup_ppe cleanup_wash Wash hands thoroughly cleanup_ppe->cleanup_wash disp_pickup Arrange for professional disposal disp_label Label waste containers clearly disp_segregate->disp_label disp_store Store in designated hazardous waste area disp_label->disp_store disp_store->disp_pickup

Caption: Workflow for Safe Handling of this compound.

Experimental Protocol: Weighing and Preparing a Solution

  • Preparation: Before handling the compound, ensure you are wearing all the PPE listed in Table 1. Verify that the chemical fume hood is functioning correctly.

  • Weighing:

    • Perform all weighing operations within the fume hood to contain any airborne particles.

    • Use a tared weigh boat or paper.

    • Handle the solid compound with a clean spatula. Avoid creating dust.

  • Solution Preparation:

    • In the fume hood, add the weighed this compound to the appropriate solvent in a suitable container.

    • Cap the container and mix gently until the solid is fully dissolved.

  • Cleanup:

    • Decontaminate the spatula and any other reusable equipment with an appropriate solvent.

    • Wipe down the work surface within the fume hood.

    • Dispose of all contaminated disposable materials in the designated solid hazardous waste container.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and its associated waste is a critical component of laboratory safety and environmental responsibility.[9] It must be treated as hazardous chemical waste.[10]

Step-by-Step Disposal Procedures:

  • Waste Segregation:

    • Solid Waste: Collect unused or expired solid this compound, as well as contaminated items like gloves, weigh paper, and pipette tips, in a designated, leak-proof, and clearly labeled solid hazardous waste container.[9]

    • Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and clearly labeled liquid hazardous waste container.[9] Do not mix with other incompatible waste streams.

  • Container Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

  • Storage: Store waste containers in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.

  • Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the waste.[9] Never dispose of this compound down the drain or in regular trash.[10]

By adhering to these detailed protocols, you can significantly minimize the risks associated with handling this compound, ensuring a safe and compliant research environment. Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for the particular this compound derivative you are using.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.